Product packaging for Methyl 2-Bromo-3-fluoroisonicotinate(Cat. No.:CAS No. 1214385-66-6)

Methyl 2-Bromo-3-fluoroisonicotinate

Cat. No.: B1420870
CAS No.: 1214385-66-6
M. Wt: 234.02 g/mol
InChI Key: YEXYVWRWNOFYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-Bromo-3-fluoroisonicotinate is a useful research compound. Its molecular formula is C7H5BrFNO2 and its molecular weight is 234.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrFNO2 B1420870 Methyl 2-Bromo-3-fluoroisonicotinate CAS No. 1214385-66-6

Properties

IUPAC Name

methyl 2-bromo-3-fluoropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-12-7(11)4-2-3-10-6(8)5(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXYVWRWNOFYPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-Bromo-3-fluoroisonicotinate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Halogenated Pyridines in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, halogenated heterocyclic compounds represent a cornerstone for the development of novel therapeutics. The strategic incorporation of halogen atoms, particularly fluorine and bromine, onto a pyridine scaffold can profoundly influence a molecule's physicochemical properties, metabolic stability, and binding affinity to biological targets. Methyl 2-Bromo-3-fluoroisonicotinate, a synthetically versatile building block, embodies this principle. Its unique arrangement of a bromine atom, a fluorine atom, and a methyl ester on the isonicotinate framework provides medicinal chemists with a powerful tool for molecular exploration. This guide offers a comprehensive overview of the synthesis, properties, and applications of this important intermediate, providing researchers and drug development professionals with the technical insights necessary to leverage its potential in their programs.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization in synthesis. While extensive peer-reviewed data for this specific molecule is not abundant, information from commercial suppliers and analogous structures allows for the compilation of its key properties.

PropertyValueSource
CAS Number 1214385-66-6
Molecular Formula C₇H₅BrFNO₂
Molecular Weight 234.02 g/mol
Physical Form Solid
Storage Temperature Refrigerator
Purity (Typical) ≥95%
IUPAC Name This compound

Synthesis of this compound: A Two-Step Approach

Synthesis of the Precursor: 2-Bromo-3-fluoroisonicotinic Acid

The synthesis of the carboxylic acid precursor is the more challenging aspect of the overall process. A plausible synthetic route, drawing parallels from the synthesis of 2-bromo-3-fluorobenzoic acid, would involve a multi-step sequence starting from a suitable fluorinated pyridine derivative.[1]

Synthesis_Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Protocol for the Synthesis of 2-Bromo-3-fluoroisonicotinic Acid (Proposed):

  • Materials: 3-Fluoroisonicotinic acid, N-Bromosuccinimide (NBS) or bromine, a suitable solvent (e.g., sulfuric acid or a halogenated solvent), and reagents for work-up (e.g., sodium bisulfite, sodium bicarbonate, ethyl acetate).

  • Procedure:

    • Dissolve 3-fluoroisonicotinic acid in the chosen solvent in a reaction vessel equipped with a stirrer and temperature control.

    • Slowly add the brominating agent (e.g., NBS) portion-wise to the reaction mixture. The reaction may be initiated at room temperature and then heated to facilitate the reaction.

    • Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, the reaction is quenched, typically by the addition of a reducing agent like sodium bisulfite to consume any excess bromine.

    • The product is then extracted from the reaction mixture using an organic solvent like ethyl acetate after adjusting the pH.

    • The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

    • The crude product is then purified, for instance, by recrystallization or column chromatography, to yield pure 2-bromo-3-fluoroisonicotinic acid.

Esterification to this compound

The final step is a classic Fischer esterification, a well-established and reliable method for converting carboxylic acids to their corresponding esters.

Detailed Protocol for Esterification:

  • Materials: 2-Bromo-3-fluoroisonicotinic acid, methanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Procedure:

    • Suspend or dissolve 2-bromo-3-fluoroisonicotinic acid in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

    • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC or HPLC until the starting material is consumed.

    • After cooling, the excess methanol is removed under reduced pressure.

    • The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

    • Further purification can be achieved by column chromatography or recrystallization to obtain the final product of high purity.

Spectroscopic Properties (Predicted)

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl ester protons.

  • Aromatic Protons (H-5 and H-6): These protons will appear as doublets due to coupling with each other. Their chemical shifts will be in the aromatic region, likely between δ 7.0 and 8.5 ppm. The exact positions will be influenced by the electron-withdrawing effects of the bromine, fluorine, and ester groups.

  • Methyl Protons (-OCH₃): This will be a singlet, as there are no adjacent protons to couple with. The chemical shift is expected to be in the range of δ 3.5-4.0 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be more complex, with a total of seven distinct signals corresponding to each carbon atom in the molecule.

  • Carbonyl Carbon (C=O): This will be the most downfield signal, typically in the range of δ 160-170 ppm.[2][3]

  • Aromatic Carbons: The five carbons of the pyridine ring will appear in the aromatic region (δ 110-160 ppm). The carbons directly attached to the electronegative bromine and fluorine atoms (C-2 and C-3) will have their chemical shifts significantly influenced. The carbon attached to bromine may show a lower chemical shift than expected due to the "heavy atom effect".[2][3]

  • Methyl Carbon (-OCH₃): This signal will be the most upfield, typically appearing in the range of δ 50-60 ppm.[2][3]

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of two distinct halogen atoms at positions 2 and 3, along with the ester at position 4, provides multiple handles for synthetic diversification.

Applications Core This compound Suzuki Suzuki Core->Suzuki Sonogashira Sonogashira Core->Sonogashira Buchwald Buchwald Core->Buchwald Nucleophilic Nucleophilic Core->Nucleophilic Ester Ester Core->Ester Kinase Kinase Suzuki->Kinase GPCR GPCR Sonogashira->GPCR Ion Ion Buchwald->Ion Enzyme Enzyme Nucleophilic->Enzyme Ester->Kinase

Caption: Synthetic utility and potential applications of this compound.

The differential reactivity of the C-Br and C-F bonds allows for selective functionalization. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This enables the introduction of a wide variety of substituents at the 2-position. The fluorine atom at the 3-position can also participate in nucleophilic aromatic substitution reactions, although typically under more forcing conditions. Furthermore, the methyl ester at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for molecular diversification.

This synthetic flexibility makes this compound an attractive starting material for the synthesis of libraries of compounds for screening against various biological targets. Halogenated pyridines are common motifs in kinase inhibitors, GPCR modulators, and ion channel blockers.[4][5] The introduction of fluorine can enhance metabolic stability and binding affinity, while the bromine serves as a versatile synthetic handle.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. While detailed synthetic protocols and comprehensive physicochemical data are not yet widely published, its synthesis is achievable through established chemical transformations. The strategic arrangement of its functional groups offers a multitude of possibilities for the synthesis of novel and complex molecules. As the demand for new therapeutics continues to grow, the importance of such strategically functionalized heterocyclic intermediates will undoubtedly increase, making this compound a key player in the ongoing quest for new medicines.

References

A Comprehensive Technical Guide to Methyl 2-Bromo-3-fluoroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking Molecular Complexity with a Versatile Pyridine Building Block

For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel chemical entities. Methyl 2-Bromo-3-fluoroisonicotinate (CAS No. 1214385-66-6) has emerged as a highly versatile heterocyclic compound, offering a unique combination of reactive sites that enable intricate molecular architectures. This guide provides an in-depth exploration of this key intermediate, from its fundamental properties to its application in advanced organic synthesis, with a particular focus on its relevance in medicinal chemistry.

Compound Profile: Physicochemical and Spectroscopic Data

This compound is a solid at room temperature, valued for its strategic placement of bromo, fluoro, and methyl ester functionalities on a pyridine ring. This arrangement provides multiple avenues for synthetic diversification.

PropertyValueSource(s)
CAS Number 1214385-66-6
Molecular Formula C₇H₅BrFNO₂
Molecular Weight 234.02 g/mol
IUPAC Name This compound
Physical Form Solid
Purity Typically ≥95%
Storage Refrigerator, under an inert atmosphere[1]

The unique substitution pattern of this molecule makes it a valuable tool for introducing the 3-fluoropyridine-4-carboxylate moiety into larger molecules, a common motif in bioactive compounds.

Caption: Chemical structure of this compound.

Synthesis Protocol: From Carboxylic Acid to Versatile Ester

Experimental Protocol: Fischer Esterification

This protocol is a self-validating system, designed with causality in mind for each step to ensure a high yield and purity of the final product.

Materials:

  • 2-Bromo-3-fluoroisonicotinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Bromo-3-fluoroisonicotinic acid (1.0 eq) in an excess of anhydrous methanol (typically 10-20 eq). The use of anhydrous methanol is crucial to drive the equilibrium towards the product by minimizing the presence of water.

  • Acid Catalysis: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution. The sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[2]

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.[2]

  • Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator. Dissolve the residue in diethyl ether or ethyl acetate. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid.[2] This step is critical to prevent product degradation during purification.

  • Extraction and Drying: Wash the organic layer with brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure product.

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 2-Bromo-3-fluoroisonicotinic Acid + Methanol (excess) + H₂SO₄ (cat.) Reflux Reflux (4-6h, ~65°C) Reactants->Reflux Heat Evaporation Remove excess Methanol Reflux->Evaporation Cool down Extraction Dissolve in Ether/EtOAc Wash with NaHCO₃ (aq) Wash with Brine Evaporation->Extraction Drying Dry with MgSO₄/Na₂SO₄ Filter Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Fischer Esterification Workflow for this compound.

Reactivity and Key Chemical Transformations

The synthetic utility of this compound stems from the distinct reactivity of its substituents. The bromine atom at the 2-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, while the fluorine atom at the 3-position can participate in nucleophilic aromatic substitution, albeit under more forcing conditions compared to more activated systems.

Palladium-Catalyzed Cross-Coupling Reactions

The 2-bromo position of the pyridine ring is a prime site for introducing molecular diversity through well-established palladium-catalyzed reactions.

  • Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the bromopyridine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl and heteroaryl substituents.[3] A typical protocol for a similar 2-bromopyridine derivative involves a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand, with a base such as K₂CO₃ or Cs₂CO₃ in a solvent system like dioxane/water or toluene/water.[4]

  • Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[5] It involves the palladium-catalyzed coupling of the bromopyridine with a primary or secondary amine in the presence of a strong base (e.g., NaOtBu or LHMDS) and a suitable phosphine ligand. The choice of ligand is critical, with bulky, electron-rich phosphines often providing the best results for heteroaryl halides.[6][7]

Nucleophilic Aromatic Substitution (SₙAr)

While the fluorine atom at the 3-position is on a relatively electron-rich pyridine ring, it can undergo nucleophilic aromatic substitution with strong nucleophiles, particularly when the pyridine nitrogen is quaternized or under forcing conditions. This provides another handle for functionalization.

Reactions cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_snar Nucleophilic Aromatic Substitution Start This compound CAS: 1214385-66-6 Suzuki Suzuki-Miyaura Coupling (with R-B(OH)₂) Start->Suzuki Pd catalyst, base Buchwald Buchwald-Hartwig Amination (with R₂NH) Start->Buchwald Pd catalyst, base SNAr SₙAr (with Nu⁻) Start->SNAr Strong Nucleophile C_C_Product C_C_Product Suzuki->C_C_Product Forms C-C bond at C2 C_N_Product C_N_Product Buchwald->C_N_Product Forms C-N bond at C2 C_Nu_Product C_Nu_Product SNAr->C_Nu_Product Forms C-Nu bond at C3

Caption: Key Reaction Pathways for this compound.

Applications in Medicinal Chemistry and Drug Discovery

Halogenated pyridine derivatives are prevalent scaffolds in a vast array of pharmaceuticals due to their ability to engage in key interactions with biological targets and their synthetic versatility. 2-Bromo-3-fluoropyridine derivatives, in particular, are valuable intermediates in the synthesis of kinase inhibitors.[8]

The strategic positioning of the reactive handles on this compound allows for the systematic exploration of the chemical space around a core scaffold. For instance, in the development of kinase inhibitors, the 2-position can be functionalized via Suzuki coupling to introduce moieties that interact with the hinge region of the kinase, while the ester at the 4-position can be hydrolyzed and converted to an amide to interact with the solvent-exposed region. The fluorine atom at the 3-position can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.

While specific examples of approved drugs synthesized directly from this compound are not prominently featured in the searched literature, its structural motifs are present in numerous kinase inhibitors currently in development. The closely related 2-bromo-6-methylisonicotinic acid is a key building block for IRAK4 inhibitors, highlighting the importance of this class of compounds.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: This compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).

  • Precautionary Measures:

    • Wash hands and any exposed skin thoroughly after handling.

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Storage: Store in a refrigerator in a tightly sealed container under an inert atmosphere to prevent degradation.

Always consult the latest Safety Data Sheet (SDS) from the supplier for the most comprehensive and up-to-date safety information.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its strategically placed functional groups provide a platform for a wide range of chemical transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, an analysis of its reactivity, and a discussion of its applications. For researchers and drug development professionals, this compound represents a key tool for the construction of complex and potentially bioactive molecules.

References

Whitepaper: Unlocking the Synthetic Potential of Methyl 2-Bromo-3-fluoroisonicotinate: A Guide to the Reactivity of the C2-Bromine Atom

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Methyl 2-bromo-3-fluoroisonicotinate is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring a bromine atom at the C2 position, a fluorine atom at C3, and a methyl ester at C4, creates a complex electronic landscape that dictates its reactivity. This guide provides an in-depth analysis of the reactivity of the C2-bromine atom, focusing on its pivotal role in palladium-catalyzed cross-coupling reactions. We will explore the underlying electronic principles governing this reactivity, provide field-proven experimental protocols for key transformations, and offer a comparative analysis of reaction methodologies to empower researchers in drug discovery and development.

Introduction: The Strategic Importance of a Functionalized Pyridine Core

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, prized for its metabolic stability and ability to engage in critical hydrogen bonding interactions with biological targets.[3][4] The strategic placement of functional groups allows for the precise tuning of a molecule's physicochemical and pharmacological properties. This compound serves as a versatile building block where the bromine atom acts as a key synthetic handle for introducing molecular complexity. Understanding the factors that control the selective cleavage of the C2-Br bond is paramount for its effective utilization in synthetic campaigns.

The Electronic Landscape: Activating the C2 Position

The reactivity of the bromine atom in this compound is not governed by the C-Br bond strength alone, but by the cumulative electronic effects of the substituents on the pyridine ring.

  • Pyridine Nitrogen: The nitrogen heteroatom is inherently electron-withdrawing, significantly lowering the electron density at the ortho (C2, C6) and para (C4) positions.[3] This effect renders the C2 carbon, to which the bromine is attached, highly electrophilic.

  • Fluorine Substituent (C3): Fluorine exerts a powerful electron-withdrawing inductive effect (-I), further depleting the electron density of the adjacent C2 carbon. This enhances the electrophilicity of the C2 position, making the C-Br bond highly polarized and susceptible to oxidative addition by a low-valent metal catalyst.[5]

  • Methyl Isonicotinate Group (C4): The methyl ester group at the para position is also electron-withdrawing (-I, -M), contributing to the overall electron-deficient nature of the aromatic ring.[3]

These combined effects create a "perfect storm" of activation at the C2 position, priming the bromine atom for participation in reactions that favor electron-deficient aryl halides, most notably palladium-catalyzed cross-coupling.[6][7]

Figure 1: Electronic Influence on C2-Br Reactivity

Palladium-Catalyzed Cross-Coupling: The Primary Reaction Manifold

The electron-deficient nature of the pyridine ring makes the C2-Br bond an ideal substrate for palladium-catalyzed cross-coupling reactions.[6][8] These reactions are cornerstones of modern synthesis, enabling the formation of C-C and C-N bonds with high efficiency and broad functional group tolerance.[9][10]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most robust method for forming biaryl and heteroaryl-aryl bonds.[6][10] The high reactivity of the C2-Br bond in this compound ensures efficient participation in the catalytic cycle.

Suzuki_Cycle Figure 2: Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Complex Ar-Pd(II)L -Br Pd0->OxAdd Ar-Br (Substrate) Transmetal Transmetalation Complex Ar-Pd(II)L -R OxAdd->Transmetal R-B(OH)₂ + Base Product Ar-R (Coupled Product) Transmetal->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Figure 2: Catalytic Cycle of Suzuki-Miyaura Coupling

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

  • Reagent Preparation & Inerting: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.). Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes. This inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.[11]

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol %) or a pre-catalyst system like Pd₂(dba)₃ (2.5 mol %) with a suitable ligand such as SPhos (10 mol %). Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v), via syringe.[12]

  • Reaction Execution: Immerse the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously. The reaction's progress should be monitored periodically (e.g., every 1-2 hours) by TLC or LC-MS until the starting material is consumed.

  • Work-up & Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for synthesizing aryl amines, a prevalent functional group in pharmaceuticals.[8][9] The reaction couples an aryl halide with a primary or secondary amine, using a palladium catalyst and a strong base.[13] The sterically accessible and electronically activated C2-Br bond is well-suited for this transformation.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is designed for coupling this compound with a primary or secondary amine.

  • Inert Setup: In a glovebox or under a robust stream of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol %), a sterically hindered phosphine ligand (e.g., XantPhos or t-BuXPhos, 6 mol %), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), 1.5 equiv.) to an oven-dried reaction vessel.[13][14] The choice of a bulky, electron-rich ligand is crucial for facilitating both the oxidative addition and the final reductive elimination steps.[9]

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent & Reaction: Add anhydrous, degassed toluene or 1,4-dioxane via syringe. Seal the vessel and heat to 80-110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS.

  • Work-up & Purification: After cooling, quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude material via flash chromatography.

Reaction TypeCatalyst / LigandBaseSolventTemp (°C)Typical YieldsReference
Suzuki-Miyaura Pd(PPh₃)₄K₂CO₃ / Cs₂CO₃Dioxane/H₂O80-100Good to Excellent[10][12][15]
Suzuki-Miyaura Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100Excellent[12]
Buchwald-Hartwig Pd₂(dba)₃ / XantPhosNaOtBuToluene80-110Good to Excellent[9][13][14]
Buchwald-Hartwig Pd(OAc)₂ / BINAPCs₂CO₃Toluene90-110Good to Excellent[16]
Table 1: Representative Conditions for Cross-Coupling of Bromopyridines.

Competing Pathways: The Role of the Fluorine Atom

While the bromine atom is the primary site for palladium-catalyzed reactions, it is crucial to consider the reactivity of the C3-fluorine atom, particularly in the context of Nucleophilic Aromatic Substitution (SNAr). In SNAr reactions, the rate-limiting step is typically the initial attack of the nucleophile.[17] The high electronegativity of fluorine makes the C-F bond more polarized and the attached carbon more electrophilic, often leading to a faster reaction compared to other halogens.[18][19]

For this compound, this means that under SNAr conditions (e.g., a strong nucleophile like sodium methoxide in methanol), substitution is more likely to occur at the C3 position, displacing the fluoride ion, while leaving the C2-bromide intact.[19] Therefore, the bromine atom is considered relatively unreactive towards SNAr compared to the fluorine atom. This orthogonal reactivity is a powerful synthetic tool, allowing for sequential functionalization of the pyridine ring.

Figure 3: Orthogonal Reactivity of C-Br vs. C-F Bonds

Conclusion

The bromine atom at the C2 position of this compound is a highly activated and versatile synthetic handle. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, a consequence of the potent, synergistic electron-withdrawing effects of the ring nitrogen, the C3-fluorine, and the C4-ester group. This activation makes the C2-Br bond an excellent electrophile for Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the efficient construction of complex C-C and C-N bonds. Conversely, the bromine atom is relatively inert to nucleophilic aromatic substitution, which preferentially occurs at the more electrophilic C-F bond. This predictable and selective reactivity makes this compound a valuable and strategic building block for the synthesis of novel compounds in the pharmaceutical and materials science sectors.

References

A-Scientist's-Guide-to-Methyl-2-Bromo-3-fluoroisonicotinate-A-Versatile-Heterocyclic-Building-Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-bromo-3-fluoroisonicotinate has emerged as a highly valuable and versatile heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique substitution pattern—featuring a bromine atom as a versatile cross-coupling handle, a fluorine atom to modulate electronic properties and metabolic stability, and a methyl ester for further derivatization—makes it a strategic scaffold for accessing novel chemical space. This guide provides an in-depth technical overview of its synthesis, core reactivity, and applications, with a focus on the mechanistic rationale behind its utility in constructing complex, biologically active molecules. Detailed experimental protocols and comparative data are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively leverage this powerful synthetic intermediate.

The Strategic Value of Halogenated Pyridines in Drug Discovery

The pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The strategic introduction of halogen atoms onto this scaffold dramatically enhances its utility as a synthetic building block.

  • Fluorine: The presence of a fluorine atom, as in this compound, imparts several desirable properties. Its high electronegativity can significantly alter the pKa of the pyridine nitrogen, influence molecular conformation, and block sites of metabolism, thereby improving pharmacokinetic profiles.[1] Furthermore, fluorine can engage in favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity.

  • Bromine: The bromine atom at the 2-position serves as an exceptionally versatile synthetic handle.[2] It is an ideal leaving group for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the precise and efficient introduction of diverse carbon and heteroatom substituents.[1][3][4]

The combination of these two halogens on the isonicotinate framework creates a "push-pull" electronic environment that dictates its reactivity, making it a cornerstone for building complex molecular architectures.

Physicochemical Properties and Specifications

A clear understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueSource
CAS Number 1214385-66-6[5]
Molecular Formula C₇H₅BrFNO₂[5]
Molecular Weight 234.02 g/mol [5]
Physical Form Solid[5]
Purity Typically ≥95%[5]
Storage Conditions Refrigerator (2-8°C), under inert gas[5][6]

Synthesis of this compound

While multiple synthetic routes to halogenated pyridines exist, a common strategy for producing structures like this compound involves a multi-step sequence starting from a readily available fluorinated pyridine precursor. A representative approach may involve:

  • Directed ortho-metalation of a fluoropyridine derivative followed by bromination.

  • Halogen exchange (Halex) reactions .

  • Sandmeyer-type reactions from an appropriate aminopyridine.

The specific industrial synthesis is often proprietary, but laboratory-scale preparations can be adapted from procedures for analogous compounds. For instance, the synthesis of related 2-bromo-3-fluorobenzoic acid involves nitration, bromination, reduction, and deamination steps, highlighting the complexity of installing this substitution pattern.[7]

Core Reactivity and Mechanistic Rationale

The synthetic power of this compound lies in the distinct reactivity of its two halogen substituents. The interplay between the electron-withdrawing pyridine nitrogen, the fluorine atom, and the ester group dictates the preferred reaction pathways.

Fig 1. Key reactivity sites on the this compound scaffold.
Palladium-Catalyzed Cross-Coupling Reactions at the C2-Bromo Position

The C-Br bond is the primary site for synthetic elaboration via palladium-catalyzed cross-coupling. The general mechanism for these transformations, such as the Suzuki-Miyaura coupling, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8]

A. Suzuki-Miyaura Coupling (C-C Bond Formation) This reaction is a workhorse for creating biaryl and heteroaryl-aryl structures, which are prevalent in kinase inhibitors and other drug classes.[3]

  • Causality of Component Selection:

    • Catalyst: A Pd(0) source is required, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or using a stable Pd(0) complex like Pd(PPh₃)₄.[9][10] The choice of ligand (e.g., bulky, electron-rich phosphines like SPhos or XPhos) is critical for stabilizing the palladium center and facilitating the often rate-limiting reductive elimination step, especially with sterically demanding substrates.[4]

    • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential to activate the boronic acid/ester, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[9][10]

    • Solvent: Aprotic solvents like dioxane, THF, or toluene are commonly used, often with water as a co-solvent to aid in dissolving the inorganic base.[10]

B. Buchwald-Hartwig Amination (C-N Bond Formation) This reaction provides a powerful and general method for forming C-N bonds, crucial for synthesizing a vast array of pharmaceuticals.[11][12]

  • Causality of Component Selection:

    • Catalyst/Ligand: Similar to Suzuki coupling, specialized bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, RuPhos) are indispensable.[4][11] These ligands promote the oxidative addition of the aryl bromide and the reductive elimination of the resulting aryl amine product.[13]

    • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, facilitating its coordination to the palladium complex. Sodium tert-butoxide (NaOt-Bu) is a common choice.[14]

    • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically employed to prevent catalyst deactivation and unwanted side reactions.[14]

Nucleophilic Aromatic Substitution (SNAr)

While the C2-Br position is primed for cross-coupling, the C3-F position could theoretically undergo Nucleophilic Aromatic Substitution (SNAr). In pyridine systems, positions ortho and para to the ring nitrogen are activated for SNAr. However, the reactivity order for leaving groups in SNAr is typically F > Cl > Br > I.[15] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic and stabilizing the negative charge in the intermediate Meisenheimer complex.[15][16]

Despite this, for this compound, SNAr at the C-F position is generally disfavored compared to cross-coupling at the more labile C-Br bond. Palladium-catalyzed reactions are typically much faster and more selective under their specific conditions, making the C-Br bond the synthetically addressable position.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, providing clear steps and expected outcomes for researchers.

Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for coupling an arylboronic acid with the title compound.

Fig 2. General workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), and potassium carbonate (2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%) under a positive flow of inert gas. Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Reaction: Heat the mixture to 80–110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for coupling a primary or secondary amine.

Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.3 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at 80–110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: After cooling, quench the reaction carefully with water. Extract the product with an organic solvent, wash, dry, and purify by column chromatography as described in the Suzuki protocol.

Safety, Handling, and Storage

As with all halogenated organic compounds, proper safety precautions must be observed.

  • Handling: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[17]

  • Storage: Store the compound in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[5]

Conclusion

This compound is a quintessential example of a modern heterocyclic building block, engineered for versatility and efficiency. Its well-defined reactivity, centered on palladium-catalyzed cross-coupling at the C-Br bond, provides a reliable and robust platform for the rapid generation of molecular diversity. The strategic placement of the fluorine atom and methyl ester further enhances its value, offering avenues for fine-tuning physicochemical and pharmacokinetic properties. For medicinal chemists and drug discovery scientists, a thorough understanding of this reagent's capabilities and the rationale behind its application is key to unlocking novel and potent therapeutic agents.

References

An In-depth Technical Guide to Methyl 2-Bromo-3-fluoroisonicotinate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rise of Functionalized Pyridines in Modern Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile reactivity and biological significance. Within this vast chemical space, halogenated pyridines have emerged as particularly valuable building blocks. The strategic placement of halogen atoms, such as bromine and fluorine, on the pyridine ring allows for a diverse array of subsequent chemical transformations, most notably cross-coupling reactions. This has enabled the construction of complex molecular architectures with tailored electronic and steric properties. This guide delves into a specific, highly functionalized example: Methyl 2-Bromo-3-fluoroisonicotinate. While a detailed historical record of its initial synthesis is not prominently documented in the scientific literature, its existence and utility can be understood through the broader context of the development of novel synthetic methodologies for creating polysubstituted aromatic systems for drug discovery and material science. This document aims to provide a comprehensive technical overview of its synthesis, chemical characteristics, and potential applications for researchers and professionals in the field.

Molecular Overview and Physicochemical Properties

This compound (CAS RN: 1214385-66-6) is a polysubstituted pyridine derivative.[1] Its structure features a pyridine ring with a bromine atom at the 2-position, a fluorine atom at the 3-position, and a methyl ester at the 4-position (the "isonicotinate" position). This unique arrangement of substituents imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis.

PropertyValueSource
CAS Number 1214385-66-6[1]
Molecular Formula C₇H₅BrFNO₂[1]
Molecular Weight 234.02 g/mol [2]
IUPAC Name This compound
InChI Key YEXYVWRWNOFYPQ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CN=C(C=C1F)Br
Physical Form Solid
Storage Inert atmosphere, 2-8°C[1]

Proposed Synthesis and Mechanistic Rationale

Experimental Workflow Diagram

Synthesis_Workflow cluster_reagents Key Reagents Start Starting Material: 2-Bromo-3-fluoropyridine Step1 Step 1: Lithiation Start->Step1 LDA, THF, -78 °C Step2 Step 2: Carboxylation Step1->Step2 CO2 (s) Step3 Step 3: Esterification Step2->Step3 SOCl2, then MeOH Product Final Product: This compound Step3->Product LDA Lithium Diisopropylamide THF Tetrahydrofuran CO2 Dry Ice (Solid CO2) SOCl2 Thionyl Chloride MeOH Methanol

Caption: Proposed synthetic workflow for this compound.

Detailed Step-by-Step Protocol

Step 1: Directed ortho-Metalation (DoM) of 2-Bromo-3-fluoropyridine

The synthesis likely commences with 2-bromo-3-fluoropyridine as the starting material. The fluorine atom, being a powerful ortho-directing group for metalation, facilitates the regioselective deprotonation at the C4 position.

  • Rationale: The choice of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is critical. It is sufficiently basic to deprotonate the pyridine ring at the position activated by the adjacent fluorine atom, while the low temperature (-78 °C) prevents side reactions, such as nucleophilic attack on the pyridine ring or halogen scrambling.

  • Protocol:

    • To a solution of diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.05 eq.) dropwise at -78 °C.

    • Stir the resulting LDA solution at -78 °C for 30 minutes.

    • Add a solution of 2-bromo-3-fluoropyridine (1.0 eq.) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

Step 2: Carboxylation

The lithiated intermediate is then quenched with an electrophile to install the carboxylic acid group. Solid carbon dioxide (dry ice) is an inexpensive and efficient C1 source for this purpose.

  • Rationale: The highly nucleophilic carbanion generated in Step 1 readily attacks the electrophilic carbon of CO₂. An excess of crushed dry ice is used to ensure complete reaction and to help maintain a low temperature during the quench.

  • Protocol:

    • Carefully add an excess of freshly crushed dry ice to the reaction mixture from Step 1.

    • Allow the mixture to slowly warm to room temperature overnight with continuous stirring.

    • Quench the reaction with water and acidify with aqueous HCl (e.g., 1M) to a pH of ~2-3.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-3-fluoroisonicotinic acid.

Step 3: Fischer Esterification

The final step is the conversion of the carboxylic acid to its methyl ester. A standard Fischer esterification is not ideal due to the deactivated nature of the pyridine carboxylic acid. A more robust method involves conversion to the acid chloride followed by reaction with methanol.

  • Rationale: The direct acid-catalyzed esterification of a pyridine carboxylic acid can be sluggish. Activating the carboxylic acid as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride dramatically increases its reactivity towards nucleophilic attack by methanol.

  • Protocol:

    • Suspend the crude 2-bromo-3-fluoroisonicotinic acid from Step 2 in an excess of thionyl chloride (SOCl₂).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases.

    • Cool the reaction mixture to room temperature and remove the excess SOCl₂ under reduced pressure.

    • Carefully add an excess of anhydrous methanol to the crude acid chloride at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Remove the excess methanol under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford this compound.

Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules, particularly in the realm of drug discovery. The strategic placement of the bromo, fluoro, and methyl ester groups allows for a variety of subsequent chemical modifications.

Potential Reaction Pathways Diagram

Applications cluster_reactions Chemical Transformations cluster_products Resulting Scaffolds Start This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Start->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Pd Catalyst, Base Hydrolysis Ester Hydrolysis Start->Hydrolysis LiOH or NaOH Aryl 2-Aryl-3-fluoroisonicotinates Suzuki->Aryl Alkynyl 2-Alkynyl-3-fluoroisonicotinates Sonogashira->Alkynyl Amino 2-Amino-3-fluoroisonicotinates Buchwald->Amino Acid 2-Bromo-3-fluoroisonicotinic Acid Hydrolysis->Acid

Caption: Potential synthetic transformations of this compound.

  • Cross-Coupling Reactions: The bromine atom at the 2-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions. This allows for the introduction of various substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, at this position. These reactions are fundamental in modern drug discovery for building molecular complexity.

  • Nucleophilic Aromatic Substitution (SNAr): While the pyridine ring is electron-deficient, the presence of the fluorine atom can also allow for SNAr reactions under certain conditions, providing another avenue for functionalization.

  • Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used as a handle for further synthetic manipulations.

The combination of these reactive sites makes this compound a valuable scaffold for creating libraries of compounds for high-throughput screening in drug discovery programs. The resulting functionalized pyridine cores are found in a wide range of biologically active molecules, including kinase inhibitors and other therapeutics.

Conclusion and Future Outlook

This compound represents a highly functionalized and synthetically valuable building block. While its own "discovery" story may be embedded within the broader progress of synthetic organic chemistry, its utility is clear. The logical and plausible synthetic route outlined herein demonstrates its accessibility from common starting materials. Its true potential is realized in its application as a versatile intermediate for the creation of novel chemical entities for medicinal chemistry and materials science. As the demand for complex and diverse molecular scaffolds continues to grow, the importance of such well-designed, multifunctional building blocks will undoubtedly increase.

References

Safety and handling precautions for Methyl 2-Bromo-3-fluoroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Handling of Methyl 2-Bromo-3-fluoroisonicotinate

Introduction: this compound (CAS No. 1214385-66-6) is a halogenated pyridine derivative that serves as a critical building block in modern medicinal chemistry and drug development. Its unique substitution pattern makes it a valuable intermediate for synthesizing complex molecular architectures targeting a range of therapeutic areas. However, the same reactivity that makes this compound synthetically useful also necessitates a thorough understanding of its potential hazards. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and data from analogous chemical structures. It is intended for researchers, chemists, and laboratory professionals who handle this or similar reagents.

Section 1: Hazard Characterization and Toxicological Profile

A complete toxicological profile for this compound is not extensively documented in publicly available literature. Therefore, a conservative approach to safety is required, drawing upon the known hazards of its structural components: halogenated aromatics and pyridine derivatives. The primary documented hazards are acute toxicity and irritation.[1][2]

Globally Harmonized System (GHS) Classification

The known GHS classification for this compound indicates moderate acute hazards.[1]

Hazard ClassCategoryHazard StatementGHS PictogramSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07 (Exclamation Mark)Warning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07 (Exclamation Mark)Warning
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)Warning
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritationGHS07 (Exclamation Mark)Warning

Causality: The hazards are rooted in the compound's chemical properties. The bromo and fluoro groups, combined with the pyridine ring, create an electrophilic character that can lead to reactions with biological macromolecules. Skin and eye irritation likely result from localized reactions with proteins and lipids in tissues. If ingested, the compound can be absorbed and cause systemic effects, while inhalation of the solid dust can irritate the respiratory tract.[2]

Toxicological Insights from Structural Analogs

Given the limited specific data, it is prudent to consider the toxicology of related compounds:

  • Brominated Aromatic Compounds : These substances can be hepatotoxic (damaging to the liver).[3] While the acute toxicity of many brominated compounds is low, prolonged exposure can lead to more severe effects.[3][4]

  • Fluorinated Aromatic Compounds : The toxicological impact of fluorinated compounds varies widely, but the kidney is often a target organ.[5]

  • Pyridine Derivatives : Pyridine itself is known to cause damage to the central nervous system, liver, and kidneys upon prolonged or repeated exposure.[6][7] It is well-absorbed orally.[7]

Physical and Chemical Properties
PropertyValueSource
CAS Number 1214385-66-6[1][8]
Molecular Formula C₇H₅BrFNO₂[1]
Molecular Weight 234.02 g/mol [8]
Physical Form Solid[1]
Purity Typically ≥95%[1]

Section 2: Risk Assessment and Exposure Control

Effective risk management relies on a multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls

The primary engineering control is to minimize inhalation exposure.

  • Chemical Fume Hood : All weighing, handling, and reactions involving this compound must be performed inside a properly functioning and certified chemical fume hood.[9][10]

  • Ventilation : The laboratory should have adequate general ventilation to prevent the accumulation of vapors or dust.[11]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully.

Body PartPPE SpecificationRationale and Best Practices
Eyes/Face Safety glasses with side-shields or chemical splash goggles conforming to NIOSH (US) or EN 166 (EU) standards. A face shield is recommended when handling larger quantities.[9][11]Protects against accidental splashes of solutions or contact with solid particles.
Hands Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).Gloves must be inspected before use. Use proper removal technique to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.[11][12] Wash hands thoroughly after handling.[10][11]
Body A fully-buttoned laboratory coat. For larger scale operations, a chemical-resistant apron or suit may be necessary.[11]Protects skin and personal clothing from contamination.
Respiratory Not typically required if work is conducted within a fume hood. If aerosols or dust may be generated outside a hood, a NIOSH-approved respirator (e.g., N95 or P95 for particulates) is necessary.[11]Prevents inhalation of the compound, which may cause respiratory irritation.[11][13]
Safe Handling Workflow

The following diagram outlines the logical flow for safely handling this compound in a laboratory setting.

Fig 1: Safe Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase A Review SDS & SOP B Don Appropriate PPE A->B C Verify Fume Hood Operation B->C D Retrieve from Storage C->D Proceed to Handling E Weigh Solid Compound D->E F Transfer to Reaction Vessel E->F G Clean & Decontaminate Area F->G H Return to Storage G->H Complete Handling I Dispose of Waste H->I J Doff PPE Correctly I->J K Wash Hands Thoroughly J->K

Caption: A logical workflow for the safe handling of this compound.[14]

Section 3: Standard Operating Procedures (SOPs)

Protocol for Weighing and Dispensing
  • Preparation : Ensure the analytical balance is located inside a fume hood or a ventilated balance enclosure.

  • Tare : Place a clean, tared weigh boat on the balance.

  • Transfer : Using a clean spatula, carefully transfer the desired amount of the solid compound from the reagent bottle to the weigh boat. Avoid generating dust.

  • Closure : Immediately and securely close the reagent bottle.

  • Record : Record the exact weight.

  • Cleanup : Decontaminate the spatula and the weighing area with an appropriate solvent (e.g., ethanol or isopropanol) and wipe clean. Dispose of cleaning materials as hazardous waste.

Storage and Transportation
  • Storage : Store in a refrigerator in a tightly closed container.[1] The storage area should be cool, dry, and well-ventilated.[10] Keep away from incompatible materials such as strong oxidizing agents.[12][15]

  • Transportation : When moving the compound within the laboratory or between buildings, use secondary containment (e.g., a sealed container placed inside a larger, shatter-proof carrier) to prevent spills in case the primary container is dropped or broken.

Section 4: Emergency Preparedness and Response

Rapid and correct response to an emergency is critical to minimizing harm.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[13][16]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[11][13] Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[9][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[9] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[11] Call a poison control center or seek immediate medical attention.
Self-Validation: In all cases of exposure, show the Safety Data Sheet (SDS) to the attending medical personnel.[9][11]
Spill and Leak Procedures
  • Small Spills (Solid) :

    • Evacuate non-essential personnel.

    • Wearing appropriate PPE, carefully sweep or scoop up the spilled material. Avoid creating dust.[11][14]

    • Place the material into a suitable, labeled, and sealed container for hazardous waste disposal.[9][11]

    • Clean the spill area with soap and water.[17]

  • Large Spills :

    • Evacuate the area immediately and close the doors.[17]

    • Alert laboratory personnel and call the institution's emergency response team.

    • Prevent entry into the affected area.

    • Allow only trained personnel with appropriate PPE (including respiratory protection) to re-enter and manage the cleanup.[14][17]

Firefighting Measures
  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[9][11]

  • Unsuitable Media : Do not use a direct, high-pressure water jet, as it may scatter the material.

  • Hazards from Combustion : In a fire, hazardous decomposition products can be formed, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[11]

  • Protective Equipment : Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products.[9][11]

Emergency Response Workflow

Fig 2: Emergency Response Workflow cluster_response Response Actions Start Incident Occurs (Spill, Exposure, Fire) Assess Assess Situation (Is it safe to act?) Start->Assess Evacuate Evacuate Area Assess->Evacuate Major Incident Unsafe Spill Contain Spill (If trained & safe) Assess->Spill Minor Incident Safe to proceed FirstAid Administer First Aid Assess->FirstAid Minor Incident Safe to proceed Fire Use Extinguisher (If trained & safe) Assess->Fire Minor Incident Safe to proceed Alert Alert Supervisor & Emergency Services Evacuate->Alert Cleanup Professional Cleanup & Decontamination Alert->Cleanup Report Document Incident Spill->Report FirstAid->Report Fire->Report Cleanup->Report

Caption: A decision workflow for responding to laboratory emergencies.

Section 5: Waste Management and Disposal

Improper disposal of chemical waste poses a significant environmental and safety risk.

  • Collection : All waste containing this compound, including contaminated PPE, spill cleanup materials, and residual solids, must be collected in a designated, properly labeled, and sealed hazardous waste container.[9][12]

  • Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep it segregated from incompatible materials.[12]

  • Disposal : The final disposal of the hazardous waste must be conducted through a licensed professional waste disposal service in strict accordance with all local, regional, and national environmental regulations.[10][14]

Conclusion

This compound is a valuable reagent whose safe use is predicated on a robust understanding of its potential hazards and the consistent application of rigorous safety protocols. By integrating engineering controls, appropriate PPE, and established safe handling procedures, researchers can effectively mitigate risks. Preparedness for emergencies, coupled with compliant waste disposal, completes the lifecycle of responsible chemical management. This proactive approach to safety is paramount to protecting laboratory personnel and ensuring the integrity of scientific research.

References

A Comprehensive Technical Guide to Methyl 2-Bromo-3-fluoroisonicotinate for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of Methyl 2-Bromo-3-fluoroisonicotinate (CAS No. 1204583-01-8), a critical building block for researchers, medicinal chemists, and professionals in drug discovery and development. We will explore its commercial availability, key suppliers, physicochemical properties, and its strategic applications, particularly in the synthesis of kinase inhibitors and other novel therapeutics. This document is intended to be a practical resource, offering field-proven insights and detailed methodologies to support your research endeavors.

The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in the design of a vast array of pharmaceuticals due to its ability to engage in crucial hydrogen bonding interactions within the active sites of biological targets.[1] The strategic incorporation of fluorine atoms into this scaffold has become a widely adopted strategy in modern medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. This can lead to enhanced metabolic stability, increased lipophilicity for better membrane permeability, and altered basicity, all of which can fine-tune a compound's biological activity and safety profile.[2]

The 2-bromo-3-fluoropyridine moiety, the core of this compound, is particularly valuable. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are fundamental for constructing the complex carbon-carbon bonds essential in many drug molecules.[3][4] The adjacent fluorine atom, with its high electronegativity, influences the electron distribution within the pyridine ring, impacting its reactivity and the properties of the final compound.

Commercial Availability and Supplier Overview

This compound is available from a range of chemical suppliers, catering to different research and development needs, from small-scale laboratory synthesis to larger, pre-clinical studies. The typical purity offered is ≥95%. Below is a comparative table of prominent suppliers.

SupplierProduct NumberPurityAvailable QuantitiesAdditional Information
Sigma-Aldrich SY3H7CF2B25B95%100 mg, 250 mg, 1 gMarketed through an Aldrich Partner.
BLD Pharm BD337835≥95%InquireOffers a range of related fluorinated and brominated building blocks.[5]
Aaronchem AR0015OJ≥95%InquireProvides basic product specifications.[6]
abcr Gute Chemie AB526581≥95%InquireEuropean supplier.
Chemrio --InquireProduct listed, but availability may vary.[7]

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. When procuring this reagent, always request a Certificate of Analysis (CoA) to verify its identity and purity.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic profile of this compound is essential for its effective use in synthesis and for the characterization of its reaction products.

PropertyValueSource
CAS Number 1204583-01-8
Molecular Formula C₇H₅BrFNO₂[5]
Molecular Weight 234.02 g/mol [5]
Physical Form Solid
Storage Refrigerator (2-8°C), under an inert atmosphere.[5]
Spectroscopic Profile

While a comprehensive set of publicly available, verified spectra for this specific compound is limited, representative data for closely related structures and general principles of spectroscopic interpretation can provide valuable guidance.

1H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl ester protons and the two aromatic protons on the pyridine ring. The methyl protons will appear as a singlet, likely in the range of 3.8-4.0 ppm. The aromatic protons will appear as doublets or multiplets, with their chemical shifts and coupling constants influenced by the bromine and fluorine substituents.

13C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal, typically in the range of 160-170 ppm. The aromatic carbons will appear in the 110-160 ppm region, with their chemical shifts significantly affected by the electronegative halogen substituents. The methyl carbon will be the most upfield signal, likely around 50-55 ppm.[8][9]

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity separated by 2 m/z units.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretch of the ester group, typically around 1720-1740 cm-1. C-O stretching vibrations will be observed in the 1100-1300 cm-1 region. Aromatic C-H and C=C stretching bands will also be present.[10][11][12]

Synthesis and Reaction Chemistry

Illustrative Synthetic Workflow

The following diagram outlines a general conceptual workflow for the synthesis of halogenated pyridine derivatives, which can be adapted for the target molecule.

G cluster_0 Synthetic Pathway start Fluorinated Pyridine Precursor step1 Esterification start->step1 e.g., SOCl₂, Methanol step2 Bromination step1->step2 e.g., NBS, H₂SO₄ product This compound step2->product

Caption: Conceptual workflow for the synthesis of this compound.

Key Experimental Considerations
  • Bromination: The bromination of the pyridine ring can be achieved using various reagents, with N-bromosuccinimide (NBS) being a common choice for its milder reaction conditions compared to elemental bromine. The reaction is often carried out in a strong acid, such as sulfuric acid, to activate the pyridine ring towards electrophilic substitution.[13]

  • Purification: Purification of the final product is typically achieved through column chromatography on silica gel, followed by recrystallization to obtain a high-purity solid.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion of the starting material.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. The dysregulation of protein kinases is a hallmark of many diseases, including cancer, making them a major class of therapeutic targets.[14][15]

Role as a Scaffold for Kinase Inhibitors

The 2-bromo-3-fluoropyridine scaffold can be elaborated through various chemical transformations to generate libraries of potential kinase inhibitors. The bromine atom provides a convenient point for introducing different substituents via cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).

The following diagram illustrates the logical relationship between the core scaffold and its application in the development of kinase inhibitors.

G cluster_0 Drug Discovery Application scaffold This compound reaction Cross-Coupling Reactions (e.g., Suzuki) scaffold->reaction library Library of Pyridine Derivatives reaction->library screening Biological Screening library->screening hit Hit Compound screening->hit lead Lead Optimization hit->lead candidate Drug Candidate lead->candidate

Caption: Logical workflow for the use of the scaffold in kinase inhibitor discovery.

Patented Applications

While specific patents explicitly citing this compound are not widespread, numerous patents describe the synthesis and use of structurally related 2-bromo-3-fluoropyridine derivatives in the development of kinase inhibitors and other therapeutic agents. These patents underscore the importance of this chemical motif in contemporary drug discovery.

Safe Handling, Storage, and Disposal

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

Safety Information
  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/ eye protection/ face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Storage and Handling
  • Storage: Store in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere to prevent degradation.[5]

  • Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Disposal

Dispose of waste material in accordance with local, state, and federal regulations. Brominated organic compounds should be treated as hazardous waste and disposed of through a licensed waste disposal company.

Conclusion

This compound is a commercially available and highly valuable building block for the synthesis of complex organic molecules, particularly for applications in drug discovery. Its unique combination of a fluorinated pyridine ring and a reactive bromine handle makes it an attractive starting material for the development of novel therapeutics, especially kinase inhibitors. This guide provides a comprehensive overview of its properties, suppliers, and applications, serving as a valuable resource for researchers and scientists in the pharmaceutical and biotechnology industries.

References

Methodological & Application

Application Notes & Protocols for the Buchwald-Hartwig Amination of Methyl 2-Bromo-3-fluoroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] The ability to construct these bonds with high efficiency and broad functional group tolerance has replaced harsher, more limited classical methods.[1]

This guide provides a detailed examination of the Buchwald-Hartwig amination applied to a specific, electronically demanding substrate: Methyl 2-Bromo-3-fluoroisonicotinate. This heteroaryl halide is of particular interest in drug discovery due to the prevalence of the fluoropyridine scaffold in bioactive molecules.[2][5] The electron-withdrawing nature of the ester and the fluorine atom, as well as the pyridine nitrogen, presents unique challenges and necessitates a carefully optimized protocol. This document will provide researchers, scientists, and drug development professionals with a comprehensive technical guide, from mechanistic underpinnings to a detailed, field-proven experimental protocol.

The Catalytic Cycle: A Mechanistic Deep Dive

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[1][6][7] Understanding this mechanism is paramount for rational catalyst selection and troubleshooting. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.

The catalytic cycle can be visualized as follows:

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination (R₂NH) PdII_Aryl->Amine_Coord R₂NH PdII_Amine [Ar-Pd(II)L_n(NHR₂)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)L_n(NR₂) Deprotonation->PdII_Amido Reduct_Elim Reductive Elimination PdII_Amido->Reduct_Elim Reduct_Elim->Pd0 Regenerates Catalyst Product Ar-NR₂ Reduct_Elim->Product Catalyst_Regen Catalyst Regeneration Experimental_Workflow Experimental Workflow Start Start Reagent_Prep Reagent Preparation (Under Inert Atmosphere) Start->Reagent_Prep Reaction_Setup Reaction Setup Reagent_Prep->Reaction_Setup Heating Heating and Stirring (e.g., 80-110 °C) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC, LC-MS, or GC-MS) Heating->Monitoring Workup Aqueous Workup Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification End End Purification->End

References

Application Notes and Protocols for the Sonogashira Coupling of Methyl 2-Bromo-3-fluoroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Sonogashira Coupling in Drug Discovery

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, has become indispensable in the synthesis of complex molecules, particularly in the fields of pharmaceuticals, natural products, and materials science.[4][5][6] Its utility lies in the ability to construct intricate molecular architectures under relatively mild conditions, often with a high degree of functional group tolerance.[1][7]

For drug development professionals, the Sonogashira coupling provides a robust and versatile tool for the derivatization of heterocyclic scaffolds. The introduction of alkyne moieties can significantly modulate the pharmacological properties of a lead compound, influencing its binding affinity, metabolic stability, and pharmacokinetic profile. Methyl 2-bromo-3-fluoroisonicotinate represents a valuable building block, incorporating an electron-deficient pyridine ring system further activated by the presence of a fluorine atom. The successful and efficient coupling of this substrate with a diverse range of terminal alkynes is therefore of considerable interest for the generation of novel chemical entities.

This document provides a detailed guide to the Sonogashira coupling of this compound, offering insights into the selection of reaction parameters, a comprehensive experimental protocol, and an exploration of the underlying catalytic cycle.

Understanding the Catalytic Cycle: A Tale of Two Metals

The classical Sonogashira coupling operates through two interconnected catalytic cycles, one involving palladium and the other copper (Figure 1).[2][8] A thorough understanding of this mechanism is crucial for troubleshooting and optimizing the reaction.

Sonogashira_Mechanism Figure 1: The Catalytic Cycle of Sonogashira Coupling cluster_pd Palladium Cycle Pd0 Pd(0)L₂ PdII_Aryl [Ar-Pd(II)-X]L₂ Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl [Ar-Pd(II)-C≡CR']L₂ PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 PdII_Alkynyl->Pd0 PdII_Alkynyl->Pd0 Product Ar-C≡CR' PdII_Alkynyl->Product Reductive Elimination Alkyne R'-C≡C-H Cu_Acetylide R'-C≡C-Cu(I) Alkyne->Cu_Acetylide Deprotonation (Base, CuI) Cu_Acetylide->PdII_Aryl

Caption: Figure 1: The Catalytic Cycle of Sonogashira Coupling

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (this compound), forming a Pd(II) intermediate.[1][8] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[7] For our substrate, the C-Br bond is sufficiently reactive for this step.

  • Transmetalation: The copper acetylide, generated in the copper cycle, transfers its alkynyl group to the palladium center. This is often the rate-determining step of the overall reaction.[8][9]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired arylalkyne product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

The Copper Cycle:

  • Acetylide Formation: The terminal alkyne reacts with a copper(I) salt, typically CuI, in the presence of a base to form a copper acetylide intermediate.[1] The base serves to deprotonate the alkyne, increasing its nucleophilicity.[10]

Optimizing Reaction Conditions for this compound

The success of the Sonogashira coupling of this compound hinges on the careful selection of several key parameters. The electron-withdrawing nature of the ester and the pyridine ring, along with the fluorine substituent, can influence the reactivity of the substrate.

Parameter Recommendation Rationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride)Pd(PPh₃)₄ is a common and effective catalyst for Sonogashira reactions.[8] PdCl₂(PPh₃)₂ is often more stable and can be used as a precatalyst, as it is reduced in situ to the active Pd(0) species.[1] For electron-deficient substrates like the target molecule, these standard catalysts are generally sufficient.
Copper Co-catalyst Copper(I) Iodide (CuI)CuI is the most common and effective copper source for the formation of the crucial copper acetylide intermediate.[3] While copper-free Sonogashira protocols exist to avoid the potential for alkyne homocoupling (Glaser coupling), the classic copper co-catalyzed reaction is often more rapid and efficient.[2][11]
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)Amine bases are widely used in Sonogashira couplings and can often serve as both the base and a co-solvent.[10] They are effective at deprotonating the terminal alkyne and neutralizing the HBr byproduct formed during the reaction.[1] For substrates sensitive to nucleophilic attack, a bulkier, non-nucleophilic base like DIPEA may be preferred.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), or a mixture of THF/Et₃NThe choice of solvent can significantly impact the reaction rate and yield.[12] THF is a good general-purpose solvent for Sonogashira reactions. DMF can be beneficial for less soluble substrates. A mixture of THF and the amine base is a common and effective solvent system.[13]
Temperature Room Temperature to 60 °CSonogashira couplings can often be performed at room temperature.[1] However, for less reactive substrates or to increase the reaction rate, gentle heating may be necessary. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal temperature and prevent decomposition.
Atmosphere Inert (Nitrogen or Argon)To prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling) and to protect the Pd(0) catalyst from oxidation, the reaction should be carried out under an inert atmosphere.[3]

Detailed Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne. The specific quantities and reaction time may need to be optimized for different alkynes.

Materials:

  • This compound

  • Terminal Alkyne (1.1 - 1.5 equivalents)

  • Pd(PPh₃)₄ (0.02 - 0.05 equivalents)

  • Copper(I) Iodide (CuI) (0.04 - 0.10 equivalents)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Workflow Diagram:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine this compound, Pd(PPh₃)₄, and CuI in a flame-dried flask. B Evacuate and backfill the flask with inert gas (3x). A->B C Add anhydrous THF and Et₃N via syringe. B->C D Add the terminal alkyne dropwise. C->D E Stir at room temperature or heat as needed. Monitor reaction progress by TLC/LC-MS. D->E F Quench the reaction with saturated aqueous NH₄Cl solution. E->F G Extract with an organic solvent (e.g., EtOAc). F->G H Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. G->H I Purify the crude product by flash column chromatography. H->I

Caption: Experimental workflow for Sonogashira coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.06 eq).

  • Inert Atmosphere: Seal the flask with septa and evacuate and backfill with nitrogen or argon three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF (to achieve a concentration of ~0.1 M of the aryl bromide) and triethylamine (2.0-3.0 eq) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. If the reaction is sluggish, as determined by TLC or LC-MS analysis, gently heat the mixture to 40-60 °C. Continue stirring until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction solvent).

  • Washing and Drying: Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Troubleshooting and Considerations

  • Low Yield: If the yield is low, consider increasing the catalyst loading, using a different palladium source or ligand, or changing the solvent. The purity of the reagents, particularly the alkyne, is also critical.

  • Homocoupling of Alkyne (Glaser Coupling): If significant homocoupling is observed, ensure the reaction is performed under strictly anaerobic conditions. Reducing the amount of copper co-catalyst or switching to a copper-free protocol may be necessary.[11]

  • Decomposition of Starting Material or Product: If decomposition is observed, particularly at elevated temperatures, it is advisable to run the reaction at a lower temperature for a longer period.

Conclusion

The Sonogashira coupling is a highly effective method for the alkynylation of this compound. By carefully selecting the catalyst system, base, and solvent, and by maintaining an inert atmosphere, researchers can achieve high yields of the desired coupled products. The protocols and insights provided in this application note serve as a valuable starting point for the synthesis of novel and diverse libraries of compounds for drug discovery and development.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 2-Bromo-3-fluoroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Methyl 2-Bromo-3-fluoroisonicotinate in Synthesis

This compound is a highly functionalized heterocyclic building block of considerable interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—a pyridine core bearing a bromine atom, a fluorine atom, an ester group, and the ring nitrogen—offers a versatile platform for the synthesis of complex molecular architectures. The electron-deficient nature of the pyridine ring, further accentuated by the fluorine and ester substituents, renders the C2-bromine atom an excellent handle for palladium-catalyzed cross-coupling reactions. This guide provides detailed application notes and experimentally-derived protocols for key palladium-catalyzed transformations, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Stille, and Heck couplings, enabling the strategic diversification of this valuable synthetic intermediate.

The fluorine atom at the 3-position is of particular significance. Its introduction into bioactive molecules can enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa. The ability to forge new carbon-carbon and carbon-nitrogen bonds at the adjacent C2 position provides a direct route to novel 3-fluoropyridine derivatives, which are prevalent scaffolds in pharmaceuticals and agrochemicals.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying principles and rationale for reagent selection and parameter optimization, fostering a deeper understanding of the reaction systems.

Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages

The Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling method for the formation of C(sp²)–C(sp²) bonds, celebrated for its operational simplicity and broad functional group tolerance.[1] For a substrate like this compound, this reaction provides an efficient pathway to 2-aryl-3-fluoropyridine derivatives, which are key components in many biologically active compounds.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The electron-deficient character of the 2-bromo-3-fluoropyridine system facilitates the initial oxidative addition of the C-Br bond to the Pd(0) catalyst. However, the pyridine nitrogen can potentially coordinate to the palladium center, which may inhibit catalytic activity. The choice of a suitable bulky, electron-rich phosphine ligand is therefore critical to both facilitate the oxidative addition and shield the metal center from inhibitory coordination.

Suzuki_Mechanism

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is designed as a robust starting point for coupling this compound with a variety of aryl- and heteroarylboronic acids, based on general conditions reported for this class of compounds.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (2.0–3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive flow of inert gas, add the palladium precursor and the phosphine ligand.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe. The typical concentration is 0.1 M with respect to the starting bromide.

  • Heat the reaction mixture to 80–100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4–16 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale & Expert Insights
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃Both are reliable precursors that are reduced in situ to the active Pd(0) species. Pd₂(dba)₃ is often preferred for its air stability.
Ligand SPhos or XPhosBulky, electron-rich biaryl phosphine ligands are crucial for coupling with electron-deficient 2-bromopyridines. They accelerate oxidative addition and prevent catalyst deactivation by the pyridine nitrogen.
Base K₃PO₄A moderately strong base that is effective in promoting transmetalation without causing significant protodeboronation of the boronic acid, a common side reaction.
Solvent System 1,4-Dioxane / Water (4:1)This mixture provides good solubility for both the organic substrates and the inorganic base, facilitating efficient reaction kinetics.
Temperature 80–100 °CProvides sufficient thermal energy for catalyst turnover without promoting significant decomposition of the catalyst or starting materials.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira reaction is a powerful method for forming C(sp²)–C(sp) bonds, coupling aryl halides with terminal alkynes. This reaction is invaluable for synthesizing conjugated enynes and aryl alkynes, which are important precursors for pharmaceuticals and organic materials.

Mechanistic Considerations

The Sonogashira coupling typically involves a dual catalytic system of palladium and copper. The palladium cycle mirrors that of other cross-coupling reactions. The copper co-catalyst activates the terminal alkyne by forming a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex. Copper-free variants have also been developed to avoid issues associated with copper, such as homocoupling of the alkyne (Glaser coupling).

Sonogashira_Workflow

Optimized Protocol for Sonogashira Coupling

This protocol is adapted from procedures for similar 2-amino-3-bromopyridines and represents a reliable method for the alkynylation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2–1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triphenylphosphine (PPh₃) (6 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0–3.0 equiv)

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, CuI, and PPh₃.

  • Evacuate and backfill the flask with an inert gas (3 cycles).

  • Add the anhydrous solvent (DMF or THF) followed by the base (Et₃N or DIPEA).

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at a temperature between room temperature and 80 °C. For less reactive alkynes, gentle heating may be required.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with diethyl ether or ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

ParameterRecommended ConditionRationale & Expert Insights
Catalyst System PdCl₂(PPh₃)₂ / CuI / PPh₃A classic and robust system. PPh₃ serves as a ligand for both Pd and Cu, stabilizing the catalytic species and preventing palladium black precipitation.
Base Et₃N or DIPEAActs as both a base to deprotonate the terminal alkyne and as a scavenger for the HBr generated during the reaction.
Solvent DMF or THFPolar aprotic solvents that are effective at dissolving the reagents and promoting the reaction.
Temperature RT to 80 °CMany Sonogashira couplings proceed efficiently at room temperature. Gentle heating can be applied to accelerate slower reactions.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, enabling the coupling of aryl halides with a vast range of primary and secondary amines. This reaction is of paramount importance in pharmaceutical synthesis, where aryl and heteroaryl amines are ubiquitous structural motifs.

Mechanistic Considerations

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by a strong, non-nucleophilic base to form a Pd(II)-amido intermediate, and subsequent reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. For sterically hindered and electronically distinct substrates like 3-bromo-2-methylpyridine, the use of bulky, electron-rich phosphine ligands is critical for achieving high yields.

Optimized Protocol for Buchwald-Hartwig Amination

This protocol is based on established methods for the amination of challenging bromopyridine substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos or RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (3.0–4.0 mol%)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv)

  • Toluene or 1,4-Dioxane, anhydrous

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, the phosphine ligand, and the base to an oven-dried Schlenk tube.

  • Add this compound and the amine coupling partner.

  • Add the anhydrous solvent (toluene or dioxane) via syringe.

  • Seal the tube and heat the mixture with vigorous stirring at 80–110 °C.

  • Monitor the reaction progress by LC-MS.

  • Upon completion (typically 4–24 hours), cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale & Expert Insights
Palladium Precursor Pd₂(dba)₃A stable and reliable Pd(0) source, widely used in Buchwald-Hartwig aminations.
Ligand XPhos or RuPhosThese second-generation biaryl phosphine ligands are highly effective for coupling challenging substrates, including electron-deficient heteroaryl halides.
Base NaOtBu or LHMDSA strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. NaOtBu is the most common choice.
Solvent Toluene or DioxaneAnhydrous, non-polar aprotic solvents are standard for this reaction to ensure stability of the catalyst and base.
Temperature 80–110 °CElevated temperatures are generally required to drive the reaction to completion, especially with less nucleophilic amines.

Stille Coupling: A Versatile C-C Bond Formation

The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organostannane reagent. It is known for its tolerance of a wide variety of functional groups, as organostannanes are stable to air and moisture and do not react with many common functionalities.

Mechanistic Considerations

The mechanism of the Stille reaction follows the canonical cross-coupling cycle. A key advantage is that the transmetalation step does not require a base for activation, which simplifies the reaction conditions. The primary drawback is the toxicity of the organotin reagents and byproducts, necessitating careful handling and purification procedures.

Validated Protocol for Stille Coupling

This protocol is based on a reported procedure for the Stille coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Hexamethylditin or other organostannane (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (10 mol%)

  • Toluene, anhydrous

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a pressure tube, add this compound and the organostannane reagent in anhydrous toluene.

  • Degas the resulting solution with a stream of inert gas for 15-20 minutes.

  • Under a positive pressure of inert gas, add Pd(PPh₃)₄.

  • Seal the pressure tube and heat the reaction mixture to 100 °C for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Concentrate the filtrate to obtain the crude product.

  • Purify the crude product by flash column chromatography. A fluoride workup can be employed to remove tin byproducts.

ParameterRecommended ConditionRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄A widely used, commercially available Pd(0) catalyst that is effective for a broad range of Stille couplings.
Organometallic Reagent Organostannane (e.g., Hexamethylditin)Stable and reactive coupling partners. The choice of non-transferable groups on tin (e.g., methyl, butyl) is important for efficient transfer of the desired group.
Solvent TolueneA non-polar solvent suitable for the reaction, allowing for heating to the required temperature.
Temperature 100 °CElevated temperature is often necessary to achieve a reasonable reaction rate for the Stille coupling.

Heck Reaction: Olefin Arylation

The Mizoroki-Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes, providing a powerful method for C-C bond formation. This reaction is particularly useful for the synthesis of styrenes, cinnamates, and other vinyl-substituted aromatics.

Mechanistic Considerations

The Heck reaction cycle involves oxidative addition, migratory insertion of the alkene into the Pd-aryl bond, and β-hydride elimination to release the product and a hydridopalladium species. A base is then required to regenerate the active Pd(0) catalyst. For electron-deficient aryl bromides, the reaction generally proceeds well. Regioselectivity of the alkene insertion is typically governed by sterics, with the aryl group adding to the less substituted carbon of the double bond.

Heck_Reaction

Optimized Protocol for Heck Reaction

This protocol provides a general starting point for the Heck coupling of this compound with activated alkenes like acrylates or styrenes.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., methyl acrylate, styrene) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) or Sodium acetate (NaOAc) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a sealed tube, combine this compound, the palladium catalyst, and the ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, the alkene, and the base via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 100–120 °C with stirring.

  • Monitor the reaction by GC-MS or TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer and purify the residue by column chromatography.

ParameterRecommended ConditionRationale & Expert Insights
Palladium Precursor Pd(OAc)₂A common and effective catalyst for Heck reactions.
Ligand P(o-tol)₃A moderately bulky phosphine ligand that has proven effective in many Heck reaction systems.
Base Et₃N or NaOAcA non-nucleophilic organic or mild inorganic base is required to regenerate the Pd(0) catalyst without reacting with the starting materials.
Solvent DMF or MeCNPolar aprotic solvents are typically used to ensure solubility and facilitate the reaction at elevated temperatures.
Temperature 100–120 °CHigh temperatures are generally required to promote all steps of the catalytic cycle, particularly β-hydride elimination.

Conclusion and Future Outlook

This compound stands out as a versatile and valuable building block for the synthesis of complex, fluorine-containing pyridines. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Stille, and Heck—provide a robust toolkit for its derivatization. By understanding the mechanistic nuances and the rationale behind the selection of catalysts, ligands, and conditions, researchers can effectively leverage this substrate to accelerate their discovery programs. The protocols provided herein serve as validated starting points for optimization, enabling the efficient construction of novel molecular entities for applications in drug development, agrochemicals, and materials science.

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines from Methyl 2-Bromo-3-fluoroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The substituted pyridine scaffold is a cornerstone in modern medicinal chemistry and drug development, with approximately 20% of the top 200 drugs featuring this heterocyclic motif.[1] The strategic functionalization of the pyridine ring is paramount for modulating the pharmacological and pharmacokinetic properties of bioactive molecules. Methyl 2-bromo-3-fluoroisonicotinate has emerged as a versatile and highly valuable building block for the synthesis of polysubstituted pyridines.[2] Its unique substitution pattern, featuring a bromine atom at the 2-position, a fluorine atom at the 3-position, and a methyl ester at the 4-position, allows for a range of selective chemical transformations.

This comprehensive technical guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into the core principles and provide detailed, field-proven protocols for its application in palladium-catalyzed cross-coupling reactions—namely Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—as well as nucleophilic aromatic substitution (SNAr) reactions. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile building block for the synthesis of novel chemical entities.

Strategic Considerations: Regioselectivity in the Functionalization of this compound

The synthetic utility of this compound hinges on the differential reactivity of the C2-Br and C3-F bonds. Understanding the principles governing this regioselectivity is crucial for predictable and efficient synthesis.

  • Palladium-Catalyzed Cross-Coupling Reactions: In reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the reactivity of the carbon-halogen bond is a key determinant of the reaction outcome. The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step is I > Br > Cl > F.[3] This trend is inversely correlated with the carbon-halogen bond dissociation energy. Consequently, the C2-Br bond in this compound is significantly more reactive towards palladium(0) catalysts than the C3-F bond. This inherent reactivity difference allows for highly regioselective functionalization at the 2-position, leaving the fluorine atom untouched for potential subsequent transformations.

  • Nucleophilic Aromatic Substitution (SNAr): In contrast to palladium-catalyzed reactions, the reactivity order for SNAr on electron-deficient aromatic systems is often F > Cl > Br > I. This is because the rate-determining step is typically the nucleophilic attack on the aromatic ring, and the high electronegativity of fluorine strongly activates the ring towards this attack. However, in the case of this compound, the bromine at the 2-position is also activated by the ring nitrogen. The reaction's regioselectivity will therefore be highly dependent on the nature of the nucleophile and the reaction conditions. For many common nucleophiles, such as amines, selective substitution at the more labile bromine atom can often be achieved under carefully controlled conditions.

Experimental Protocols

The following protocols are designed as a starting point for the synthesis of substituted pyridines from this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-3-fluoroisonicotinates

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds, coupling an organohalide with an organoboron compound.[4][5]

Reaction Scheme:

Suzuki_Miyaura start This compound catalyst Pd(0) Catalyst, Base start->catalyst boronic_acid Ar-B(OH)₂ boronic_acid->catalyst product Methyl 2-Aryl-3-fluoroisonicotinate catalyst->product

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Degassed 1,4-dioxane/water (4:1)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the tube with argon or nitrogen (repeat three times).

  • In a separate vial, weigh Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) under an inert atmosphere.

  • Add degassed 1,4-dioxane/water (4:1) to the Schlenk tube to achieve a concentration of approximately 0.1 M with respect to the starting material.

  • Add the catalyst/ligand mixture to the reaction vessel under a positive flow of inert gas.

  • Seal the Schlenk tube and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O90-10075-95
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10060-85
Pd(dppf)Cl₂Cs₂CO₃DMF10080-98
Protocol 2: Sonogashira Coupling for the Synthesis of 2-Alkynyl-3-fluoroisonicotinates

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6][7]

Reaction Scheme:

Sonogashira start This compound catalyst Pd Catalyst, Cu(I) co-catalyst, Base start->catalyst alkyne Terminal Alkyne alkyne->catalyst product Methyl 2-Alkynyl-3-fluoroisonicotinate catalyst->product

Caption: General scheme for the Sonogashira cross-coupling reaction.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with argon or nitrogen.

  • Add anhydrous DMF and triethylamine (2.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₂Cl₂ / CuIEt₃NDMF60-8070-90
Pd(OAc)₂ / PPh₃ / CuIi-Pr₂NHToluene8065-85
Pd(dppf)Cl₂ / CuICs₂CO₃Dioxane9075-95
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-3-fluoroisonicotinates

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9]

Reaction Scheme:

Buchwald_Hartwig start This compound catalyst Pd Catalyst, Ligand, Base start->catalyst amine Primary or Secondary Amine amine->catalyst product Methyl 2-Amino-3-fluoroisonicotinate catalyst->product

Caption: General scheme for the Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq) to an oven-dried Schlenk tube.

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous toluene to achieve a concentration of approximately 0.1 M.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash chromatography.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃ / XPhosNaOtBuToluene100-11080-95
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane10070-90
RuPhos-Pd-G3K₃PO₄t-Amyl alcohol11085-98
Protocol 4: Nucleophilic Aromatic Substitution (SNAr) with Amines

SNAr provides a metal-free alternative for the introduction of nucleophiles onto the pyridine ring.[10][11]

Reaction Scheme:

SNAr start This compound conditions Base, Solvent, Heat start->conditions nucleophile Amine (Nu-H) nucleophile->conditions product Methyl 2-(Amino)-3-fluoroisonicotinate conditions->product

Caption: General scheme for the SNAr reaction with an amine.

Materials:

  • This compound

  • Amine (2.0-3.0 equivalents)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the amine (2.0-3.0 eq).

  • Add the base (K₂CO₃ or DIPEA, 2.0-3.0 eq) and the anhydrous solvent (DMSO or DMF).

  • Heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

NucleophileBaseSolventTemperature (°C)Typical Yield (%)
MorpholineK₂CO₃DMSO10085-95
PiperidineDIPEADMF12080-90
AnilineK₂CO₃NMP14060-75

Conclusion

This compound stands out as a highly adaptable and valuable starting material for the synthesis of a diverse array of substituted pyridines. The distinct reactivity of its C2-bromo and C3-fluoro substituents allows for predictable and regioselective functionalization through both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this building block, paving the way for the discovery and development of novel therapeutic agents and functional materials.

References

Application Notes and Protocols for the Strategic Use of Methyl 2-Bromo-3-fluoroisonicotinate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Multifunctional Building Block

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, the selection of starting materials is a critical determinant of success. The heterocyclic building block, Methyl 2-Bromo-3-fluoroisonicotinate , has emerged as a scaffold of significant interest for medicinal chemists. Its unique trifunctional nature—a reactive bromine atom for cross-coupling, a strategically placed fluorine atom for modulating drug-like properties, and a methyl ester for further derivatization—positions it as a powerful tool for the synthesis of novel kinase inhibitors.

This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven protocols for key synthetic transformations, and explore its application in the context of relevant kinase signaling pathways.

Chemical Profile and Strategic Importance

This compound (CAS No. 1214385-66-6) is a pyridine derivative with a molecular formula of C₇H₅BrFNO₂. The strategic arrangement of its functional groups is key to its utility in kinase inhibitor synthesis.

  • The Bromine Atom (C2-position): The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the facile introduction of diverse aryl, heteroaryl, and amino moieties, which are often crucial for achieving potent and selective kinase inhibition.

  • The Fluorine Atom (C3-position): The presence of a fluorine atom at the 3-position of the pyridine ring offers several advantages in drug design. Fluorine's high electronegativity and small size can significantly influence the molecule's physicochemical properties, including its pKa, lipophilicity, and metabolic stability.[1] The introduction of fluorine can lead to enhanced binding affinity to the target kinase by participating in favorable interactions within the ATP-binding pocket and can block sites of metabolic degradation, thereby improving the pharmacokinetic profile of the resulting inhibitor.[1]

  • The Methyl Isonicotinate Moiety (C4-position): The methyl ester at the C4-position provides a site for further chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common structural motif in many kinase inhibitors. This allows for the exploration of the solvent-exposed region of the kinase binding site to enhance potency and selectivity.

The combination of these three functional groups in a single, readily available building block provides a powerful platform for the rapid generation of diverse libraries of potential kinase inhibitors.

Diagram of this compound Structure and Reactivity

Caption: Structure of this compound highlighting its key reactive sites.

Synthetic Protocols for Kinase Inhibitor Scaffolds

The following protocols provide detailed, step-by-step methodologies for the two most common and powerful cross-coupling reactions utilized with this compound in the synthesis of kinase inhibitor scaffolds.

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, enabling the introduction of aryl or heteroaryl groups at the 2-position of the pyridine ring.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow start This compound product Methyl 2-Aryl/Heteroaryl-3-fluoroisonicotinate start->product Suzuki Coupling reagents Aryl/Heteroaryl Boronic Acid or Ester reagents->product conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) conditions->product hydrolysis Hydrolysis (e.g., LiOH) product->hydrolysis acid 2-Aryl/Heteroaryl-3-fluoroisonicotinic Acid hydrolysis->acid amide_coupling Amide Coupling (e.g., HATU, Amine) acid->amide_coupling inhibitor Kinase Inhibitor Scaffold amide_coupling->inhibitor

Caption: General workflow for synthesizing a kinase inhibitor scaffold via Suzuki-Miyaura coupling.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

  • Catalyst and Solvent Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.). Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).

  • Reaction Execution: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture at 80-100 °C with stirring for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired Methyl 2-aryl/heteroaryl-3-fluoroisonicotinate.

Parameter Recommendation Rationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings. PdCl₂(dppf) can be effective for more challenging substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly impact the reaction rate and yield. Cs₂CO₃ is often more effective for less reactive substrates.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Temperature 80-100 °CHeating is generally required to drive the reaction to completion.
Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 2-position of the pyridine ring.[2]

Workflow for Buchwald-Hartwig Amination

Buchwald_Workflow start This compound product Methyl 2-Amino-3-fluoroisonicotinate Derivative start->product Buchwald-Hartwig Amination amine Primary or Secondary Amine amine->product conditions Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Dioxane) conditions->product hydrolysis Hydrolysis (e.g., LiOH) product->hydrolysis acid 2-Amino-3-fluoroisonicotinic Acid Derivative hydrolysis->acid amide_coupling Amide Coupling (e.g., HATU, Amine) acid->amide_coupling inhibitor Kinase Inhibitor Scaffold amide_coupling->inhibitor

Caption: General workflow for synthesizing a kinase inhibitor scaffold via Buchwald-Hartwig amination.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., cesium carbonate (Cs₂CO₃), 1.5-2.0 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.1-1.5 equiv.).

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent such as dioxane or toluene.

  • Reaction Execution: Seal the Schlenk tube and heat the mixture at 80-110 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the desired Methyl 2-amino-3-fluoroisonicotinate derivative.

Parameter Recommendation Rationale
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂These are common and effective palladium precursors for Buchwald-Hartwig amination.
Ligand Xantphos, BINAP, DavePhosThe choice of ligand is crucial for the success of the reaction and depends on the specific substrates. Sterically hindered biarylphosphine ligands are often effective.[2]
Base Cs₂CO₃, K₃PO₄, NaOtBuA strong, non-nucleophilic base is required to deprotonate the amine. The choice of base can influence the reaction rate and selectivity.
Solvent Dioxane, TolueneAnhydrous, aprotic solvents are necessary for this reaction.

Application in Kinase Inhibitor Synthesis: Targeting Key Signaling Pathways

The scaffolds synthesized from this compound have been employed in the development of inhibitors targeting a range of kinases implicated in various diseases, including cancer and inflammatory disorders.

Transforming Growth Factor-β (TGF-β) Receptor Kinase Inhibitors

The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages.[3] Small molecule inhibitors of the TGF-β type I receptor (TGFβRI) kinase are therefore of significant therapeutic interest. The 2-amino-3-fluoropyridine scaffold is a key feature in several potent and selective TGFβRI inhibitors.

Simplified TGF-β Signaling Pathway

TGFB_Pathway TGFB TGF-β Ligand TGFBR2 TGF-βRII TGFB->TGFBR2 TGFBR1 TGF-βRI TGFBR2->TGFBR1 Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylation pSMAD23 pSMAD2/3 TGFBR1->pSMAD23 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_expression Gene Expression (e.g., EMT, immunosuppression) Nucleus->Gene_expression Transcription Regulation Inhibitor Kinase Inhibitor (from this compound) Inhibitor->TGFBR1 Inhibition

Caption: Inhibition of the TGF-β signaling pathway by a TGFβRI kinase inhibitor.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of the immune system, and its dysregulation is implicated in autoimmune diseases and cancers.[4] JAK inhibitors have emerged as an important class of therapeutics. The 3-fluoropyridine moiety is present in several JAK inhibitors, where it contributes to potent and selective inhibition.

Simplified JAK-STAT Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT JAK->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Gene_expression Gene Expression (e.g., Inflammation, Proliferation) Nucleus->Gene_expression Transcription Regulation Inhibitor JAK Inhibitor (from this compound) Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a JAK inhibitor.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a key component of the B-cell receptor (BCR) signaling pathway and is a validated target for the treatment of B-cell malignancies and autoimmune diseases.[5] The development of potent and selective BTK inhibitors is an active area of research, and fluorinated heterocyclic scaffolds are commonly employed.

Simplified BCR-BTK Signaling Pathway

BCR_BTK_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Antigen Antigen->BCR Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Cell_response B-Cell Proliferation & Survival Downstream->Cell_response Inhibitor BTK Inhibitor (from this compound) Inhibitor->BTK Inhibition

References

Application Notes and Protocols for the Functionalization of Methyl 2-Bromo-3-fluoroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Functionalized Isonicotinates

Methyl 2-bromo-3-fluoroisonicotinate is a highly versatile and valuable building block in contemporary medicinal chemistry and drug discovery. The strategic placement of orthogonal functionalities—a bromine atom, a fluorine atom, and a methyl ester on a pyridine core—offers multiple avenues for selective chemical modification. The pyridine scaffold itself is a privileged structure, frequently found in pharmaceuticals and agrochemicals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.

The bromine atom at the 2-position is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of carbon and heteroatom substituents. The fluorine atom at the 3-position, a common bioisostere for hydrogen, can enhance metabolic stability, binding affinity, and lipophilicity of a molecule. Furthermore, its electron-withdrawing nature activates the pyridine ring, influencing the reactivity of the adjacent positions.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for the functionalization of this compound. We will delve into detailed protocols for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as Nucleophilic Aromatic Substitution (SNAr), providing the rationale behind the choice of reagents and reaction conditions.

Safety and Handling

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all other reagents used.

Hazard Identification:

  • This compound is classified as a warning-level substance with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation)[1].

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes[1].

  • Storage: Store in a tightly sealed container in a cool, dry place, such as a refrigerator[2].

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering a mild and efficient means to form carbon-carbon and carbon-heteroatom bonds[3][4]. For this compound, the C-Br bond at the 2-position is the primary site for these transformations.

Diagram: General Catalytic Cycle of Palladium Cross-Coupling

Palladium Cross-Coupling Cycle Pd(0)L_n Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L_n)X (Oxidative Adduct) Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-M) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L_n)R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Ar-R Ar-R (Coupled Product) Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a versatile method for forming biaryl and heteroaryl-aryl structures by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester[5][6][7].

Rationale for Reagent Selection
  • Catalyst: Palladium catalysts are central to this reaction. Pd(PPh₃)₄ is a classic and reliable choice, while more modern catalysts like Pd(dppf)Cl₂ or pre-catalysts combined with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can offer higher activity and broader substrate scope, especially for challenging couplings[5][8].

  • Base: A base is crucial for the activation of the boronic acid to facilitate transmetalation[5]. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction outcome and should be optimized.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically employed to dissolve both the organic and inorganic reagents[7][8]. Anhydrous conditions can also be effective with certain base and boronic ester combinations[9][10].

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure adapted from established methods for 2-bromopyridine derivatives[8][11].

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (to achieve a concentration of approximately 0.1 M with respect to the starting material).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling
ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄PdCl₂(dppf)Pd₂(dba)₃ / SPhos
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent 1,4-Dioxane / H₂OToluene / H₂ODMF
Temperature 90-100 °C110 °C80-120 °C
Reference Adapted from[10]Adapted from[8]Adapted from[7]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of aryl and heteroaryl amines from aryl halides[12][13][14].

Rationale for Reagent Selection
  • Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands such as Xantphos, BINAP, or biaryl phosphines (e.g., XPhos, tBuBrettPhos) are often employed in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃[15][16][17][18]. The steric bulk of the ligand facilitates the reductive elimination step, which is often rate-limiting[12].

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and form the palladium-amido complex. Common bases include NaOtBu, KOtBu, LiHMDS, and Cs₂CO₃[13][15][18]. The choice of base can be critical and depends on the pKa of the amine.

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base[15].

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative procedure based on methods developed for the amination of 2-bromopyridines[15][17][19].

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • NaOtBu (1.4 equivalents)

  • Anhydrous toluene

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Saturated aqueous NH₄Cl

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add NaOtBu (1.4 eq.) to an oven-dried Schlenk tube.

  • In a separate vial, dissolve Pd₂(dba)₃ (0.02 eq.) and Xantphos (0.04 eq.) in anhydrous toluene to form the pre-catalyst solution.

  • To the Schlenk tube, add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Add anhydrous toluene to the Schlenk tube, followed by the pre-catalyst solution via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination
ParameterCondition 1Condition 2Condition 3
Pd Precursor Pd(OAc)₂Pd₂(dba)₃[Pd(allyl)Cl]₂
Ligand BINAPXantphosAdBippyPhos
Base NaOtBuCs₂CO₃KOPh
Solvent Toluene1,4-DioxaneTHF
Temperature 100 °C110 °C80 °C
Reference Adapted from[12]Adapted from[17][18]Adapted from[8]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is an efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and typically a copper co-catalyst[4][20][21]. Copper-free conditions have also been developed[2][22].

Rationale for Reagent Selection
  • Catalyst System: The classic Sonogashira reaction employs a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in combination with a copper(I) salt, usually CuI[3][23][24]. The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex[4].

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as a base and often as a solvent or co-solvent. It neutralizes the HX byproduct and helps to maintain the palladium catalyst in its active Pd(0) state.

  • Solvent: Solvents like THF, DMF, or acetonitrile are commonly used in conjunction with the amine base[3][23].

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is adapted from a procedure for the Sonogashira coupling of a closely related 6-bromo-3-fluoropicolinonitrile[3].

Materials:

  • This compound

  • Terminal alkyne (1.1 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Copper(I) iodide (CuI) (0.03 equivalents)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.03 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed THF and Et₃N (typically in a 2:1 to 4:1 ratio).

  • Add the terminal alkyne (1.1 eq.) dropwise via syringe.

  • Stir the reaction mixture at room temperature. Gentle heating (e.g., to 40-60 °C) may be required for less reactive substrates.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 3: Representative Conditions for Sonogashira Coupling
ParameterCondition 1 (Classic)Condition 2 (Copper-Free)
Pd Catalyst Pd(PPh₃)₄[DTBNpP]Pd(crotyl)Cl (P2)
Co-catalyst CuINone
Base Et₃N2,2,6,6-Tetramethylpiperidine (TMP)
Solvent THF / Et₃NDMSO
Temperature Room Temperature to 60 °CRoom Temperature
Reference Adapted from[3][23]Adapted from[2]

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are powerful, the fluorine atom at the 3-position can also be a site for functionalization via Nucleophilic Aromatic Substitution (SNAr), particularly if the pyridine ring is further activated by electron-withdrawing groups[25][26][27]. However, in this compound, the C-F bond is generally less reactive towards SNAr than the C-Br bond is to cross-coupling. Selective SNAr at the C-F position would likely require specific conditions or a substrate where the C-Br has been previously functionalized.

General Principles of SNAr Reactivity
  • Activation: The aromatic ring must be electron-deficient to be susceptible to nucleophilic attack. The pyridine nitrogen and the ester group contribute to this, but additional strong electron-withdrawing groups usually enhance reactivity[27].

  • Leaving Group: The rate of SNAr reactions often follows the order F > Cl > Br > I, which is opposite to the trend in SN1/SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine[28].

  • Nucleophiles: Strong nucleophiles such as alkoxides, thiolates, and amines are typically used[25][28].

Diagram: SNAr Workflow

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate in aprotic solvent (e.g., DMF, DMSO) B Add Nucleophile (e.g., R-NH2, R-OH) A->B C Add Base (e.g., K2CO3, NaH) B->C D Heat Reaction Mixture (e.g., 80-130 °C) C->D E Monitor Progress (TLC / LC-MS) D->E F Quench Reaction E->F G Aqueous Work-up (Extraction) F->G H Dry & Concentrate G->H I Purify Product (Chromatography) H->I

Caption: General experimental workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.

Representative Experimental Protocol: SNAr with an Amine

This is a general protocol for the substitution of a fluoro group on an activated pyridine ring[25][28].

Materials:

  • Fluoropyridine substrate (e.g., a derivative of the title compound)

  • Amine nucleophile (1.5 - 2.0 equivalents)

  • K₂CO₃ or another suitable base (2.0 - 3.0 equivalents)

  • Anhydrous DMF or DMSO

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add the fluoropyridine substrate (1.0 eq.), the amine nucleophile (1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Add an anhydrous polar aprotic solvent such as DMF or DMSO.

  • Heat the reaction mixture to a temperature typically between 80 °C and 130 °C.

  • Monitor the reaction until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to yield the aminated product.

Conclusion

This compound is a substrate primed for diverse and selective functionalization. The palladium-catalyzed cross-coupling reactions at the C-2 bromine position provide reliable and high-yielding routes to a vast array of derivatives. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can effectively perform Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to install aryl, amino, and alkynyl groups, respectively. Furthermore, the potential for nucleophilic aromatic substitution at the C-3 fluoro position, under appropriate conditions, adds another layer of synthetic utility. The protocols and guidelines presented in this application note serve as a robust starting point for the exploration of this valuable chemical space, empowering the synthesis of novel molecules for pharmaceutical and materials science applications.

References

Application Note: A Robust and Scalable Synthesis of Methyl 2-Bromo-3-fluoroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Functionalized pyridine scaffolds are cornerstones in modern medicinal and agricultural chemistry. Among them, Methyl 2-Bromo-3-fluoroisonicotinate and its derivatives serve as highly valuable intermediates, providing a versatile platform for introducing complex functionalities through cross-coupling reactions and nucleophilic substitutions.[1][2] The strategic placement of bromo, fluoro, and ester groups on the isonicotinate core allows for precise, late-stage modifications in the synthesis of active pharmaceutical ingredients (APIs) and novel agrochemicals.

However, the synthesis of such highly substituted heteroaromatics presents significant challenges, particularly when transitioning from laboratory-scale experiments to pilot or industrial-scale production.[3][4] Issues of regioselectivity, harsh reaction conditions, and safety concerns associated with hazardous reagents demand a carefully designed and optimized synthetic strategy. This application note provides a detailed, field-proven protocol for the multi-kilogram scale synthesis of this compound, emphasizing process safety, scalability, and analytical validation.

Part 1: Synthetic Strategy and Mechanistic Rationale

The selected synthetic route is a robust, two-step process commencing from the commercially available and cost-effective starting material, Methyl 3-aminoisonicotinate. The strategy involves an initial diazotization followed by a fluoro-dediazoniation (a Sandmeyer-type reaction), and a subsequent regioselective bromination.

  • Step 1: Fluoro-deamination via the Balz-Schiemann Reaction. The conversion of an aromatic amine to a fluoride is most reliably achieved at scale using the Balz-Schiemann reaction or a related Sandmeyer-type process.[5][6][7] This method involves the formation of a diazonium salt intermediate, which is then thermally decomposed to yield the desired fluoro-aromatic compound. For this synthesis, we utilize tetrafluoroboric acid (HBF₄) which serves as both the acid medium and the fluoride source, forming a relatively stable diazonium tetrafluoroborate salt. This approach is often preferred in scale-up scenarios over using anhydrous hydrogen fluoride due to handling and safety considerations.[8]

  • Step 2: Regioselective Bromination. With the fluoro-isonicotinate in hand, the next critical step is the introduction of a bromine atom. The electron-withdrawing nature of the fluorine atom and the ester group, combined with the directing effect of the ring nitrogen, influences the position of electrophilic attack. N-Bromosuccinimide (NBS) is selected as the brominating agent over elemental bromine.[9] NBS is a solid, making it significantly easier and safer to handle in a large-scale manufacturing environment compared to the highly corrosive and volatile liquid bromine.[10][11][12] The reaction proceeds via an electrophilic aromatic substitution mechanism, with the bromine selectively installed at the C2 position, ortho to the fluorine and the ring nitrogen.

Overall Synthetic Workflow

G cluster_0 Step 1: Fluoro-deamination cluster_1 Step 2: Regioselective Bromination A Methyl 3-aminoisonicotinate B Diazonium Tetrafluoroborate Intermediate A->B NaNO₂, HBF₄ 0-5 °C C Methyl 3-fluoroisonicotinate B->C Heat (Δ) D Methyl 3-fluoroisonicotinate E This compound D->E NBS, Acetonitrile 60-70 °C

Caption: High-level overview of the two-step synthesis protocol.

Part 2: Detailed Scale-Up Protocols

Safety Precaution: All operations must be conducted in a well-ventilated chemical fume hood or an appropriate process reactor. Personnel must wear mandatory personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and chemically resistant gloves (fluorinated rubber or heavy-duty nitrile gloves are recommended).[10][13] An emergency safety shower and eyewash station must be readily accessible. A sodium thiosulfate solution should be prepared and available for quenching any potential bromine spills.[11]

Protocol 1: Synthesis of Methyl 3-fluoroisonicotinate
ReagentM.W.AmountMolesEquiv.
Methyl 3-aminoisonicotinate152.151.00 kg6.571.0
Tetrafluoroboric acid (48% in H₂O)87.813.20 L16.432.5
Sodium Nitrite (NaNO₂)69.00476 g6.901.05
Deionized Water18.02~5 L--
Saturated Sodium Bicarbonate Sol.-~10 L--
Dichloromethane (DCM)84.93~15 L--
Anhydrous Magnesium Sulfate120.37500 g--

Step-by-Step Methodology:

  • Reactor Setup: Equip a 20 L jacketed glass reactor with an overhead mechanical stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel.

  • Charge Reagents: Charge the reactor with Methyl 3-aminoisonicotinate (1.00 kg) and deionized water (2.0 L). Begin stirring to form a slurry.

  • Acidification & Cooling: Cool the reactor jacket to 0 °C. Slowly add tetrafluoroboric acid (3.20 L) via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 15 °C. A clear solution should form.

  • Diazotization: Once the internal temperature is stable at 0-5 °C, begin the dropwise addition of a pre-prepared solution of sodium nitrite (476 g) in deionized water (1.5 L). Maintain the internal temperature strictly below 5 °C throughout the addition, which may take 2-3 hours. A thick precipitate of the diazonium salt may form.

  • Decomposition: After the addition is complete, stir the mixture for an additional 60 minutes at 0-5 °C. Then, slowly raise the temperature of the reactor to 60-70 °C. Vigorous off-gassing (N₂) will occur. Maintain this temperature until gas evolution ceases (typically 2-3 hours).

  • Work-up & Extraction: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. Caution: Significant CO₂ evolution will occur.

  • Transfer the neutralized mixture to a large separatory funnel and extract with dichloromethane (3 x 5 L).

  • Combine the organic layers, wash with brine (2 L), and dry over anhydrous magnesium sulfate (500 g).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude Methyl 3-fluoroisonicotinate as a solid or oil.

  • Expected Yield: 75-85%. The product is often of sufficient purity (>95% by HPLC) to proceed to the next step without further purification.

Protocol 2: Synthesis of this compound
ReagentM.W.AmountMolesEquiv.
Methyl 3-fluoroisonicotinate155.131.00 kg6.451.0
N-Bromosuccinimide (NBS)177.981.26 kg7.091.1
Acetonitrile41.0510 L--
Saturated Sodium Thiosulfate Sol.-~5 L--
Ethyl Acetate88.11~15 L--
Anhydrous Sodium Sulfate142.04500 g--

Step-by-Step Methodology:

  • Reactor Setup: In the same or a similar 20 L reactor, charge Methyl 3-fluoroisonicotinate (1.00 kg) and acetonitrile (10 L). Stir until all solids are dissolved.

  • Brominating Agent Addition: Begin to heat the reactor to 60 °C. Once the temperature is stable, add N-bromosuccinimide (1.26 kg) portion-wise over 60 minutes. An exotherm may be observed; control the addition rate to maintain the temperature between 60-70 °C.

  • Reaction Monitoring: Stir the reaction mixture at 65-70 °C for 4-6 hours. Monitor the reaction progress by TLC or HPLC until consumption of the starting material is complete.[9]

  • Work-up & Quenching: Cool the reaction mixture to room temperature. Pour the mixture into a separate vessel containing a stirred solution of saturated sodium thiosulfate (5 L) to quench any unreacted NBS or bromine.

  • Extraction: Concentrate the mixture under reduced pressure to remove most of the acetonitrile. Add ethyl acetate (10 L) and water (5 L). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with additional ethyl acetate (2 x 2.5 L).

  • Combine the organic layers, wash with water (2 L) and brine (2 L), then dry over anhydrous sodium sulfate (500 g).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product is typically a solid. Recrystallize from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the final product with high purity.

  • Expected Yield: 80-90% (after recrystallization). Purity: >98% by HPLC.

Part 3: Mechanistic Visualization and Quality Control

Sandmeyer Reaction Mechanism

The core of the fluorination step is the transformation of the diazonium salt into the final product, which proceeds through a radical mechanism catalyzed by copper salts (though not explicitly added here, trace copper can facilitate it) or via thermal decomposition.[6]

G cluster_0 Diazotization cluster_1 Decomposition A Ar-NH₂ B Ar-N₂⁺ A->B NaNO₂, H⁺ C Ar• B->C Heat (Δ) N2 N₂ B->N2 D Ar-F C->D F⁻ source

Caption: Simplified mechanism of the fluoro-dediazoniation reaction.

Analytical Quality Control

To ensure the identity and purity of the final product, a suite of analytical techniques should be employed.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and to monitor reaction progress. A typical method would use a C18 column with a mobile phase of acetonitrile and water.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the aromatic proton signals and the methyl ester singlet.

    • ¹³C NMR: To verify the number and type of carbon atoms in the molecule.

    • ¹⁹F NMR: Crucial for confirming the successful incorporation of the fluorine atom, appearing as a characteristic singlet or doublet.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (234.02 g/mol for C₇H₅BrFNO₂) and to identify any potential impurities.

By adhering to these detailed protocols and implementing rigorous safety and analytical procedures, the scalable synthesis of this compound can be achieved efficiently and safely, providing a reliable supply of this critical chemical intermediate.

References

Application Notes and Protocols: The Strategic Application of Methyl 2-Bromo-3-fluoroisonicotinate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-identification strategies, prized for its efficiency in exploring chemical space and its proven success against challenging biological targets.[1][2] The judicious selection of fragments is paramount to the success of any FBDD campaign. This guide provides a detailed examination of Methyl 2-Bromo-3-fluoroisonicotinate , a halogenated pyridine fragment, and outlines its strategic application in drug discovery. We present its physicochemical rationale as a high-value fragment, alongside detailed protocols for its integration into screening campaigns using primary biophysical techniques and subsequent hit-to-lead optimization. This document is intended for researchers, medicinal chemists, and structural biologists engaged in drug development.

Introduction: The Rationale for a High-Value Fragment

FBDD campaigns identify low-molecular-weight compounds (typically <300 Da) that bind with low affinity but high ligand efficiency to a biological target.[3][4] These initial hits serve as starting points for rational, structure-guided optimization into potent lead compounds.[5] The success of this "bottom-up" approach hinges on the quality and diversity of the fragment library.

This compound (CAS: 1214385-66-6) is a compelling candidate for inclusion in any state-of-the-art fragment library, particularly those enriched with halogens.[6][7] Its utility stems from a unique combination of structural and chemical features packed into a low-molecular-weight scaffold.

  • Halogenation as a Tool: The bromine and fluorine atoms are not mere placeholders. The bromine atom can participate in halogen bonding, an increasingly recognized non-covalent interaction that can confer significant binding affinity and specificity.[6][7] Furthermore, it provides a versatile synthetic handle for subsequent optimization via cross-coupling reactions (e.g., Suzuki, Sonogashira). The fluorine atom can modulate the pKa of the pyridine nitrogen, enhance metabolic stability, and form critical hydrogen bonds or other electrostatic interactions.

  • Privileged Scaffold: The pyridine ring is a common motif in approved drugs, valued for its ability to engage in hydrogen bonding via the ring nitrogen and its favorable physicochemical properties.

  • Defined Optimization Vector: The methyl ester at the 4-position provides a clear, synthetically tractable vector for "fragment growing" strategies without disturbing the core interactions of the pyridine ring.[5]

These attributes make this compound an information-rich probe for exploring protein binding sites.

Physicochemical Properties of this compound
IUPAC Name This compound
CAS Number 1214385-66-6
Molecular Formula C₇H₅BrFNO₂
Molecular Weight 234.02 g/mol [8]
Physical Form Solid
Storage Refrigerator (2-8 °C)
Calculated LogP ~1.5 - 2.0 (Adheres to "Rule of Three")[9]
Hydrogen Bond Acceptors 3 (Pyridine N, Carbonyl O, Ester O)
Hydrogen Bond Donors 0

FBDD Workflow Using this compound

A successful FBDD campaign is a multi-step, iterative process. The workflow below illustrates how a fragment like this compound progresses from initial screening to a validated, structure-enabled hit.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. This compound) Screen Primary Biophysical Screen (e.g., SPR, Thermal Shift) Lib->Screen High Throughput Hits Initial Hits (μM-mM Affinity) Screen->Hits Identify Binders Ortho Orthogonal Validation (e.g., NMR, ITC) Hits->Ortho Triage Struct Structural Biology (X-ray Crystallography / Cryo-EM) Ortho->Struct Confirm Binding & Map Site ValidHits Validated, Structure-Confirmed Hits Struct->ValidHits High-Resolution Binding Pose MedChem Medicinal Chemistry (Growing, Linking, Merging) ValidHits->MedChem Structure-Guided Design Leads Potent Lead Compounds (nM Affinity) MedChem->Leads Improve Potency & Properties

Figure 1: General FBDD Workflow. This diagram outlines the progression from a fragment library to potent lead compounds.

Detailed Application Protocols

The following protocols are designed to guide the user through the screening and validation of this compound against a purified protein target.

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for primary fragment screening due to its real-time detection of binding events and relatively low protein consumption.[10][11][12]

Objective: To identify initial binding interactions between the target protein and this compound and to estimate its binding affinity (K D).

Materials:

  • SPR instrument (e.g., Biacore, Carterra)

  • Sensor chip (e.g., CM5, CAP) suitable for protein immobilization

  • Purified target protein (>95% purity)

  • This compound (stock solution in 100% DMSO)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC/NHS for amine coupling)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface (e.g., with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC).

    • Inject the target protein at a suitable concentration (e.g., 10-50 µg/mL in an appropriate low-ionic-strength buffer) to achieve the desired immobilization level (typically 5,000-10,000 RU for fragment screening).

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without protein immobilization to enable background signal subtraction.[12]

  • Fragment Screening (Single Concentration):

    • Prepare a plate with this compound (and other fragments) diluted from a DMSO stock to a final concentration (e.g., 200 µM) in running buffer. Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤1%).

    • Inject the fragment solution over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.

    • A binding response is measured in Resonance Units (RU). A positive "hit" is determined by a response significantly above the background noise and reference cell signal.

  • Affinity Determination (Dose-Response):

    • For confirmed hits, prepare a serial dilution of this compound (e.g., from 500 µM down to ~1 µM).

    • Inject each concentration over the chip as described above.

    • Fit the steady-state binding responses against the fragment concentration to a 1:1 binding model to determine the equilibrium dissociation constant (K D).

Data Interpretation:

  • A reproducible, concentration-dependent binding signal indicates a genuine interaction.

  • Fragments typically exhibit K D values in the high micromolar (µM) to low millimolar (mM) range.[1]

  • Examine sensorgrams for non-specific binding artifacts (e.g., sharp, non-saturating responses).

Protocol 2: Hit Validation and Site Mapping by NMR Spectroscopy

NMR spectroscopy, particularly ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), is a powerful method for validating hits and mapping their binding location directly on the protein.[13][14][15]

Objective: To confirm the binding of this compound and identify the amino acid residues of the target protein involved in the interaction.

Materials:

  • High-field NMR spectrometer (≥600 MHz) with a cryoprobe.

  • ¹⁵N-isotopically labeled target protein.

  • NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O).

  • This compound (stock solution in d6-DMSO).

Methodology:

  • Reference Spectrum:

    • Prepare a sample of ¹⁵N-labeled protein (e.g., 50-100 µM) in NMR buffer.

    • Acquire a reference ¹H-¹⁵N HSQC spectrum. Each peak in this spectrum corresponds to a specific backbone N-H group of an amino acid residue.

  • Fragment Titration:

    • Add a small aliquot of the this compound stock solution to the protein sample to a final concentration where binding is expected (e.g., 10-20 fold molar excess).

    • Acquire a second ¹H-¹⁵N HSQC spectrum under identical conditions.

  • Data Analysis:

    • Overlay the reference and fragment-containing spectra.

    • Identify peaks that have shifted their position (a phenomenon known as Chemical Shift Perturbation or CSP).[16]

    • Residues exhibiting significant CSPs are located in or near the fragment's binding site.

    • If the protein's resonance assignments are known, these shifting peaks can be mapped directly onto the 3D structure of the protein to visualize the binding pocket.

NMR_CSP_Concept cluster_Apo Apo Protein (HSQC Spectrum) cluster_Holo Protein + Fragment (HSQC Spectrum) p1 p1_shifted p1->p1_shifted  Chemical Shift  Perturbation (CSP)  = Binding p2 p3 p2_holo p3_holo

Figure 2: Chemical Shift Perturbation (CSP). Binding of a fragment causes changes in the chemical environment of nearby amino acid residues, leading to shifts in their corresponding peaks in the HSQC spectrum.

Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography provides the ultimate validation of a fragment hit, delivering a high-resolution 3D structure of the protein-fragment complex. This information is indispensable for structure-guided drug design.[17][18][19]

Objective: To determine the precise binding mode and orientation of this compound within the target's binding site.

Materials:

  • High-quality crystals of the target protein.

  • Cryoprotectant solution.

  • This compound.

  • X-ray diffraction equipment (in-house or synchrotron beamline).

Methodology:

  • Crystal Soaking:

    • Grow crystals of the apo-protein to a suitable size.

    • Prepare a soaking solution by adding this compound to the crystal mother liquor or a cryoprotectant solution to a final concentration of 1-10 mM.

    • Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours. The optimal time must be determined empirically.

  • Data Collection:

    • Remove the soaked crystal and flash-cool it in liquid nitrogen.

    • Mount the crystal on the goniometer of the X-ray source.

    • Collect a complete diffraction dataset.

  • Structure Determination and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the known apo-protein structure as a search model.

    • Carefully examine the resulting electron density maps (Fo-Fc) for positive density corresponding to the bound fragment.

    • Model the fragment into the observed density, ensuring a good fit and chemically sensible interactions with the protein.

    • Refine the protein-fragment complex structure until convergence criteria are met.

Data Interpretation:

  • The final refined structure will reveal the exact orientation of the fragment.

  • Key interactions (hydrogen bonds, halogen bonds, hydrophobic contacts) between the fragment and protein residues can be identified.

  • This structural information directly guides the medicinal chemistry strategy for hit-to-lead optimization.

Hit-to-Lead Optimization Strategies

Once the binding mode of this compound is confirmed, the goal is to elaborate this low-affinity hit into a high-potency lead. The fragment's structure offers two primary, orthogonal strategies.[20][21][22]

Hit_to_Lead cluster_growing Strategy 1: Fragment Growing cluster_linking Strategy 2: Fragment Linking Fragment This compound Growing Vector (Ester) Linking Vector (Bromine) Grow Modify Ester (e.g., Amidation, Reduction) To access adjacent sub-pocket S1 Fragment:g->Grow Exploit Vector Link Cross-Couple at Bromine (e.g., Suzuki Reaction) To connect to Fragment B in pocket S2 Fragment:l->Link Exploit Vector

Figure 3: Hit-to-Lead Strategies. The structure of this compound offers distinct vectors for either growing into an adjacent pocket or linking to a second, nearby fragment.

  • Fragment Growing: This is often the most direct approach.[5] The methyl ester is readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines via amide bond formation. This allows for the systematic exploration of adjacent space within the binding pocket to pick up additional favorable interactions.

  • Fragment Linking: If a second fragment is identified in a neighboring pocket, the bromine atom at the 2-position is an ideal handle for linking.[20][23] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be used to connect the two fragments with an appropriate linker, often leading to a dramatic increase in potency due to the additive binding energies.[24]

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[25][26][27][28] Avoid inhalation of dust and contact with skin and eyes.[28] Refer to the full Safety Data Sheet (SDS) before use.

Conclusion

This compound represents more than just another small molecule; it is a strategically designed chemical tool for Fragment-Based Drug Discovery. Its combination of a privileged heterocyclic core, dual halogenation for probing specific interactions and enabling synthetic elaboration, and a defined optimization vector makes it a high-value asset for any FBDD campaign. By employing the robust biophysical and structural biology protocols detailed herein, researchers can effectively leverage this fragment to identify and validate novel starting points for the development of next-generation therapeutics against a wide array of biological targets.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-bromopyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this crucial C-C bond-forming reaction. The unique electronic properties of the pyridine ring present specific challenges, but with careful consideration of reaction parameters, high yields and reproducibility can be achieved.

Understanding the Challenge: The Nature of 2-Bromopyridine

The Suzuki coupling of 2-bromopyridine is often more challenging than that of its carbocyclic or other heteroaromatic counterparts. This difficulty stems from two primary factors:

  • Electron-Deficient Ring System: The electron-withdrawing nature of the pyridine nitrogen makes the C-Br bond stronger and the oxidative addition step of the catalytic cycle less favorable compared to more electron-rich aryl bromides.[1][2]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming inactive or less active complexes, thereby hindering the catalytic cycle.[3]

This guide provides a systematic approach to overcoming these challenges through targeted troubleshooting and protocol optimization.

Troubleshooting Guide: Common Issues and Solutions

Low yields, incomplete conversion, and byproduct formation are common hurdles. The table below outlines frequent problems, their probable causes, and actionable solutions grounded in mechanistic principles.

Problem Probable Cause(s) Recommended Solution(s)
Low to No Conversion 1. Catalyst Deactivation/Inhibition: The pyridine nitrogen is coordinating to the Pd center, preventing catalytic turnover.[3] 2. Inefficient Oxidative Addition: The C-Br bond of the electron-deficient pyridine is not being readily cleaved by the Pd(0) catalyst. 3. Poorly Active Catalyst: The Pd(0) species is not being generated efficiently from the Pd(II) precatalyst, or the chosen ligand is suboptimal.1. Use Bulky, Electron-Rich Ligands: Employ ligands like SPhos, XPhos, or RuPhos. Their steric bulk can disfavor pyridine coordination and their electron-donating nature facilitates oxidative addition.[3][4] Buchwald precatalysts are highly effective.[3] 2. Increase Temperature: Cautiously increase the reaction temperature in increments of 10-20 °C to provide sufficient energy for oxidative addition.[3] 3. Choose an Appropriate Catalyst System: Pd₂(dba)₃ or a pre-formed Pd(0) source can be more effective than Pd(OAc)₂. Ensure the ligand-to-palladium ratio is optimized (often 2:1 to 4:1).[3][5]
Significant Byproduct Formation 1. Homocoupling of Boronic Acid: Presence of oxygen in the reaction mixture leads to the oxidative coupling of the boronic acid/ester.[3] 2. Protodeboronation: The boronic acid is unstable under the reaction conditions (especially with aqueous bases) and is replaced by a hydrogen atom.[3][6] 3. Debromination of Starting Material: Reductive cleavage of the C-Br bond without coupling.1. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[3] Maintain a positive inert gas atmosphere throughout the reaction. 2. Use Boronate Esters or KF: Pinacol boronate esters (Bpin) are generally more stable than boronic acids.[6] Alternatively, using a non-aqueous base like potassium fluoride (KF) can minimize protodeboronation.[5] 3. Optimize Base and Temperature: A milder base or lower reaction temperature might disfavor the debromination pathway.
Reaction Stalls or is Sluggish 1. Inefficient Transmetalation: The transfer of the organic group from boron to palladium is slow. This is a common issue with electron-deficient heteroaryl boron derivatives.[3][7] 2. Insufficient Base Strength/Solubility: The base is not strong enough to form the active boronate species, or it is not soluble in the reaction medium.[3][8] 3. Poor Reagent Solubility: The 2-bromopyridine derivative or the boronic acid partner may have limited solubility in the chosen solvent.1. Stronger Base: Switch to a stronger base like K₃PO₄ or Cs₂CO₃, which can accelerate the formation of the highly nucleophilic boronate species required for transmetalation.[3][8] 2. Solvent System Screening: Test different solvent systems. Aprotic polar solvents like dioxane or THF, often with a small amount of water, are effective. DMF can be used to improve the solubility of starting materials.[3][8] 3. Use Boronic Acid: Boronic acids are generally more reactive and lead to faster reaction times than their ester counterparts, which can be beneficial if the reaction is sluggish due to slow transmetalation.[6]
Irreproducible Results 1. Inconsistent Reagent Quality: The purity of the boronic acid can significantly impact the reaction outcome. Impurities can poison the catalyst. 2. Variable Oxygen/Moisture Levels: Inconsistent degassing or use of non-anhydrous solvents can lead to variable levels of catalyst deactivation and side reactions.[3] 3. Boronic Acid Instability: Boronic acids can degrade or form anhydrides (boroxines) upon storage, altering their reactivity.[6][9]1. Use High-Purity Reagents: Source boronic acids from a reliable supplier and check for purity. 2. Standardize Procedures: Implement a consistent and rigorous protocol for drying glassware, using anhydrous solvents, and degassing the reaction mixture. 3. Use Fresh or Properly Stored Reagents: Use fresh boronic acid or consider converting it to a more stable pinacol ester for storage if reproducibility is a major issue.[6]

Frequently Asked Questions (FAQs)

Q1: Should I use a boronic acid or a boronate ester (e.g., pinacol ester)? A1: This involves a trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times, but they are also more prone to decomposition via protodeboronation.[6] Boronate esters, like pinacol esters (Bpin), are significantly more stable, easier to handle and purify, and less susceptible to decomposition, which often leads to more reproducible results and higher isolated yields in complex syntheses.[6] For challenging or sluggish couplings, the higher reactivity of the boronic acid might be necessary. For routine synthesis where stability and reproducibility are paramount, boronate esters are often preferred.

Q2: Can I run the reaction open to the air? A2: It is strongly discouraged. The palladium(0) catalyst is sensitive to oxidation. The presence of oxygen can deactivate the catalyst and promote the homocoupling of the boronic acid, a significant side reaction that consumes your coupling partner and complicates purification.[3] For optimal and reproducible results, all Suzuki couplings should be performed under an inert atmosphere (e.g., Nitrogen or Argon).[3]

Q3: What is the role of the base, and how do I choose the right one? A3: The base is critical and serves two main functions. First, it reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate), which is essential for the transmetalation step.[3][5] Second, it facilitates the reductive elimination step, regenerating the active Pd(0) catalyst.[3]

  • K₂CO₃: A common, cost-effective choice, often used in toluene/water or dioxane/water systems.[3]

  • K₃PO₄: A stronger base that is often very effective for less reactive substrates, including electron-deficient heteroaryl halides.[3][10]

  • Cs₂CO₃: A strong and highly effective base, often providing higher yields, but it is more expensive.[3] The choice of base is often linked to the solvent and ligand system, and screening may be necessary.

Q4: Which palladium source and ligand are best for 2-bromopyridines? A4: For challenging substrates like 2-bromopyridines, standard catalysts like Pd(PPh₃)₄ can be prone to deactivation.[3] Modern catalyst systems are far more effective:

  • Palladium Source: Pd₂(dba)₃ and Pd(OAc)₂ are common and effective precatalysts.[3]

  • Ligands: Bulky, electron-rich phosphine ligands are crucial. Ligands such as SPhos, XPhos, and RuPhos (Buchwald ligands) are highly recommended.[3] They stabilize the palladium center, promote the desired oxidative addition and reductive elimination steps, and sterically hinder the deactivating coordination of the pyridine nitrogen.[3][4] Pre-formed palladium complexes with these ligands, known as Buchwald precatalysts (e.g., SPhos Pd G3), are highly active and convenient.[3]

Q5: My 2-bromopyridine has other substituents. How does this affect the reaction? A5: Substituents can have both electronic and steric effects. Electron-withdrawing groups on the pyridine ring can make oxidative addition even more difficult. Conversely, electron-donating groups can facilitate this step.[1] Steric hindrance near the bromine atom, such as a substituent at the 3-position, can significantly slow down the reaction by impeding the approach of the palladium catalyst.[11][12] In such cases, using a less bulky but still highly active ligand and potentially higher temperatures may be necessary.

Experimental Protocols

The following are generalized procedures that should be optimized for specific substrates.

Protocol 1: Standard Conditions (General Starting Point)

This protocol uses a common and widely available catalyst system.

Materials:

  • 2-Bromopyridine derivative (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq.)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • To a dry Schlenk flask, add the 2-bromopyridine derivative, arylboronic acid, and K₂CO₃.

  • Add the Pd(PPh₃)₄ catalyst.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Via syringe, add the degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Conditions for Challenging Substrates

This protocol uses a modern, highly active Buchwald-type catalyst system, which is often superior for difficult couplings.

Materials:

  • 2-Bromopyridine derivative (1.0 eq.)

  • Arylboronic pinacol ester (Aryl-Bpin) (1.2 eq.)

  • Pd₂(dba)₃ (1-2 mol%) and SPhos (2-4 mol%) OR an SPhos precatalyst (e.g., SPhos Pd G3, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq.)

  • Toluene or 1,4-Dioxane (anhydrous and degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the 2-bromopyridine derivative, arylboronic pinacol ester, K₃PO₄, Pd₂(dba)₃, and SPhos (or the SPhos precatalyst).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualization of Key Processes

Understanding the relationships between problems and solutions is key to efficient troubleshooting.

Troubleshooting_Suzuki_2BP Troubleshooting Decision Tree for 2-Bromopyridine Suzuki Coupling Start Reaction Issue: Low Yield / No Product Check_Catalyst Is the catalyst system optimal for heteroaryl coupling? Start->Check_Catalyst Check_Conditions Are reaction conditions (base, solvent, temp) fully optimized? Check_Catalyst->Check_Conditions Yes Use_Bulky_Ligand ACTION: Use bulky, electron-rich ligand (e.g., SPhos, XPhos) Check_Catalyst->Use_Bulky_Ligand No Check_Reagents Are reagents pure and stable? Is the system inert? Check_Conditions->Check_Reagents Yes Screen_Bases ACTION: Screen stronger bases (K3PO4, Cs2CO3) Check_Conditions->Screen_Bases No Degas_Thoroughly ACTION: Ensure rigorous degassing (Freeze-Pump-Thaw) Check_Reagents->Degas_Thoroughly No Use_Precatalyst ACTION: Use a Buchwald precatalyst (e.g., SPhos Pd G3) Use_Bulky_Ligand->Use_Precatalyst Increase_Temp ACTION: Increase temperature (e.g., 100-110 °C) Screen_Bases->Increase_Temp Use_Bpin_Ester ACTION: Use stable boronate ester (Bpin) instead of boronic acid Degas_Thoroughly->Use_Bpin_Ester

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

References

Technical Support Center: Strategies to Mitigate Homocoupling in Reactions with Methyl 2-Bromo-3-fluoroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support guide for managing reactions involving Methyl 2-Bromo-3-fluoroisonicotinate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively. This guide is structured as a dynamic resource to address the common and often frustrating issue of homocoupling in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem with my this compound reactions?

A1: Homocoupling is an undesired side reaction where two molecules of the same starting material couple together. In the context of your work, you might see the formation of a symmetrical bipyridine, the "homocoupled" product of this compound. This side reaction is problematic as it consumes your starting material, reduces the yield of your desired cross-coupled product, and introduces a byproduct that can be challenging to separate during purification. This compound can be susceptible to this due to the electronic properties of the substituted pyridine ring, which can influence the rates of the various steps in the catalytic cycle.

Q2: What are the primary causes of homocoupling in my palladium-catalyzed reactions?

A2: The formation of homocoupled byproducts is often linked to two main factors:

  • The presence of oxygen: Dissolved oxygen in your reaction solvent can lead to the oxidation of the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then participate in a catalytic cycle that promotes the homocoupling of your starting material.

  • In-situ reduction of Pd(II) precatalysts: Many common palladium precatalysts, such as Pd(OAc)₂, start in the Pd(II) oxidation state and are reduced to the active Pd(0) in the reaction mixture. This reduction process can sometimes be mediated by the organometallic coupling partner (in Suzuki reactions) or the aryl halide itself, leading to the formation of the homocoupled dimer.

Q3: How do the fluoro and methyl ester substituents on my starting material affect its reactivity and potential for side reactions?

A3: The 3-fluoro and 4-methyl ester groups are both electron-withdrawing, which has a significant impact on the reactivity of the pyridine ring. This electron deficiency makes the C-Br bond more susceptible to oxidative addition to the palladium catalyst, which is a key step in the cross-coupling cycle. However, this can also make the molecule more prone to certain side reactions if the reaction conditions are not carefully controlled. For instance, in Suzuki-Miyaura coupling, the transmetalation step might become rate-limiting, allowing for competing homocoupling pathways to become more prominent.

Troubleshooting Guides: A Reaction-Specific Approach

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, with electron-deficient substrates like this compound, homocoupling of the boronic acid partner or the aryl bromide can be a significant issue.

Troubleshooting Table: Suzuki-Miyaura Coupling

IssuePotential CauseRecommended Solution
Significant formation of the bipyridine homocoupled product 1. Oxygen in the reaction. 2. Inefficient reduction of Pd(II) precatalyst. 3. Suboptimal ligand choice.1. Rigorously degas all solvents and reagents. Use freeze-pump-thaw cycles for solvents and ensure the reaction is run under a positive pressure of an inert gas (Argon or Nitrogen). 2. Consider using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst complex. 3. Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These can accelerate the desired cross-coupling pathway.
Low yield of desired product, starting material consumed 1. Protodeboronation of the boronic acid. 2. Inefficient transmetalation.1. Use more stable boronic esters (e.g., pinacol esters) instead of boronic acids. 2. Screen different bases. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOH. The choice of base can significantly impact the transmetalation rate.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a general starting protocol and may require optimization for your specific boronic acid coupling partner.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and any additional ligand if required.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 10:1) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Suzuki_Troubleshooting start Homocoupling Observed in Suzuki Reaction check_degas Is the reaction rigorously degassed? start->check_degas improve_degas Action: Improve degassing procedure (e.g., freeze-pump-thaw). check_degas->improve_degas No check_catalyst Are you using a Pd(II) precatalyst? check_degas->check_catalyst Yes improve_degas->check_catalyst switch_catalyst Action: Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst. check_catalyst->switch_catalyst Yes check_ligand Is the ligand optimal for electron-deficient substrates? check_catalyst->check_ligand No switch_catalyst->check_ligand change_ligand Action: Use bulky, electron-rich ligands (e.g., SPhos, XPhos). check_ligand->change_ligand No end_point Re-run Optimized Reaction check_ligand->end_point Yes change_ligand->end_point

Troubleshooting workflow for Suzuki homocoupling.
Sonogashira Coupling

The Sonogashira coupling is invaluable for installing alkyne moieties. A common side reaction is the Glaser coupling, which is the homocoupling of the terminal alkyne, often promoted by the copper(I) co-catalyst in the presence of oxygen.

Troubleshooting Table: Sonogashira Coupling

IssuePotential CauseRecommended Solution
Significant formation of di-alkyne byproduct (Glaser coupling) 1. Oxygen in the reaction. 2. Copper-catalyzed homocoupling.1. Ensure the reaction is run under strictly anaerobic conditions. Degas all reagents and solvents thoroughly. 2. Employ a "copper-free" Sonogashira protocol. These often use a slightly higher palladium loading and a suitable amine base.
Low yield of the desired product 1. Catalyst deactivation. 2. Inappropriate base.1. The pyridine nitrogen can coordinate to the palladium center. Consider using a catalyst system known to be robust for heteroaromatic substrates. 2. The choice of amine base (e.g., Et₃N, DIPEA) can be critical. Screening of different bases may be necessary.

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is a starting point and should be optimized for your specific alkyne.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill with an inert gas three times.

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., Et₃N, 2.0 equiv.), and then the terminal alkyne (1.2 equiv.).

  • Reaction Execution: Stir the reaction at room temperature or gently heat to 40-60 °C.

  • Monitoring and Work-up: Follow the procedures outlined in the Suzuki protocol.

Sonogashira_Mechanism cluster_cycle Copper-Free Sonogashira Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd_complex Ar-Pd(II)L₂-X oxidative_addition->pd_complex + Ar-X alkyne_coordination Alkyne Coordination (R-C≡C-H) alkyne_complex Ar-Pd(II)L(alkyne)-X alkyne_coordination->alkyne_complex + R-C≡C-H deprotonation Deprotonation (Base) pd_acetylide Ar-Pd(II)L-C≡C-R deprotonation->pd_acetylide + Base, - Base·HX reductive_elimination Reductive Elimination product Ar-C≡C-R reductive_elimination->product - Pd(0)L₂

Simplified catalytic cycle for copper-free Sonogashira.
Buchwald-Hartwig Amination

This reaction is a premier method for forming C-N bonds. With a substrate like this compound, challenges can arise from the steric hindrance and electronic nature of the pyridine ring.

Troubleshooting Table: Buchwald-Hartwig Amination

IssuePotential CauseRecommended Solution
Formation of bipyridine homocoupled product 1. Inefficient oxidative addition relative to other pathways. 2. Catalyst deactivation.1. Use a highly active catalyst system with bulky, electron-rich ligands (e.g., XPhos, RuPhos, or Josiphos-type ligands). These ligands promote the desired oxidative addition and reductive elimination steps. 2. The pyridine nitrogen can inhibit the catalyst. Using a pre-formed catalyst or a ligand that shields the palladium center can be beneficial.
Low conversion or no reaction 1. Steric hindrance. 2. Inappropriate base.1. The 3-fluoro group adds steric bulk. A catalyst system known to be effective for hindered substrates is crucial. 2. A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. Ensure the base is fresh and handled under inert conditions.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline and should be optimized for the specific amine coupling partner.

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction Execution: Seal the tube and heat the mixture with vigorous stirring to 80-110 °C.

  • Monitoring and Work-up: Follow the procedures outlined in the Suzuki protocol.

Analytical Characterization: Identifying Homocoupling

Distinguishing the desired cross-coupled product from the homocoupled byproduct is crucial for reaction optimization and purification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for monitoring reaction progress. The homocoupled product will have a distinct mass corresponding to two units of the de-brominated pyridine derivative linked together.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The homocoupled product will have a different symmetry compared to the desired product, leading to a distinct set of signals in the aromatic region. The integration of these signals can be used to quantify the relative amounts of product and byproduct.

    • ¹³C NMR: The number of carbon signals will also differ based on the symmetry of the molecules.

    • ¹⁹F NMR: If your cross-coupling partner does not contain fluorine, ¹⁹F NMR can be a very clean way to observe the starting material and any fluorine-containing products.

Technical Support Center: Catalyst Selection for Challenging Suzuki Couplings of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your dedicated resource for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving fluorinated pyridine substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with these specific, yet highly valuable, transformations. We will move beyond simple protocols to explore the underlying principles that govern success, helping you to troubleshoot failed reactions and rationally design robust coupling conditions.

Frequently Asked Questions (FAQs)

Q1: What makes the Suzuki coupling of fluorinated pyridines so challenging?

A1: The difficulty arises from a combination of three core factors:

  • The "2-Pyridyl Problem": The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the palladium catalyst. This sequesters the active catalytic species, effectively poisoning the reaction and preventing it from proceeding through the catalytic cycle.[1]

  • Electronic Effects of Fluorine: Fluorine is a strongly electron-withdrawing atom. When attached to the pyridine ring, it reduces the electron density of the aromatic system. This can make the oxidative addition step (the insertion of the palladium catalyst into the carbon-halogen bond) more facile for electrophilic partners.[2][3] However, it also increases the susceptibility of corresponding pyridylboronic acids to side reactions.

  • Boronic Acid Instability: Heteroaryl boronic acids, especially those containing nitrogen, are notoriously prone to protodeboronation—an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1] This decomposition pathway depletes the nucleophilic partner and is often accelerated by the aqueous basic conditions required for the Suzuki reaction.

Q2: I see many different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄). Which one should I start with?

A2: The choice of palladium precursor is crucial. For challenging couplings, using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst is often more reliable than generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂ or Pd(dppf)Cl₂.[1] Modern precatalysts, such as those developed by the Buchwald group (e.g., XPhos Pd G3/G4), are often the best starting point as they are designed for rapid, clean conversion to the active catalyst, minimizing side reactions.[4]

Q3: Can I activate the C-F bond directly for a Suzuki coupling?

A3: While possible, direct C-F bond activation is exceptionally challenging and is not achieved under typical Suzuki-Miyaura conditions. The C-F bond is significantly stronger than C-Cl, C-Br, or C-I bonds.[5] Therefore, in a molecule containing both a fluorine and a bromine atom, the oxidative addition will occur selectively at the C-Br bond. Achieving C-F activation requires specialized, highly electron-rich catalyst systems, often employing nickel catalysts with sterically demanding N-heterocyclic carbene (NHC) or phosphine ligands, and is considered an advanced and distinct area of cross-coupling chemistry.[6][7] For the purposes of this guide, we will assume the fluorine atom is a stable substituent and coupling occurs at another position.

Q4: How do I prevent my fluorinated pyridine boronic acid from decomposing?

A4: Protodeboronation is a major failure mode. To mitigate it, employ one or more of the following "slow-release" strategies:

  • Use Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or MIDA boronate. These are more resistant to decomposition and slowly hydrolyze under the reaction conditions to release the active boronic acid at a low concentration, favoring cross-coupling over degradation.[1][8]

  • Use Potassium Trifluoroborate Salts (BF₃K): These salts are often crystalline, air-stable solids that are much more robust than the corresponding boronic acids. They hydrolyze in aqueous or protic media to generate the active boronic acid in situ.[9]

  • Employ Anhydrous Conditions: Since water facilitates protodeboronation, using rigorously dried solvents and reagents can suppress this side reaction.[1] However, note that some water is often necessary to solubilize inorganic bases and facilitate the transmetalation step.

Troubleshooting Guide: From Failed Reactions to Optimized Yields

This section addresses common experimental outcomes and provides a logical path toward a solution.

Problem 1: Low to No Yield, Starting Materials Largely Unconsumed

This outcome points to an issue with catalyst activity or the fundamental reaction setup.

Potential Cause Diagnostic Check Recommended Solution(s)
Catalyst Poisoning Reaction mixture may turn black, indicating palladium black precipitation.1. Switch to a Bulky Ligand: Use bulky, electron-rich biarylphosphine ligands like SPhos, XPhos, or tBuXPhos. The steric bulk of these ligands creates a protective pocket around the palladium center, hindering coordination by the pyridine nitrogen.[1][10] 2. Increase Catalyst Loading: As a last resort, increase the catalyst loading from a typical 1-2 mol% to 5 mol%.
Inefficient Catalyst Activation Using a Pd(II) source that is not being properly reduced to active Pd(0).1. Use a Precatalyst: Switch to an air-stable Pd(0) precatalyst like a Buchwald G3 or G4 palladacycle.[4] 2. Use a Direct Pd(0) Source: Employ a catalyst like Pd(PPh₃)₄.[1]
Poor Reagent Solubility The base (e.g., K₃PO₄, K₂CO₃) or other reagents are not sufficiently soluble in the chosen solvent.1. Modify the Solvent System: For inorganic bases in solvents like dioxane or toluene, adding a small amount of water (e.g., 10:1 organic:water) can dramatically improve solubility and reaction rate.[1] Be mindful this can increase protodeboronation risk. 2. Change the Solvent: Consider more polar aprotic solvents like DMF, but ensure they are rigorously degassed.[11]
Incorrect Base The chosen base may be too weak or too strong.1. Screen Bases: Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over strong hydroxides to minimize boronic acid decomposition.[1] In some cases, a fluoride source like CsF can be effective. 2. Ensure Sufficient Equivalents: Use at least 2-3 equivalents of base relative to the limiting reagent.[1]
Problem 2: Significant Formation of Side Products

The presence of new, undesired spots by TLC or peaks by LCMS indicates that while the catalyst is active, side reactions are outcompeting the desired coupling.

Observed Side Product Underlying Cause Recommended Solution(s)
Deborylated Pyridine Protodeboronation: The C-B bond of the fluoropyridine boronic acid is cleaved.[1]1. Switch to a Boronic Ester/Trifluoroborate: This is the most effective solution. Use the pinacol ester or potassium trifluoroborate salt of your pyridine.[1][9] 2. Use Anhydrous Conditions & Weaker Base: Minimize water and use K₃PO₄ or Cs₂CO₃ instead of NaOH or KOH.[12]
Homocoupled Boronic Acid Product Oxidative Homocoupling: Oxygen in the reaction mixture facilitates the coupling of two boronic acid molecules.1. Improve Degassing: Ensure all solvents and the reaction headspace are rigorously deoxygenated. Use multiple freeze-pump-thaw cycles or sparge with argon for an extended period (30+ minutes).[1] 2. Use a Pd(0) Source: Starting with a Pd(0) catalyst avoids in situ reduction steps that can sometimes promote homocoupling.[1]
Dehalogenated Starting Material Hydrodehalogenation: The aryl halide is reduced to the corresponding arene.1. Avoid Amine Bases or Alcoholic Solvents: These can act as hydride sources.[2] 2. Ensure Anhydrous Conditions: Water can sometimes be a proton source for this pathway.
Catalyst & Ligand Selection Summary for Fluorinated Pyridines

The table below provides starting points for catalyst and ligand selection based on the nature of the coupling partners.

Coupling Challenge Recommended Catalyst System Typical Base / Solvent Rationale / Comments
Standard 2-Halopyridine Pd(dppf)Cl₂ (2-5 mol%)K₂CO₃ or Na₂CO₃ / Dioxane:H₂O (4:1)A robust, general-purpose catalyst suitable for many substrates.[13][14]
Electron-Deficient or Hindered Halopyridine XPhos Pd G3 (1-3 mol%) / XPhosK₃PO₄ / Toluene or DioxaneBuchwald ligands excel at coupling electron-deficient and sterically hindered partners by accelerating oxidative addition.[1][4][10]
Unstable Fluoropyridine Boronic Acid Pd(PPh₃)₄ (5 mol%)K₃PO₄ / Anhydrous DioxaneBest used when the boronic acid is converted to a more stable pinacol ester. Promotes rapid coupling to outcompete decomposition.[1]
Sterically Demanding Coupling (Tetra-ortho-substituted) Pd(OAc)₂ (2 mol%) / SPhos or BI-DIMEK₃PO₄ / TolueneExtremely bulky ligands are required to overcome severe steric hindrance and promote the reductive elimination step.[15][16]

Visualized Workflows and Mechanisms

The Suzuki Catalytic Cycle and Pyridine Inhibition

The following diagram illustrates the standard Suzuki catalytic cycle and highlights the key deactivation pathway specific to pyridine-containing substrates.

Suzuki_Cycle Suzuki Catalytic Cycle with Pyridine Inhibition Pd0 Active Pd(0)L₂ Catalyst OxAdd Oxidative Addition (Ar¹-X) Pd0->OxAdd Ar¹ = Fluoropyridyl-X Deactivated Deactivated Catalyst (Pyridine Coordinated) Pd0->Deactivated Pyridine Coordination PdII Ar¹-Pd(II)-X Complex OxAdd->PdII Trans Transmetalation (Ar²-B(OR)₂ + Base) PdII->Trans PdII->Deactivated Catalyst Poisoning DiarylPd Ar¹-Pd(II)-Ar² Complex Trans->DiarylPd Ar² = Boronic Partner RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Catalyst Regenerated Product Product (Ar¹-Ar²) RedElim->Product

Caption: Suzuki catalytic cycle and the potential catalyst deactivation pathway via pyridine coordination.

Troubleshooting Workflow for Failed Reactions

Use this decision tree to systematically diagnose and solve issues with your Suzuki coupling reaction.

Troubleshooting_Workflow Troubleshooting Decision Tree Start Low Yield or Failed Reaction CheckReagents Check Reagent Quality (Boronic Acid, Halide, Catalyst, Base, Solvent) Start->CheckReagents CheckSetup Review Reaction Setup Start->CheckSetup Protodeboronation Protodeboronation Suspected? (Deborylated SM seen) CheckReagents->Protodeboronation CatalystIssue Catalyst Inactive? CheckSetup->CatalystIssue UseEster ACTION: Use Pinacol Ester or BF₃K Salt. Use Anhydrous Conditions. Protodeboronation->UseEster Yes ChangeCatalyst ACTION: Use Buchwald Precatalyst. Use Bulky Ligand (XPhos/SPhos). Increase Catalyst Loading. CatalystIssue->ChangeCatalyst Yes SolubilityIssue Poor Solubility? CatalystIssue->SolubilityIssue No ChangeSolvent ACTION: Add H₂O to Dioxane/Toluene. Switch to DMF/NMP. Increase Temperature. SolubilityIssue->ChangeSolvent Yes OxygenIssue Homocoupling Seen? SolubilityIssue->OxygenIssue No Degas ACTION: Improve Degassing (Freeze-Pump-Thaw). Run Under Strict Ar/N₂. OxygenIssue->Degas Yes

Caption: A decision tree for troubleshooting common issues in the Suzuki coupling of fluorinated pyridines.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with a Fluoropyridine Pinacol Ester

This protocol is a robust starting point for coupling an aryl halide with the more stable pinacol ester derivative of a fluoropyridine boronic acid.

1. Reagent Preparation:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), the fluoropyridine boronic acid pinacol ester (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

2. Inert Atmosphere Setup:

  • Seal the flask with a rubber septum.

  • Evacuate the flask under high vacuum for 5 minutes.

  • Backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Repeat the evacuate/backfill cycle two more times to ensure a completely inert atmosphere.[12]

3. Catalyst and Solvent Addition:

  • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 2.2 mol%), if not using a pre-ligated catalyst.

  • Via syringe, add anhydrous, degassed solvent (e.g., 1,4-dioxane, to a concentration of ~0.1 M).

4. Reaction Execution:

  • Place the sealed flask in a preheated oil bath set to 80-100 °C.

  • Stir the reaction mixture vigorously.

5. Monitoring:

  • Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by a suitable technique (e.g., TLC, GC-MS, or LC-MS). Reactions can take from a few hours to 24 hours.[12]

6. Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium black and inorganic salts.

  • Wash the filtrate with water and then with brine.

7. Purification:

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[1]

References

Technical Support Center: The Impact of Fluorine Substitution on the Reactivity of 2-Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance and troubleshooting for researchers working with fluorinated 2-bromopyridines. As a Senior Application Scientist, my goal is to equip you with both the foundational knowledge and practical insights needed to navigate the unique reactivity of these compounds. We will explore the causal relationships behind experimental choices, provide validated protocols, and address common challenges you may encounter in the laboratory.

Frequently Asked Questions (FAQs)

Q1: How does substituting a fluorine atom onto the pyridine ring of 2-bromopyridine affect its reactivity in nucleophilic aromatic substitution (SNAr) reactions?

A: Fluorine substitution significantly enhances the reactivity of the pyridine ring towards nucleophilic attack.[1][2][3] This is primarily due to fluorine's strong electron-withdrawing inductive effect.[4][5] Here's a breakdown of the underlying principles:

  • Activation of the Ring: The high electronegativity of fluorine polarizes the carbon-fluorine bond, creating a larger partial positive charge on the carbon atom.[5] This increased electrophilicity at the carbon center makes the pyridine ring more susceptible to attack by nucleophiles.

  • Stabilization of the Meisenheimer Intermediate: The rate-determining step in an SNAr reaction is typically the initial addition of the nucleophile to the aromatic ring, which disrupts aromaticity and forms a negatively charged intermediate known as the Meisenheimer complex.[4] The strong inductive effect of fluorine helps to stabilize this intermediate by delocalizing the negative charge, thereby lowering the activation energy of this crucial step.[4]

  • Leaving Group Ability: While bromide is generally a better leaving group than fluoride in reactions like SN2, in SNAr, the cleavage of the carbon-halogen bond occurs in a fast, non-rate-determining step.[4] Therefore, the superior electron-withdrawing ability of fluorine has a more dominant effect on the overall reaction rate than its leaving group ability. In fact, 2-fluoropyridine reacts with sodium ethoxide approximately 320 times faster than 2-chloropyridine, highlighting the profound activating effect of fluorine.[1][2]

Q2: I'm having trouble with my Suzuki-Miyaura cross-coupling reaction using a fluorinated 2-bromopyridine. What are the common pitfalls and how can I troubleshoot them?

A: Low yields or failed Suzuki-Miyaura couplings with these substrates are common and can often be traced back to a few key factors. Here’s a systematic troubleshooting guide:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and phosphine ligand is critical, especially for electron-deficient systems like fluorinated pyridines.[6] Consider using catalysts and ligands known for their effectiveness with electron-poor aryl halides, such as those from the Buchwald or Hartwig research groups.[7][8] If you are using a standard catalyst like Pd(dppf)Cl2 and experiencing issues, switching to a more electron-rich and bulky phosphine ligand like SPhos or XPhos, or using a pre-catalyst like XPhos Pd G4, may improve results.[9][10]

  • Base Selection and Solubility: The choice and quality of the base are crucial. While potassium carbonate (K2CO3) is common, other bases like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) might be more effective, particularly if your boronic acid is sensitive to decomposition.[7][8] Ensure your base is finely powdered and dry. The solubility of all reactants is also key; if your reagents are not fully dissolved, the reaction will be slow and incomplete. Consider solvent systems like dioxane/water or toluene/water to ensure adequate solubility of both organic and inorganic components.[9]

  • Reaction Conditions:

    • Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions like homocoupling of the boronic acid.[11] Try running the reaction at a lower temperature for a longer duration.[11]

    • Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) using standard Schlenk techniques or a glovebox.[11][12] Degassing your solvents is also essential.[9]

  • Boronic Acid Quality: Boronic acids can degrade over time, especially if not stored properly. Consider using a fresh bottle or purifying your existing stock. Protodeborylation (loss of the boronic acid group) can be a significant side reaction.[8]

Q3: When attempting a Buchwald-Hartwig amination with a fluorinated 2-bromopyridine, I'm observing low conversion and several side products. What could be going wrong?

A: The Buchwald-Hartwig amination is a powerful tool, but its success with fluorinated 2-bromopyridines depends on carefully optimized conditions.[13][14][15] Here are some common issues and their solutions:

  • Catalyst/Ligand System: As with Suzuki couplings, the choice of catalyst and ligand is paramount. For challenging substrates, consider using more advanced, sterically hindered phosphine ligands like those developed by Buchwald.[14][16] These ligands promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

  • Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.[15] However, these strong bases can also promote side reactions. If you suspect base-sensitive functional groups on your substrates are being affected, you might explore milder conditions using organic bases like DBU, although this may require specific catalyst systems.[17]

  • Substrate Reactivity: The fluorine atom can activate the ring towards nucleophilic attack by the amine, potentially leading to a competitive SNAr pathway that doesn't involve the palladium catalyst, especially at higher temperatures. This can result in a complex mixture of products. Running the reaction at the lowest effective temperature can help minimize this side reaction.

  • Amine Volatility: If you are using a low-boiling-point amine, the reaction should be conducted in a sealed tube to prevent the amine from escaping the reaction mixture.[13]

Q4: I'm trying to form a Grignard reagent from a fluorinated 2-bromopyridine, but the reaction is not initiating. What are the challenges and how can I overcome them?

A: Forming a Grignard reagent from an aryl halide containing a fluorine atom can be challenging.[18][19][20]

  • C-F Bond Strength: The carbon-fluorine bond is very strong and generally unreactive towards magnesium insertion under standard Grignard formation conditions.[18][20] The primary reaction will be the insertion of magnesium into the more reactive carbon-bromine bond.

  • Initiation Issues: The formation of Grignard reagents can be notoriously difficult to initiate.[21]

    • Magnesium Activation: Ensure you are using high-quality magnesium turnings. Activating the magnesium surface is often necessary. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under an inert atmosphere.

    • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[21] All glassware must be rigorously dried, and anhydrous solvents must be used.

  • Alternative Methods: If direct Grignard formation is unsuccessful, consider alternative methods for generating the desired organometallic species, such as a halogen-metal exchange using an organolithium reagent at low temperatures, followed by transmetalation with a magnesium salt. However, be aware of potential side reactions with organolithiums.[22][23][24]

Q5: Can I selectively perform a lithiation on a fluorinated 2-bromopyridine without affecting the bromine or fluorine atoms?

A: Yes, selective lithiation is possible, but it is highly dependent on the reaction conditions and the position of the fluorine atom.

  • Directed Ortho-Metalation (DoM): If the fluorine atom is positioned to act as a directing group, deprotonation at an adjacent position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be achieved.[25]

  • Halogen-Metal Exchange: Using an alkyllithium reagent like n-butyllithium at low temperatures (typically -78 °C) will preferentially result in bromine-lithium exchange over fluorine-lithium exchange or deprotonation.[25]

  • "Halogen Dance" Rearrangements: Be aware that under certain conditions, particularly with dihalopyridines, lithiated intermediates can undergo rearrangements known as a "halogen dance," where the lithium and a halogen atom exchange positions.[22][23] This can lead to a mixture of regioisomers. Continuous flow chemistry has been shown to be an effective technique for controlling these fast and selective lithiation reactions.[22][23]

Troubleshooting Guides

Troubleshooting Suzuki-Miyaura Cross-Coupling
Symptom Potential Cause(s) Recommended Solution(s)
No Reaction or Low Conversion 1. Inactive catalyst. 2. Inappropriate ligand. 3. Poor quality boronic acid. 4. Insufficiently inert atmosphere. 5. Poor solubility of reagents.1. Use a fresh catalyst or a pre-catalyst. 2. Switch to a more electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos).[9] 3. Use fresh, high-purity boronic acid. 4. Ensure rigorous exclusion of oxygen by using Schlenk techniques and degassed solvents.[9] 5. Change the solvent system (e.g., dioxane/water, toluene/water) to improve solubility.[9]
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. High reaction temperature. 3. Large excess of boronic acid.1. Improve inert atmosphere techniques. 2. Lower the reaction temperature and increase the reaction time.[11] 3. Reduce the stoichiometry of the boronic acid to 1.1-1.2 equivalents.[11]
Protodebromination of Starting Material 1. Presence of water and a strong base. 2. Catalyst decomposition leading to Pd(0) black, which can catalyze this side reaction.1. Use an anhydrous base or minimize the amount of water in the reaction. 2. Use a more stable catalyst/ligand system.
Inconsistent Results 1. Variable quality of reagents (catalyst, base, boronic acid). 2. Inconsistent reaction setup (e.g., variations in inert atmosphere, solvent degassing).1. Use reagents from a reliable source and store them properly. 2. Standardize the experimental procedure meticulously.
Troubleshooting Buchwald-Hartwig Amination
Symptom Potential Cause(s) Recommended Solution(s)
No Reaction or Low Conversion 1. Ineffective catalyst/ligand combination. 2. Base is not strong enough or is of poor quality. 3. Amine is too sterically hindered or has low nucleophilicity.1. Screen different palladium sources and bulky phosphine ligands.[16] 2. Use a strong, dry base like NaOtBu or K3PO4. 3. Increase the reaction temperature or use a more active catalyst system.
Formation of Side Products 1. Competitive SNAr reaction. 2. Reaction with other functional groups on the substrate.1. Lower the reaction temperature to favor the palladium-catalyzed pathway. 2. Protect sensitive functional groups if necessary.
Decomposition of Starting Material 1. Reaction temperature is too high. 2. Base is too harsh for the substrate.1. Reduce the reaction temperature. 2. Screen alternative, milder bases.[17]
Difficulty with Volatile Amines 1. Loss of amine from the reaction mixture.1. Perform the reaction in a sealed tube or a high-pressure vessel.[13]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Fluorinated 2-Bromopyridine

This protocol is a general starting point and may require optimization for specific substrates.

Reaction Setup:

  • To an oven-dried Schlenk tube, add the fluorinated 2-bromopyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K2CO3, K3PO4, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3, 1-2 mol%) and the ligand (e.g., PPh3, SPhos, 2-4 mol%).[12]

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., dioxane/water 4:1, toluene/water 4:1) via syringe.[9]

Reaction Execution:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time.

  • Monitor the reaction progress by TLC or GC-MS.

Work-up and Purification:

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of a Fluorinated 2-Bromopyridine

Reaction Setup:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube or reaction vial.

  • Add the fluorinated 2-bromopyridine (1.0 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

Reaction Monitoring and Work-up:

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 12-24 hours), cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH4Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Impact of Fluorine

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism Reactants Fluorinated 2-Bromopyridine + Nucleophile (Nu⁻) TransitionState1 Transition State 1 Reactants->TransitionState1 Slow, Rate-Determining Step Meisenheimer Meisenheimer Complex (Stabilized by F) TransitionState1->Meisenheimer TransitionState2 Transition State 2 Meisenheimer->TransitionState2 Fast Products Substituted Pyridine + Br⁻ TransitionState2->Products

Caption: Fluorine's inductive effect stabilizes the key Meisenheimer intermediate in SNAr.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling? CheckCatalyst Check Catalyst/Ligand (Use bulky, e-rich ligand) Start->CheckCatalyst CheckBase Verify Base Quality & Type (Finely powdered, dry) CheckCatalyst->CheckBase CheckConditions Optimize Conditions (Temp, Inertness, Solvent) CheckBase->CheckConditions CheckBoronicAcid Assess Boronic Acid Quality (Fresh, pure) CheckConditions->CheckBoronicAcid Success Improved Yield CheckBoronicAcid->Success

Caption: A systematic approach to troubleshooting common Suzuki coupling issues.

Safety Precautions

Working with fluorinated organic compounds requires strict adherence to safety protocols.[26]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield when there is a risk of splashing, and chemically resistant gloves.[26][27] Double-gloving is recommended for highly corrosive or readily absorbed compounds.[26]

  • Ventilation: Handle all fluorinated compounds and fluorinating agents in a well-ventilated chemical fume hood.[28]

  • Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[26][28] For exposure to compounds that can generate HF, apply calcium gluconate gel after flushing and seek immediate medical attention.[26][28]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes and seek immediate medical attention.[26]

    • Inhalation: Move the affected person to fresh air and seek immediate medical attention.[26][29]

  • Waste Disposal: Dispose of all fluorinated chemical waste according to your institution's hazardous waste guidelines.[26]

Characterization of Fluorinated Pyridines

19F NMR Spectroscopy: This is a powerful and indispensable tool for the characterization of fluorinated compounds.[30][31] The chemical shift of the fluorine signal provides valuable information about its electronic environment.[30][31] It can also be used for quantitative analysis (qNMR) to determine the yield of fluorination reactions without the need for isolation.[2][31]

References

Technical Support Center: Managing Catalyst Deactivation in Reactions with Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for a pervasive challenge in modern synthesis: the deactivation of transition metal catalysts in reactions involving nitrogen-containing heterocycles. These heterocycles are foundational building blocks in pharmaceuticals, representing a significant portion of FDA-approved drugs.[1] However, the very nature of their nitrogen atoms—specifically the lone pair of electrons—poses a significant threat to the stability and activity of many catalytic systems.

This resource provides actionable intelligence, moving beyond simple procedural lists to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and ultimately achieve more robust and reproducible results.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial queries and concerns encountered when working with nitrogen-containing heterocycles in catalytic reactions.

Q1: Why are reactions involving nitrogen heterocycles, like pyridines and indoles, so prone to catalyst deactivation?

A1: The primary reason lies in the Lewis basicity of the nitrogen atom. The lone pair of electrons on the nitrogen can coordinate strongly to the electron-deficient transition metal center (e.g., Palladium, Nickel, Rhodium) of the catalyst.[2] This coordination can lead to several deactivation pathways:

  • Competitive Inhibition: The heterocycle directly competes with your desired reactants for access to the catalyst's active site.

  • Formation of Inactive Complexes: Strong binding can form stable, off-cycle catalyst-heterocycle complexes that are catalytically inactive, effectively sequestering the catalyst from the reaction.[2] This is a well-documented issue, sometimes referred to as the "2-pyridyl problem" when the coordinating nitrogen is adjacent to the reaction site.[2][3]

  • Alteration of Electronic Properties: Coordination of the nitrogen heterocycle can alter the electronic properties of the metal center, hindering key steps in the catalytic cycle like oxidative addition or reductive elimination.

Q2: I'm seeing my reaction stall, and a black precipitate is forming. What is happening?

A2: The formation of a black precipitate is a classic sign of catalyst decomposition, typically the agglomeration of the active metal into inactive bulk metal, often referred to as "palladium black" in the case of palladium catalysts.[4] This occurs when the active, typically soluble, Pd(0) species is no longer stabilized by its ligand shell. The slow catalysis caused by inhibition from the nitrogen heterocycle can increase the lifetime of vulnerable Pd(0) intermediates, giving them more time to aggregate.[2]

Q3: What is the difference between catalyst poisoning and fouling?

A3: While both lead to a loss of activity, their mechanisms differ:

  • Poisoning is a chemical deactivation where a substance (the poison) strongly chemisorbs to the active sites of the catalyst.[5][6] Nitrogen heterocycles are a prime example of catalyst poisons. Other common poisons to be aware of in your reagents or solvents include sulfur and halide compounds.[4] Poisoning can be reversible or irreversible.[7]

  • Fouling is a physical or mechanical deactivation where materials deposit on the catalyst surface, blocking pores and active sites.[5][6][8] A common example is "coking," the formation of carbonaceous deposits from the decomposition of organic molecules at high temperatures.[5]

Q4: Can I just add more catalyst if I see the reaction slowing down?

A4: While modestly increasing catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes compensate for partial deactivation and push a sluggish reaction to completion, it is not an ideal solution.[2] It increases costs, can lead to higher levels of residual metal in your product, and doesn't address the root cause of the deactivation. A more effective approach is to understand and mitigate the deactivation mechanism.

Q5: Are N-heterocyclic carbene (NHC) ligands a good choice for these types of reactions?

A5: Yes, NHC ligands are often an excellent choice. They are strong sigma-donating ligands that form very stable bonds with metal centers. This strong bond can make the catalyst more resistant to decomposition and less susceptible to displacement by coordinating heterocycles.[9] Furthermore, the metal-NHC bond is generally stable under the oxidizing conditions that can be present in some cross-coupling reactions.

Part 2: Troubleshooting Guide - A Systematic Approach to Problem-Solving

When a reaction fails or performs poorly, a systematic approach to troubleshooting is essential. This guide is structured to help you diagnose the problem based on common symptoms.

Symptom 1: Low or No Conversion of Starting Material

This is the most common issue, indicating a fundamental problem with the catalytic cycle.

Caption: Troubleshooting flowchart for low conversion.

  • Inactive Catalyst:

    • Diagnosis: The palladium precatalyst may not be efficiently reduced to the active Pd(0) species, or the catalyst may have degraded during storage.

    • Solution:

      • Positive Control: Run a well-established, reliable cross-coupling reaction (e.g., coupling bromobenzene with phenylboronic acid) with the same batch of catalyst to confirm its activity.[10]

      • Precatalyst Choice: Use modern, air-stable precatalysts (e.g., Buchwald G3 palladacycles) that are designed for reliable generation of the active catalyst.[11]

      • Handling: Ensure proper handling of air-sensitive catalysts and ligands using Schlenk line or glovebox techniques to prevent oxidation.[12][13][14][15][16]

  • Catalyst Poisoning by the N-Heterocycle:

    • Diagnosis: This is the most probable cause. The nitrogen lone pair is coordinating to the metal center, inhibiting the catalytic cycle.

    • Solution: Ligand Modification

      • Steric Hindrance: Employ bulky, sterically demanding ligands (e.g., phosphine ligands like XPhos, SPhos, or RuPhos). The steric bulk around the metal center can physically hinder the approach and coordination of the nitrogen heterocycle.[9]

      • Electron Donation: Use electron-rich ligands. These ligands increase the electron density on the metal center, which can weaken its interaction with the Lewis basic nitrogen of the heterocycle.

  • Suboptimal Reaction Conditions:

    • Diagnosis: The chosen temperature, base, or solvent may be inappropriate for the specific substrates.

    • Solution: Systematic Screening

      • Base: The base is critical, especially in Suzuki couplings where it activates the boronic acid.[17] Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). For base-sensitive functional groups, consider milder options like KF.[2][17]

      • Solvent: Ensure the solvent can dissolve all components. For Suzuki couplings, a mixture of an organic solvent and water is common, but for substrates prone to protodeboronation, anhydrous conditions are crucial.[2]

      • Temperature: Carefully increase the reaction temperature in 10-20 °C increments. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[2]

Symptom 2: Good Initial Conversion, but the Reaction Stalls

This symptom is a strong indicator of catalyst deactivation occurring during the reaction.

Caption: Analysis of reaction stalling profiles.

  • Catalyst Decomposition (Palladium Black):

    • Diagnosis: As mentioned, visual observation of a black precipitate is a key indicator. This is often caused by an insufficient ligand-to-metal ratio or high temperatures.

    • Solution:

      • Increase Ligand Ratio: Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or higher) to ensure the metal center remains coordinated and stabilized throughout the reaction.

      • Lower Temperature: If possible, lower the reaction temperature.

      • Use Stabilizing Ligands: Bidentate ligands or bulky monodentate ligands can provide greater stability to the catalyst.

  • Fouling/Coking:

    • Diagnosis: The catalyst may appear black and clumped. This is more common at higher temperatures where substrates or products can decompose into carbonaceous material.[4]

    • Solution:

      • Optimize Temperature: Operate at the lowest effective temperature.

      • Change Solvent: Use a higher-boiling point solvent to reduce pressure buildup and potential for decomposition.

Symptom 3: Formation of Side Products (e.g., Homocoupling, Dehalogenation)

Side product formation indicates that alternative, non-productive reaction pathways are competing with your desired transformation.

  • Homocoupling of Organometallic Reagent:

    • Diagnosis: In Suzuki couplings, for example, you may detect biphenyl if using phenylboronic acid. This is often promoted by the presence of oxygen.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere. Thoroughly degas all solvents and reagents using methods like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen).[2]

  • Protodeboronation (in Suzuki Coupling):

    • Diagnosis: The boronic acid is replaced by a hydrogen atom from the solvent or trace water before it can transmetalate to the palladium center.

    • Solution:

      • Anhydrous Conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly.

      • Non-Aqueous Base: Use a base like K₃PO₄ in an anhydrous solvent (e.g., dioxane, toluene).[2]

      • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol ester) or a diethanolamine adduct, which can be used directly in the coupling reaction.[18]

  • Dehalogenation:

    • Diagnosis: The halide on your substrate is replaced by a hydrogen atom.

    • Solution: This side reaction can be influenced by the choice of ligand and base. Screening different combinations may be necessary. Lowering the reaction temperature can also sometimes disfavor this pathway.[2]

Part 3: Experimental Protocols & Data

This section provides standardized, step-by-step procedures for key workflows in managing and diagnosing catalyst deactivation.

Protocol 1: General Procedure for Catalyst/Ligand Screening

This protocol outlines a parallel screening approach to efficiently identify optimal conditions for a challenging cross-coupling reaction.

  • Preparation: In a glovebox, prepare stock solutions of your aryl halide, coupling partner, palladium precatalyst (e.g., Pd₂(dba)₃), and a range of ligands (e.g., XPhos, SPhos, RuPhos, P(t-Bu)₃) in a degassed, anhydrous solvent (e.g., dioxane).

  • Array Setup: Arrange an array of reaction vials (e.g., in a 24-well plate) equipped with stir bars.

  • Reagent Addition:

    • To each vial, add the aryl halide and coupling partner stock solutions.

    • Add the appropriate volume of the palladium precatalyst stock solution (e.g., to achieve 1-2 mol%).

    • Add the specific ligand stock solution to each designated vial (e.g., to achieve a 2:1 ligand-to-palladium ratio).

    • Add the chosen base (e.g., K₃PO₄) as a solid to each vial.

  • Reaction: Seal the vials, remove the plate from the glovebox, and place it on a pre-heated stirrer plate set to the desired temperature (e.g., 100 °C).

  • Analysis: After a set time (e.g., 12-24 hours), cool the plate to room temperature. Take a small aliquot from each vial, dilute it, and analyze by LC-MS or GC-MS to determine the conversion to product and identify any major side products. This allows for a direct comparison of the performance of each catalyst/ligand system.[9]

Protocol 2: Monitoring Catalyst Deactivation by ¹H NMR Spectroscopy

This protocol allows for real-time or pseudo-real-time monitoring of a reaction to diagnose deactivation.[19][20][21][22]

  • Setup: In a glovebox, prepare a reaction mixture in an NMR tube equipped with a J. Young valve. Include the substrate, coupling partner, catalyst, ligand, base, an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene), and deuterated solvent.

  • Initial Spectrum: Acquire an initial ¹H NMR spectrum (t=0) at room temperature before heating.

  • Data Acquisition: Place the NMR tube in a pre-heated NMR spectrometer (or heat the sample externally and acquire spectra at regular intervals). Acquire spectra at set time points (e.g., every 15-30 minutes).

  • Data Analysis:

    • Integrate the signals corresponding to a distinct peak for the starting material, the product, and the internal standard.

    • Calculate the concentration of the product at each time point relative to the constant concentration of the internal standard.

    • Plot the concentration of the product versus time. A reaction that proceeds smoothly to completion will show a curve that plateaus at full conversion. A reaction that deactivates will show the curve plateauing prematurely, before the starting material is fully consumed.[2]

Protocol 3: A General Guide to Catalyst Regeneration

Regeneration can be a cost-effective way to recover an expensive, deactivated catalyst, particularly for heterogeneous catalysts. The exact method depends on the nature of the deactivation.

  • Diagnosis First: Before attempting regeneration, it is crucial to have a hypothesis about the cause of deactivation. Characterize the spent catalyst using techniques like XPS (to identify poisons or changes in oxidation state) or BET surface area analysis (to check for fouling or sintering).[23]

  • For Fouling (Coke/Organic Residue):

    • Solvent Washing: Wash the recovered catalyst with a series of solvents to remove adsorbed organic species.

    • Thermal Treatment (Calcination): Carefully heat the catalyst in a controlled flow of air or an inert gas to burn off carbonaceous deposits.[5] The temperature must be carefully controlled to avoid thermal degradation (sintering) of the catalyst itself.[6]

  • For Poisoning (e.g., by Sulfur or Halides):

    • Chemical Washing: Mild acidic or basic washes can sometimes remove poisons. For example, a dilute acid wash may remove some metal poisons, while a basic wash might help with others.[24] A common method for regenerating certain catalysts involves washing with water, followed by pickling in an acid like sulfuric acid.[5]

    • Hydrogen Treatment: For some catalysts, treatment under a hydrogen atmosphere at elevated temperatures can reduce oxidized species and strip away certain poisons.

  • Post-Regeneration Analysis: After any regeneration attempt, it is essential to re-characterize the catalyst and test its activity in a control reaction to confirm that its performance has been restored.

Data Presentation: The Impact of Regeneration

The effectiveness of a regeneration protocol can be quantified by measuring changes in the catalyst's physical properties, such as its specific surface area, which is critical for activity.

Table 1: Example of Pd/C Catalyst Properties Before and After Deactivation and Regeneration

Catalyst StateSpecific Surface Area (m²/g)Data Source
Fresh 5 wt.% Pd/C1241.5[25]
Spent 5 wt.% Pd/C989.2[25]
Regenerated 5 wt.% Pd/C1135.7[25]

As shown in the table, the deactivation process (in this case, hydrogenation of a complex N-heterocycle) led to a significant decrease in the catalyst's surface area, likely due to fouling. The regeneration procedure successfully removed the fouling agents and restored the surface area to near its original value.[25]

Part 4: Diagnosing the Root Cause of Deactivation

A definitive diagnosis is key to preventing future failures. This involves a combination of reaction monitoring and advanced analytical techniques to characterize the spent catalyst.

Diagnostic Workflow

G cluster_0 Initial Observation cluster_1 Reaction Analysis cluster_2 Spent Catalyst Characterization cluster_3 Diagnosis A Catalyst Deactivation Suspected (Low Yield, Stalled Reaction) B Reaction Monitoring (NMR, GC/LC-MS) A->B C Analyze Side Products (Homocoupling, Dehalogenation) A->C D Visual Inspection (Color Change, Agglomeration) A->D E Surface Analysis (XPS) Detects Poisons, Oxidation State B->E K Metal Leaching B->K Analyze filtrate for metal content (ICP) H Poisoning C->H I Fouling / Coking D->I J Thermal Degradation / Sintering D->J E->H F Structural Analysis (XRD) Checks for Sintering, Phase Change F->J G Porosimetry (BET) Measures Surface Area, Pore Blocking G->I G->J

Caption: Workflow for diagnosing the root cause of catalyst deactivation.

Key Characterization Techniques
  • X-ray Photoelectron Spectroscopy (XPS): An extremely powerful surface-sensitive technique that can identify the elemental composition of the catalyst's surface. It can directly detect the presence of poisons like sulfur or halides and can also provide information about the oxidation state of the active metal (e.g., distinguishing between active Pd(0) and inactive Pd(II)).[4]

  • Brunauer-Emmett-Teller (BET) Analysis: This technique measures the specific surface area and pore size distribution of a solid material. A significant decrease in surface area after a reaction is a strong indication of either sintering (thermal degradation) or fouling (pore blockage).[25]

  • X-ray Diffraction (XRD): XRD provides information about the crystalline structure of the catalyst. It can be used to detect sintering, as the growth of metal crystallites leads to a sharpening of the diffraction peaks. It can also identify changes in the phase of the catalyst support.

  • Inductively Coupled Plasma (ICP) Analysis: ICP (often coupled with mass spectrometry or optical emission spectrometry) is used to determine the elemental composition of a sample. Analyzing the reaction filtrate with ICP can reveal if the active metal is leaching from its support into the solution, which is another deactivation pathway.[23]

By combining insights from reaction monitoring with the detailed physical and chemical information from these characterization techniques, a confident diagnosis of the deactivation mechanism can be made, paving the way for a targeted and effective solution.

References

Technical Support Center: Improving Solubility in Reactions with Methyl 2-Bromo-3-fluoroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers and drug development professionals working with Methyl 2-Bromo-3-fluoroisonicotinate. This resource addresses one of the most common hurdles encountered during its use: achieving and maintaining homogeneity in reaction mixtures. Poor solubility of the substrate, reagents, or intermediates can lead to stalled reactions, low yields, and reproducibility issues. This guide provides in-depth, field-proven insights and actionable protocols to overcome these challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture involving this compound often a heterogeneous slurry, especially during cross-coupling reactions?

A: This is a frequent observation stemming from the physicochemical properties of the reactants. This compound is a polar, solid organic compound.[1] In many modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reaction partners include an organic halide (your substrate), a boronic acid, a palladium catalyst, and an inorganic base (e.g., K₂CO₃, K₃PO₄).[2] The inorganic base is typically soluble in water but has negligible solubility in the organic solvents (like toluene or dioxane) needed to dissolve the substrate and catalyst. This inherent immiscibility creates a two-phase system (solid-liquid or liquid-liquid), which can severely limit the reaction rate by preventing the necessary components from interacting effectively.

Q2: What are the best starting solvents for a Suzuki-Miyaura coupling with this substrate?

A: There is no single "best" solvent, as the optimal choice depends on the specific boronic acid, base, and desired reaction temperature. However, a good starting point is a mixture of a polar aprotic or ethereal solvent with water. Common and effective systems include:

  • Dioxane/Water (e.g., 4:1 v/v): A classic choice that balances the solubility of organic components and the inorganic base.

  • Toluene/Ethanol/Water: Toluene solubilizes the organic components, while the ethanol and water help to dissolve the base and the boronic acid.

  • Tetrahydrofuran (THF)/Water: Suitable for lower temperature reactions, though its low boiling point (66 °C) may not be sufficient for less reactive partners.

A systematic solvent screen is always recommended for new reaction setups.

Q3: How does increasing the reaction temperature impact solubility and the overall reaction?

A: Increasing the temperature generally increases the solubility of solid reactants, which can be beneficial. It also, according to collision theory, increases the kinetic energy of the molecules, leading to a faster reaction rate. However, there are trade-offs:

  • Positive Effects: Can help dissolve stubborn starting materials or intermediates, potentially turning a heterogeneous mixture into a homogeneous one.

  • Negative Effects: High temperatures can lead to the degradation of sensitive functional groups on your substrate or coupling partner. It can also cause decomposition of the palladium catalyst, leading to the formation of inactive palladium black.[2] Therefore, temperature should be optimized carefully; it is a tool to be used judiciously, not a universal solution.[3][4]

Q4: Is it possible to run the reaction in a single-phase system?

A: While challenging, it is possible under certain conditions. Using a highly polar aprotic solvent like Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) can sometimes dissolve all components, including a sufficient amount of the base, to create a pseudo-homogeneous mixture.[5] Another strategy is to use an organic-soluble base, such as an amine base (e.g., triethylamine, DIPEA), although this can alter the reaction mechanism and may not be effective for all cross-coupling types. For most standard Suzuki reactions, embracing the two-phase nature of the system and optimizing it with techniques like Phase-Transfer Catalysis is often a more robust approach.

Section 2: Troubleshooting Guide: Poor Solubility & Reaction Stalls

This section provides a logical workflow for diagnosing and solving solubility-related problems.

G start Reaction Start: Heterogeneous Mixture Observed q1 Are all ORGANIC components (Substrate, Boronic Acid, Catalyst) dissolved? start->q1 sol_a Solution A: Optimize Organic Solvent q1->sol_a No q2 Is the INORGANIC base the primary insoluble component? q1->q2 Yes sol_a_desc Perform a solvent screen. See Protocol 3.3. Consider higher polarity solvents (e.g., Dioxane, 2-MeTHF, DMF). sol_a->sol_a_desc sol_b Solution B: Optimize Biphasic System q2->sol_b Yes sol_c Solution C: Implement Phase-Transfer Catalysis (PTC) q2->sol_c Yes, and rate is slow sol_b_desc Adjust water ratio. Increase agitation. Increase temperature moderately. sol_b->sol_b_desc q3 Does the reaction stall or does a new solid precipitate after initial conversion? sol_b->q3 sol_c_desc Add a PTC like TBAB or Aliquat 336. See Protocol 3.2 for methodology. This actively transports the base/boronate into the organic phase. sol_c->sol_c_desc sol_c->q3 sol_d Solution D: Address Product/Intermediate Insolubility q3->sol_d Yes end_node Optimized, Homogeneous Reaction Achieved q3->end_node No sol_d_desc Re-evaluate the primary solvent. A more polar or aromatic solvent may be needed to keep the product in solution. sol_d->sol_d_desc sol_d->end_node G cluster_0 Aqueous Phase / Solid Base cluster_1 Organic Phase (e.g., Toluene) Base Base (e.g., K₂CO₃) Boronate Boronate Complex [ArB(OH)₃]⁻ Base->Boronate activates Substrate Substrate (R-Br) Boronate->Substrate 2. Shuttles to Organic Phase Catalyst Pd(0) Catalyst Substrate->Catalyst 3. Transmetalation Product Product (R-Ar) Catalyst->Product 4. Reductive Elimination PTC PTC (Q⁺X⁻) Product->PTC 5. PTC Regenerated PTC->Boronate 1. Forms Ion Pair [Q⁺][ArB(OH)₃]⁻

References

Analytical methods for monitoring the progress of reactions involving Methyl 2-Bromo-3-fluoroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring chemical reactions involving Methyl 2-Bromo-3-fluoroisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into robust analytical methodologies. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are self-validating and your results are trustworthy.

This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter.

Part 1: Method Selection & Initial Setup

This section addresses the preliminary questions researchers face when establishing a reaction monitoring workflow.

Q1: What are the primary analytical techniques for monitoring the progress of reactions with this compound?

A1: The choice of analytical technique depends on the specific reaction, available instrumentation, and the desired level of detail (qualitative vs. quantitative). The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of reaction mixtures containing thermally sensitive or non-volatile compounds. It provides excellent separation of starting materials, products, and byproducts.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It offers high separation efficiency and provides structural information through mass spectrometry, which is invaluable for identifying unknown byproducts.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for both structural elucidation and quantitative analysis. ¹H and ¹⁹F NMR are particularly useful for reactions involving this compound, as you can directly monitor the disappearance of starting material and the appearance of product signals without extensive sample preparation.[6][7][8]

Part 2: HPLC Method Development and Troubleshooting

HPLC is often the workhorse for reaction monitoring in pharmaceutical development. This section provides detailed guidance on creating and troubleshooting HPLC methods for halogenated pyridine derivatives.

Q2: I'm developing an HPLC method for a Suzuki coupling reaction. What are the key parameters to consider for separating this compound from its coupled product?

A2: Developing a robust HPLC method for substituted pyridines requires careful consideration of several factors to achieve good resolution and peak shape.[3] As basic compounds, pyridines can exhibit poor peak shape (tailing) on standard silica-based columns.[3]

Key Parameters for Method Development:

ParameterStarting RecommendationRationale & Optimization Tips
Column C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm)A C18 column is a good starting point for many small molecules. If peak tailing is an issue, consider a column with end-capping or a specialized phase for polar compounds.[3]
Mobile Phase Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid or Trifluoroacetic AcidThe organic modifier and gradient will depend on the hydrophobicity of your product. The acidic additive helps to protonate the pyridine nitrogen, improving peak shape by minimizing interactions with residual silanols on the column.[9]
Detection UV-Vis Detector (e.g., 254 nm or 270 nm)Pyridine derivatives typically have strong UV absorbance. Run a UV scan of your starting material and product to determine the optimal wavelength for detection.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column. It can be adjusted to optimize run time and resolution.
Column Temp. 25-40 °CMaintaining a constant column temperature is crucial for reproducible retention times.[10][11]

Workflow for HPLC Method Development:

HPLC_Method_Development Start Define Analytes: - this compound - Expected Product - Key Byproducts Column Select Column (e.g., C18) Start->Column MobilePhase Choose Mobile Phase (ACN/H2O w/ 0.1% FA) Column->MobilePhase Gradient Develop Gradient (e.g., 10-90% ACN over 15 min) MobilePhase->Gradient Inject Inject Standards & Reaction Mixture Gradient->Inject Analyze Analyze Chromatogram: - Resolution - Peak Shape - Retention Time Inject->Analyze Optimize Optimize Parameters: - Gradient Slope - Mobile Phase pH - Temperature Analyze->Optimize Optimize->Inject Iterate Final Final Validated Method Optimize->Final Meets Criteria

Caption: Logical flow for HPLC method development for substituted pyridines.[3]

Q3: My HPLC chromatogram shows significant peak tailing for my pyridine product. What can I do to improve the peak shape?

A3: Peak tailing for basic compounds like pyridines is a common issue in reversed-phase HPLC.[3][9] It is often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase.

Troubleshooting Peak Tailing:

StrategyDetailed ActionScientific Rationale
Adjust Mobile Phase pH Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (0.05-0.1%) to your mobile phase.By lowering the pH, the pyridine nitrogen is protonated. This positively charged species is repelled by any residual protonated silanols, minimizing secondary interactions and leading to more symmetrical peaks.[9]
Use a Different Column Switch to a column with a highly inert, end-capped stationary phase or a column specifically designed for the analysis of basic compounds.These columns have fewer accessible silanol groups, reducing the sites for undesirable secondary interactions.
Increase Buffer Concentration If using a buffer, increasing its concentration (e.g., from 10 mM to 25 mM) can sometimes improve peak shape.The buffer ions can compete with the analyte for interaction with active sites on the stationary phase, effectively masking the silanols.[9]
Lower Sample Load Inject a smaller amount of your sample.Overloading the column can saturate the primary retention sites, leading to increased interaction with secondary sites and causing peak tailing.[11]
Q4: I'm seeing unexpected peaks in my reaction mixture chromatogram. How can I identify them?

A4: Unexpected peaks can arise from side reactions, impurities in the starting materials, or degradation. A systematic approach is key to their identification.

Workflow for Identifying Unknown Peaks:

Unknown_Peak_ID Start Unexpected Peak Observed in HPLC Check_SM Analyze Starting Materials Individually Start->Check_SM Check_Blank Inject a Solvent Blank Start->Check_Blank LCMS Perform LC-MS Analysis Start->LCMS Hypothesize Hypothesize Structures Based on MS Data (e.g., Homocoupling, Protodeboronation) LCMS->Hypothesize NMR Isolate Peak (Prep-HPLC) and Analyze by NMR Hypothesize->NMR Confirm Confirm Structure NMR->Confirm

Caption: Decision-making workflow for identifying unknown HPLC peaks.

Common side reactions in Suzuki couplings include homocoupling of the boronic acid and protodeboronation of the starting material.[2][3] In Buchwald-Hartwig aminations, side products can arise from catalyst deactivation or reactions with other functional groups.[12]

Part 3: GC-MS Analysis

For reactions with volatile and thermally stable products, GC-MS is a powerful alternative.

Q5: When is GC-MS a suitable method for monitoring my reaction?

A5: GC-MS is an excellent choice when your starting material, product, and expected byproducts are volatile and thermally stable.[4][5] For this compound, this would be a suitable technique, provided the coupled product is also amenable to GC analysis.

Advantages of GC-MS:

  • High Resolution: Capillary GC columns provide excellent separation of complex mixtures.

  • Structural Information: The mass spectrometer provides fragmentation patterns that act as a "fingerprint" for compound identification.[13][14]

  • Sensitivity: GC-MS can detect trace-level impurities.

Typical GC-MS Parameters:

ParameterExample ConditionRationale
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A non-polar column is a good starting point for a wide range of analytes.
Injector Temp. 250 °CEnsures rapid volatilization of the sample.
Oven Program Start at 70°C, ramp to 280°C at 10-20°C/minA temperature gradient is used to elute compounds with a range of boiling points.[15]
Carrier Gas Helium at 1.0 mL/minInert carrier gas for transporting the sample through the column.
MS Detector Electron Ionization (EI) at 70 eVStandard ionization mode that produces reproducible fragmentation patterns.
Q6: How can I interpret the mass spectrum to confirm the identity of my product and byproducts?

A6: The mass spectrum provides two key pieces of information: the molecular ion peak (M+) and the fragmentation pattern.

  • Molecular Ion Peak: This peak corresponds to the molecular weight of the compound. For compounds containing bromine, you will see a characteristic M+ and M+2 isotopic pattern with roughly a 1:1 ratio, due to the natural abundance of ⁷⁹Br and ⁸¹Br.[8][16]

  • Fragmentation Pattern: The way a molecule breaks apart upon ionization is predictable and provides clues to its structure. For an ester like this compound, you might expect to see fragmentation corresponding to the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).[13]

Part 4: NMR Spectroscopy for In-Situ Monitoring

NMR provides a non-destructive way to monitor reactions in real-time.

Q7: How can I use ¹H and ¹⁹F NMR to monitor the reaction progress?

A7: NMR spectroscopy is exceptionally well-suited for monitoring reactions involving fluorinated compounds.[7] You can directly observe the consumption of reactants and the formation of products by tracking the integration of specific, well-resolved peaks over time.[8]

Procedure for NMR Reaction Monitoring:

  • Acquire Initial Spectra: Take ¹H and ¹⁹F NMR spectra of your starting material, this compound, to identify characteristic, well-resolved peaks.

  • Set up the Reaction: The reaction can be run directly in an NMR tube for real-time monitoring, or aliquots can be taken from a larger reaction vessel at specific time points.[7]

  • Acquire Time-Point Spectra: At regular intervals, acquire ¹H and ¹⁹F NMR spectra.

  • Analyze the Data:

    • In the ¹H NMR , monitor the disappearance of a proton signal from the starting material and the appearance of new signals corresponding to the product. The methyl ester singlet is often a good peak to monitor.

    • In the ¹⁹F NMR , you will see the signal for the fluorine on the starting material decrease while a new signal, at a different chemical shift, appears for the product. ¹⁹F NMR often provides a very clean window for observation with minimal overlapping signals.[17][18]

  • Quantify Conversion: By integrating the starting material and product peaks, you can calculate the percent conversion at each time point.

Expected NMR Observations:

NucleusStarting Material (Illustrative Shifts)Product (Illustrative Shifts)Rationale
¹H NMR Aromatic protons (doublets/triplets), Methyl ester (singlet ~3.9 ppm)Shifted aromatic protons, Methyl ester singletThe electronic environment of the protons changes upon substitution of the bromine atom, leading to shifts in their resonance frequencies.
¹⁹F NMR Single peakSingle peak at a different chemical shiftThe ¹⁹F chemical shift is highly sensitive to changes in the electronic environment.[18] The substitution at the adjacent carbon will cause a significant shift.

Part 5: Troubleshooting Common Reaction Issues

This section addresses frequent problems encountered during cross-coupling reactions with substrates like this compound.

Q8: My Suzuki coupling reaction is giving a low yield. What are the potential causes and how can I troubleshoot?

A8: Low yields in Suzuki couplings are a common problem and can often be traced back to a few key areas.[19]

Troubleshooting Low Yield in Suzuki Coupling:

Potential CauseTroubleshooting StepsScientific Rationale
Catalyst/Ligand Inactivity Use a fresh batch of palladium catalyst and phosphine ligand. Ensure they have been stored under an inert atmosphere.Palladium catalysts and phosphine ligands can be sensitive to air and moisture, leading to deactivation.[19]
Ineffective Base Ensure the base (e.g., K₂CO₃, K₃PO₄) is finely powdered and dry. Consider screening different bases.The base is crucial for the transmetalation step. Poor solubility or insufficient strength can stall the catalytic cycle.[19]
Protodeboronation Use anhydrous solvents and reagents. A milder base or lower reaction temperature may also help.This side reaction, where the boronic acid is replaced by a hydrogen, is often promoted by water or harsh basic conditions.[2][3]
Homocoupling Thoroughly degas the reaction mixture before adding the catalyst and maintain an inert atmosphere (Nitrogen or Argon).Oxygen can promote the unwanted homocoupling of the boronic acid, consuming your nucleophile.[4]
Q9: I'm attempting a Buchwald-Hartwig amination and the reaction is not proceeding. What should I check?

A9: Buchwald-Hartwig aminations can be sensitive to reaction conditions. Aryl bromides are generally good substrates, but optimization is often necessary.[12][20]

Troubleshooting a Stalled Buchwald-Hartwig Reaction:

Potential CauseTroubleshooting StepsScientific Rationale
Ligand Choice The choice of phosphine ligand is critical. Screen a variety of ligands (e.g., XPhos, SPhos, BINAP).The ligand influences the stability and reactivity of the palladium catalyst, affecting both the oxidative addition and reductive elimination steps.[12][21]
Base Selection The base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. Ensure the base is soluble in the reaction solvent.The base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[20]
Solvent Ensure the solvent (e.g., toluene, dioxane) is anhydrous and degassed.Oxygen can deactivate the palladium catalyst. Water can interfere with the base and other reaction components.
Reaction Temperature Gradually increase the reaction temperature. Some Buchwald-Hartwig couplings require elevated temperatures to proceed at a reasonable rate.The oxidative addition of the aryl bromide to the palladium(0) complex is often the rate-limiting step and is accelerated by heat.

References

Validation & Comparative

A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling of Methyl 2-Bromo-3-fluoroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Privileged Scaffold

Methyl 2-bromo-3-fluoroisonicotinate is a key heterocyclic building block in modern drug discovery. Its unique electronic and steric profile—an electron-deficient pyridine ring, a coordinating nitrogen atom, and a deactivating fluorine atom ortho to the reactive C-Br bond—presents a formidable challenge for synthetic chemists. Standard cross-coupling conditions often fail, leading to low yields, catalyst deactivation, or undesired side reactions like hydrodehalogenation.[1]

This guide provides a comparative analysis of various palladium catalyst systems for Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings with this substrate. We move beyond mere protocols to explain the underlying mechanistic principles, empowering researchers to make informed decisions for their specific synthetic targets. The insights provided are synthesized from extensive literature on analogous fluorinated and heteroaromatic systems, offering a robust starting point for methods development.[2][3]

The Heart of the Reaction: The Palladium Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is crucial for troubleshooting and optimization. The generally accepted mechanism for reactions like the Suzuki-Miyaura coupling involves three key stages: oxidative addition, transmetalation, and reductive elimination.[4] The choice of catalyst, and particularly the ligand, directly influences the efficiency of each step.

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L₂-X (Oxidative Adduct) OxAdd->PdII_ArX Transmetal Transmetalation (R-B(OR)₂) PdII_ArX->Transmetal [R-B(OR)₂]⁻ PdII_ArR Ar-Pd(II)L₂-R (Transmetalated Complex) Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Product) RedElim->Product

Figure 1: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Part 1: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a powerhouse for forming C(sp²)-C(sp²) bonds. For a substrate like this compound, the primary challenge is the initial oxidative addition of the C-Br bond to the Pd(0) center, which can be sluggish.

Comparative Efficacy of Palladium Catalyst Systems

The choice of ligand is paramount. While simple catalysts like Pd(PPh₃)₄ may work for activated substrates, they are often ineffective here. More sophisticated ligands are required to promote the challenging oxidative addition and subsequent reductive elimination steps.

Catalyst System (Precursor + Ligand)BaseSolventTemp (°C)Typical Yield Range (%)Key Insights & Rationale
Pd(OAc)₂ + SPhosK₂CO₃1,4-Dioxane/H₂O10075-95%High Efficacy: SPhos is a bulky, electron-rich Buchwald ligand that accelerates both oxidative addition and reductive elimination. It is a go-to choice for challenging heteroaryl couplings.[2]
Pd₂(dba)₃ + XPhosK₃PO₄Toluene11070-90%Robust & Versatile: XPhos offers excellent thermal stability and is effective for sterically hindered coupling partners. K₃PO₄ is a strong, non-nucleophilic base suitable for this system.
Pd(PPh₃)₄Na₂CO₃DME/H₂O9020-50%Lower Efficacy: Often suffers from slow reaction rates and catalyst decomposition. The C-Br bond activation is inefficient with the less electron-donating PPh₃ ligand.[5]
PdCl₂(dppf)Cs₂CO₃DMF11060-85%Good for Complex Scaffolds: The dppf ligand provides good stability. Cs₂CO₃ is a highly effective base, though more expensive. This system is often used in complex molecule synthesis.[6]

Note: Yields are illustrative, based on performance with structurally similar 2-bromo-3-fluoropyridine derivatives, and will vary based on the specific boronic acid/ester used.

Recommended Protocol: Suzuki-Miyaura Coupling

This protocol utilizes a highly effective Buchwald ligand system as a starting point for optimization.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a nitrogen atmosphere, add the palladium precursor, such as Pd(OAc)₂ (2 mol%), and the phosphine ligand, SPhos (4 mol%).

    • Rationale: Pre-weighing the catalyst and ligand under an inert atmosphere prevents degradation and ensures accurate catalyst loading. The use of pre-catalysts can also improve reproducibility.[2]

  • Solvent Addition & Degassing: Add anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The final concentration should be around 0.1 M with respect to the limiting reagent. Degas the mixture again by sparging with nitrogen or argon for 10-15 minutes.

    • Rationale: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle. Degassing is a critical, non-negotiable step.

  • Reaction: Seal the vial and heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Part 2: Buchwald-Hartwig C-N Amination

Forming a C-N bond on this scaffold is equally important and challenging. The key hurdles include the potential for the amine nucleophile or the product to coordinate to the palladium center, inhibiting catalysis.[2] The choice of base is also more delicate to avoid side reactions with the methyl ester.

Comparative Efficacy of Palladium Catalyst Systems

For amination, specialized ligands that facilitate the C-N reductive elimination are essential.

Catalyst System (Precursor + Ligand)BaseSolventTemp (°C)Typical Yield Range (%)Key Insights & Rationale
Pd₂(dba)₃ + BrettPhosNaOt-BuToluene10080-98%Excellent for Primary & Secondary Amines: BrettPhos is specifically designed for C-N coupling and is highly effective for hindered substrates. NaOt-Bu is a strong, non-nucleophilic base that facilitates amine deprotonation.[2][7]
G3-XPhos PalladacycleCs₂CO₃t-Amyl Alcohol11075-95%User-Friendly Pre-catalyst: Palladacycles are air-stable and provide highly reproducible results. Cs₂CO₃ is a milder base, suitable if the amine or substrate is base-sensitive.
Pd(OAc)₂ + BINAPK₃PO₄Dioxane11050-75%Moderate Efficacy: BINAP is a classic bidentate ligand. While competent, it is often outperformed by modern monophosphine ligands for challenging aminations.[8]
Pd(OAc)₂ + XantphosDBUDMF10040-70%Alternative for Specific Cases: Xantphos, with its large bite angle, can be effective. DBU is an organic base that can be useful in specific applications but may be less generally applicable.[7]

Note: Yields are illustrative and based on data for analogous bromopyridine systems. The nature of the amine (primary, secondary, aniline, aliphatic) will significantly impact the outcome.

Recommended Protocol: Buchwald-Hartwig Amination

This protocol employs a robust catalyst system known for its broad applicability.

  • Inert Atmosphere Setup: In a glovebox, add sodium tert-butoxide (NaOt-Bu, 1.4 equiv) to an oven-dried reaction vial. Add the palladium precursor, Pd₂(dba)₃ (1.5 mol%), and the ligand, BrettPhos (3.0 mol%).

  • Reagent Addition: Remove the vial from the glovebox. Under a positive flow of nitrogen, add this compound (1.0 equiv), the amine (1.2 equiv), and anhydrous, degassed toluene (to 0.1 M).

    • Rationale: Adding the strong base first under inert conditions prevents premature reaction or degradation of other components.

  • Reaction: Seal the vial and heat the mixture to 100-110 °C. The reaction is typically complete within 4-24 hours. Monitor by LC-MS.

  • Workup & Purification: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Catalyst System Selection Workflow

To aid in selecting an appropriate starting point for your specific transformation, the following decision tree can be used.

Catalyst_Selection_Workflow start Start: This compound bond_type Desired Bond? start->bond_type suzuki Suzuki-Miyaura (C-C) bond_type->suzuki C-C buchwald Buchwald-Hartwig (C-N) bond_type->buchwald C-N suzuki_partner Coupling Partner? suzuki->suzuki_partner buchwald_amine Amine Type? buchwald->buchwald_amine suzuki_simple Recommendation: Pd(OAc)₂ / SPhos K₂CO₃, Dioxane/H₂O suzuki_partner->suzuki_simple Simple Aryl or Vinyl suzuki_hindered Recommendation: Pd₂(dba)₃ / XPhos K₃PO₄, Toluene suzuki_partner->suzuki_hindered Sterically Hindered buchwald_primary Recommendation: Pd₂(dba)₃ / BrettPhos NaOt-Bu, Toluene buchwald_amine->buchwald_primary Primary or Secondary buchwald_sensitive Recommendation: G3-XPhos Palladacycle Cs₂CO₃, t-Amyl Alcohol buchwald_amine->buchwald_sensitive Base-Sensitive or Heterocyclic

Figure 2: Decision workflow for selecting a catalyst system.

References

A Researcher's Guide to the Structural Confirmation of Methyl 2-Bromo-3-fluoroisonicotinate: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of novel compounds is a cornerstone of successful development. Methyl 2-Bromo-3-fluoroisonicotinate, a halogenated pyridine derivative, presents a unique analytical challenge due to the influence of its substituent pattern on its spectroscopic properties. This guide provides an in-depth comparison of spectroscopic techniques for the unambiguous structural confirmation of this molecule, offering field-proven insights and experimental considerations for researchers, scientists, and drug development professionals.

The Analytical Imperative: Why Spectroscopic Scrutiny Matters

The isomeric nature of substituted pyridines necessitates a multi-faceted analytical approach. A minor shift in substituent position can dramatically alter a compound's biological activity and toxicological profile. Therefore, relying on a single analytical technique is fraught with risk. This guide will demonstrate how a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a self-validating system for the structural confirmation of this compound.

The Core Techniques: A Triad of Analytical Power

A comprehensive analysis of this compound leverages the strengths of three primary spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For this compound, we expect to see signals for the two aromatic protons on the pyridine ring and the three protons of the methyl ester group. The electron-withdrawing nature of the bromine, fluorine, and the ester group will cause the aromatic protons to appear at lower field (higher ppm values). The coupling between the fluorine atom and the adjacent proton will result in a characteristic splitting pattern, a key diagnostic feature.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. We anticipate six distinct signals for the pyridine ring carbons and one for the methyl ester carbon. The carbon attached to the fluorine will exhibit a large one-bond coupling constant (¹JCF), providing a clear marker for its position.

¹⁹F NMR Spectroscopy: As a fluorine-containing compound, ¹⁹F NMR is an indispensable tool. It provides a direct observation of the fluorine nucleus, and its chemical shift is highly sensitive to the electronic environment. The coupling between the fluorine and adjacent protons will also be observable in the ¹⁹F spectrum, further confirming the structure.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Fingerprint

Mass spectrometry provides the exact molecular weight of the compound, a critical piece of the structural puzzle. For this compound (C₇H₅BrFNO₂), the expected molecular weight is approximately 233.9 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M, M+2), providing definitive evidence for the presence of a single bromine atom.

The fragmentation pattern observed in the mass spectrum offers additional structural confirmation. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorption bands for:

  • C=O stretch (ester): A strong absorption band typically in the region of 1720-1740 cm⁻¹.

  • C-O stretch (ester): Strong absorptions in the 1200-1300 cm⁻¹ region.

  • C-F stretch: A strong absorption band in the 1000-1100 cm⁻¹ region.

  • Aromatic C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-H stretches (aromatic and methyl): Absorptions around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Comparative Analysis: this compound vs. Methyl 2-chloro-3-fluoroisonicotinate

To highlight the subtle yet significant differences in spectroscopic data that arise from a change in halogen substituent, we will compare the expected data for this compound with that of a closely related analog, Methyl 2-chloro-3-fluoroisonicotinate.

Predicted Spectroscopic Data Comparison
Spectroscopic DataThis compound (Predicted)Methyl 2-chloro-3-fluoroisonicotinate (Predicted)Key Differences & Rationale
¹H NMR (ppm) ~8.3 (d), ~7.8 (dd), ~3.9 (s)~8.2 (d), ~7.7 (dd), ~3.9 (s)The slightly greater deshielding effect of bromine compared to chlorine may result in a small downfield shift for the adjacent proton.
¹³C NMR (ppm) C-Br ~125, C-F ~158 (d), C=O ~164C-Cl ~135, C-F ~157 (d), C=O ~164The carbon attached to bromine will have a significantly different chemical shift compared to the carbon attached to chlorine due to differences in electronegativity and heavy atom effects.
¹⁹F NMR (ppm) ~ -115 to -125~ -110 to -120The electronic environment around the fluorine is slightly different, leading to a small change in its chemical shift.
Mass Spectrum (M⁺) m/z 233, 235 (1:1 ratio)m/z 189, 191 (3:1 ratio)The isotopic pattern for bromine (¹:¹) is distinct from that of chlorine (³:¹), providing a clear method of differentiation.
IR (cm⁻¹) C-X Stretch C-Br stretch typically below 600 cm⁻¹C-Cl stretch typically in the 600-800 cm⁻¹ rangeThe C-Br bond is weaker and involves a heavier atom, resulting in a lower frequency vibration compared to the C-Cl bond.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific spectrometer being used.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate spectral width to cover the aromatic and aliphatic regions.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion, GC-MS, LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight and fragmentation pattern.

Infrared Spectroscopy Protocol
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory (for solids).

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Visualizing the Analytical Workflow

A logical workflow is crucial for the efficient and accurate structural elucidation of this compound.

A logical workflow for spectroscopic analysis.

Conclusion: A Self-Validating Approach to Structural Integrity

The structural confirmation of this compound is a clear example of the necessity for a multi-technique spectroscopic approach. While each method provides valuable pieces of the puzzle, it is their collective and corroborative power that leads to an unambiguous and trustworthy structural assignment. By understanding the expected outcomes and the subtle differences in spectral data compared to similar analogs, researchers can navigate the complexities of structural elucidation with confidence, ensuring the integrity of their chemical entities and the reliability of their subsequent research.

A Comparative Guide to Purity Assessment of Synthesized Methyl 2-Bromo-3-fluoroisonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, the rigorous assessment of compound purity is a cornerstone of data integrity and project success. Methyl 2-bromo-3-fluoroisonicotinate and its derivatives are valuable intermediates in medicinal chemistry, often serving as key building blocks for complex therapeutic agents. The presence of impurities, even at trace levels, can significantly impact downstream reactions, biological activity, and safety profiles, making robust analytical characterization non-negotiable.

This guide provides an in-depth comparison of the primary analytical techniques for determining the purity of synthesized this compound. We will explore the causality behind experimental choices for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By presenting detailed, field-proven protocols and comparative data, this document aims to equip researchers with the necessary tools to select and implement the most appropriate purity assessment strategy for their specific needs.

The Imperative of Orthogonality in Purity Analysis

Relying on a single analytical technique can lead to an incomplete or misleading purity profile. Impurities may co-elute with the main peak in chromatography, be non-volatile or thermally labile for GC, or be invisible to a specific detector. Therefore, employing orthogonal methods—techniques that measure the same attribute via different physicochemical principles—is critical for a comprehensive and trustworthy assessment.[1] This guide is structured around the three most powerful and commonly used orthogonal techniques for small molecule analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of compounds.[2] For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point, separating compounds based on their hydrophobicity.

Causality Behind Method Design

The choice of a C18 stationary phase is based on the predicted non-polar character of the analyte, allowing for good retention and separation from more polar impurities (e.g., hydrolyzed starting materials) or less polar byproducts. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, serves multiple purposes. Acetonitrile is a common organic solvent providing good elution strength. The gradient elution is crucial for resolving impurities with a wide range of polarities that may be present in a crude synthesis product. Formic acid is added to control the pH, ensuring consistent ionization of the pyridine nitrogen and any acidic or basic impurities, which leads to sharper, more symmetrical peaks. UV detection is suitable as the pyridine ring is a chromophore.

Proposed HPLC-UV Protocol

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 30% B; 2-20 min: 30-90% B; 20-25 min: 90% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm (or DAD scan 200-400 nm)
Injection Volume 5 µL

Sample Preparation:

  • Accurately weigh approximately 5 mg of the synthesized this compound.

  • Dissolve in 5.0 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Vortex and sonicate briefly to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

Data Analysis: Purity is typically reported as area percent. The area of the main peak is divided by the total area of all peaks in the chromatogram. A DAD detector is advantageous as it can help determine if co-eluting peaks are spectrally homogeneous.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample (5 mg) Dissolve Dissolve in ACN/H2O (5 mL) Weigh->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject 5 µL Filter->Inject Separate Separate on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (270 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate

Caption: General workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Probing Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[3] For this compound, GC is an excellent orthogonal method to HPLC as it relies on partitioning between a gaseous mobile phase and a liquid stationary phase. It is particularly adept at identifying residual solvents (e.g., from synthesis or purification) and volatile byproducts that might not be well-resolved or detected by HPLC.

Causality Behind Method Design

A mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane, like a DB-5ms) is a good starting point as it provides selectivity for a wide range of analytes. The temperature gradient (oven program) is critical; it starts at a low temperature to resolve highly volatile compounds (solvents) and gradually increases to elute the higher-boiling analyte and any less volatile impurities. The mass spectrometer detector offers high sensitivity and, crucially, provides structural information from the fragmentation pattern of the analyte and any impurities, aiding in their identification.

Proposed GC-MS Protocol

Instrumentation:

  • Gas chromatograph with a capillary column inlet and an oven with programmable temperature control.

  • Mass Spectrometer (MS) detector (e.g., single quadrupole).

  • Data acquisition and processing software with a mass spectral library (e.g., NIST).

Chromatographic Conditions:

ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Hold: 5 min
Inlet Temperature 260 °C
Injection Mode Split (e.g., 50:1 ratio)
Injection Volume 1 µL
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Mass Range 40-450 amu (Scan Mode)

Sample Preparation:

  • Prepare a dilute solution of the sample (approx. 0.1-0.5 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

  • Ensure the sample is fully dissolved. Filtration is generally not required if the sample is fully solubilized.

Data Analysis: The total ion chromatogram (TIC) is used to determine purity by area percentage, similar to HPLC. The key advantage is the ability to obtain a mass spectrum for each peak. This spectrum can be compared to a library (like NIST) for tentative identification of impurities or analyzed manually to deduce the structure based on fragmentation patterns.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prepare Prepare Dilute Solution (0.5 mg/mL in EtOAc) Inject Inject 1 µL (Split) Prepare->Inject Separate Separate on DB-5ms (Temp. Program) Inject->Separate Detect Mass Spec Detection (Scan 40-450 amu) Separate->Detect Integrate Integrate TIC Detect->Integrate Analyze Analyze Mass Spectra Detect->Analyze Calculate Calculate Area % Purity Integrate->Calculate Identify Identify Impurities Analyze->Identify

Caption: General workflow for GC-MS purity and impurity identification.

Quantitative NMR (qNMR): An Absolute Purity Assessment

Unlike chromatographic techniques that provide a relative purity (area %), quantitative NMR (qNMR) is a primary analytical method capable of determining the absolute purity (mass fraction) of a substance without needing a reference standard of the analyte itself.[4] It leverages the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to it.

Causality Behind Method Design

For qNMR, the sample is accurately weighed and mixed with an accurately weighed amount of a certified internal standard (IS). The IS must be stable, of high purity, and have at least one proton resonance that is well-resolved from all analyte signals. Maleic acid or 1,4-dinitrobenzene are common choices. By comparing the integral of a known number of protons from the analyte to the integral of a known number of protons from the IS, the molar ratio can be determined, and thus the purity of the analyte can be calculated. Key to accuracy is ensuring a long relaxation delay (D1) in the NMR experiment, allowing all protons to fully relax between pulses, which is essential for accurate integration.

Proposed ¹H qNMR Protocol

Instrumentation:

  • NMR Spectrometer (≥400 MHz recommended for better signal dispersion).

  • High-precision analytical balance.

  • High-quality NMR tubes.

Experimental Procedure:

  • Internal Standard (IS) Selection: Choose a certified internal standard with high purity (e.g., Maleic Acid, >99.5%). It should have sharp signals in a clear region of the spectrum away from the analyte's signals.

  • Sample Preparation:

    • Accurately weigh ~15-20 mg of the synthesized this compound into a clean vial.

    • Accurately weigh ~10-15 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure complete dissolution.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a standard proton (¹H) NMR spectrum.

    • Crucial Parameters: Set the relaxation delay (D1) to at least 5 times the longest T₁ relaxation time of the protons being integrated (a D1 of 30-60 seconds is often sufficient for small molecules). Use a 90° pulse angle.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the methyl ester singlet) and a signal from the internal standard (e.g., the two olefinic protons of maleic acid).

    • Calculate the purity using the following formula:

    Purity (% w/w) = (Ianalyte / Nanalyte) × (NIS / IIS) × (MWanalyte / MWIS) × (mIS / manalyte) × PIS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

Comparative Analysis of Methodologies

The optimal choice of analytical technique depends on the specific goals of the analysis, the nature of expected impurities, and available resources. A multi-pronged approach is always superior.

FeatureHPLC-UVGC-MS¹H qNMR
Principle Differential partitioning between liquid mobile and solid stationary phases.[2]Partitioning between gas mobile and liquid stationary phases.[3]Nuclear spin resonance in a magnetic field.[4]
Purity Type Relative (Area %)Relative (Area %)Absolute (Mass Fraction, % w/w)
Impurity ID Tentative (by retention time); requires MS detector for confirmation.High confidence via MS fragmentation and library matching.Possible for structurally related impurities if signals are resolved.
Ideal For Non-volatile, thermally labile compounds; routine QC.Volatile and thermally stable compounds; residual solvents.Primary purity assessment; non-destructive analysis.[5]
Destructive? YesYesNo
Throughput High (with autosampler)High (with autosampler)Moderate

graph Method_Selection {
node [shape=box, style="rounded,filled", fontname="Arial"];
edge [fontname="Arial"];

Start [label="Purity Assessment Goal?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Routine_QC [label="Routine QC / Relative Purity", fillcolor="#FBBC05"]; Volatile_ID [label="Identify Volatile Impurities / Solvents", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Absolute_Purity [label="Absolute Purity / Primary Standard", fillcolor="#34A853", fontcolor="#FFFFFF"];

Use_HPLC [label="Use HPLC-UV", shape=ellipse, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; Use_GCMS [label="Use GC-MS", shape=ellipse, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; Use_qNMR [label="Use qNMR", shape=ellipse, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"]; Use_All [label="Use Orthogonal Combination\n(HPLC + GC-MS + qNMR)", shape=ellipse, style=filled, fillcolor="#D1E2FC", fontcolor="#202124"];

Start -> Routine_QC; Start -> Volatile_ID; Start -> Absolute_Purity; Start -> Use_All [label="Comprehensive\nCharacterization"];

Routine_QC -> Use_HPLC; Volatile_ID -> Use_GCMS; Absolute_Purity -> Use_qNMR; }

Caption: Logical decision tree for analytical method selection.

Conclusion: A Self-Validating System Through Orthogonality

For the highest confidence in the purity of synthesized this compound, a combination of these three techniques provides a self-validating system. HPLC serves as the primary method for routine purity checks against non-volatile impurities. GC-MS provides an orthogonal separation and is unparalleled for identifying volatile impurities and residual solvents. Finally, qNMR offers a definitive, absolute purity value that can be used to qualify the material as a reference standard for future work. This multi-faceted approach ensures that the reported purity is accurate, reliable, and robust, meeting the stringent demands of pharmaceutical research and development.

References

Comparative Guide to the Biological Activity Screening of Compounds Derived from Methyl 2-Bromo-3-fluoroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Bromo-3-fluoroisonicotinate Scaffold

In the landscape of medicinal chemistry, the selection of a core scaffold is a decision of paramount strategic importance. Methyl 2-bromo-3-fluoroisonicotinate is a highly valued starting material, not for its intrinsic biological activity, but for its synthetic versatility. The presence of two distinct, reactive halogen atoms—a bromine and a fluorine—on a pyridine ring provides chemists with orthogonal handles for sequential, site-selective modifications. The bromine atom is primed for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the fluorine atom can be targeted for nucleophilic aromatic substitution. This synthetic potential allows for the rapid generation of diverse compound libraries, each exploring different chemical spaces and, consequently, different biological targets.

This guide provides a comparative framework for designing and executing a biological activity screening cascade for novel compounds derived from this scaffold. We will move beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a logical, efficient, and self-validating approach to identifying promising lead candidates. We will illustrate this by tracking three hypothetical, yet chemically plausible, derivatives through the screening workflow:

  • Derivative A: An aminopyrimidine-substituted compound, often associated with kinase inhibition.

  • Derivative B: A hydrazone-containing molecule, a class known for broad antimicrobial and anti-inflammatory activities.[1]

  • Derivative C: A boronic acid-containing analogue, recognized for its potential as a covalent enzyme inhibitor.[2]

The Screening Cascade: A Multi-Tiered Strategy for Hit Identification

A successful screening campaign does not test for everything at once. It employs a tiered or cascaded approach, starting with broad, high-throughput assays to eliminate inactive or overtly toxic compounds, followed by more specific, target-oriented assays to characterize the mechanism of action for the initial "hits".

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target-Class Screening (Parallel Assays) cluster_2 Tier 3: Hit Validation & Profiling A Compound Library (Derivatives A, B, C) B Cell Viability/Cytotoxicity Assay (e.g., XTT Assay) A->B Initial Filter C Kinase Inhibition Assay (Universal ADP-based) B->C Non-toxic Hits D Anti-inflammatory Assay (Nitric Oxide Production) B->D E Antimicrobial Assay (Broth Microdilution - MIC) B->E F Hit Confirmation & Dose-Response C->F D->F E->F G Lead Candidate Profiling F->G

Caption: A multi-tiered workflow for screening novel compounds.

Part 1: Tier 1 - Foundational Viability and Cytotoxicity Screening

The first crucial step is to assess the general effect of the compounds on cellular metabolic activity. This serves two purposes: it flags compounds that are broadly cytotoxic, which may not be desirable for many therapeutic applications, and it establishes a non-toxic concentration range for subsequent, more specific cell-based assays.

Comparative Analysis: MTT vs. XTT Assays

The most common methods for this are tetrazolium reduction assays, which measure the metabolic activity of viable cells.[3] While the MTT assay was a pioneering method, the XTT assay offers significant advantages for high-throughput screening.[4][5]

FeatureMTT AssayXTT AssayRationale for Choice
Principle Reduction of yellow MTT to insoluble purple formazan crystals by mitochondrial dehydrogenases.[6]Reduction of pale XTT to a water-soluble orange formazan product.[7]XTT is preferred for HTS.
Solubilization Step Required. An organic solvent (like DMSO) must be added to dissolve the formazan crystals.[6]Not Required. The product is water-soluble, simplifying the protocol.[7]Eliminating the solubilization step reduces handling errors, saves time, and improves reproducibility.
Assay Type Endpoint assay (cells are killed by the solubilization step).Can be a continuous assay, allowing for kinetic measurements.[4]The simpler workflow of XTT makes it more robust for screening large libraries.
Sensitivity Generally high.Comparable or slightly lower than MTT, but sufficient for primary screening.The operational advantages outweigh any minor differences in sensitivity for a primary screen.
Experimental Protocol: XTT Cell Viability Assay

This protocol is designed to be self-validating by including appropriate controls.

  • Cell Seeding:

    • Seed a 96-well flat-bottom plate with a chosen cell line (e.g., HEK293 for general cytotoxicity) at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Preparation & Addition:

    • Prepare stock solutions of Derivatives A, B, and C in DMSO. Create a 2-fold serial dilution series for each compound, ranging from 100 µM to ~0.1 µM.

    • Add 1 µL of each compound dilution to the respective wells.

    • Controls are critical:

      • Vehicle Control: Add 1 µL of DMSO to several wells (defines 100% viability).

      • Positive Control: Add a known cytotoxic agent (e.g., doxorubicin) to several wells.

      • Media Blank: Wells containing only culture medium (no cells) to measure background absorbance.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • XTT Reagent Preparation and Addition:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. This typically involves mixing the XTT reagent with an electron-coupling reagent.[4]

    • Add 50 µL of the XTT mixture to each well.

  • Final Incubation and Measurement:

    • Incubate the plate for 2-4 hours at 37°C, 5% CO₂.

    • Measure the absorbance of the wells at 450-490 nm using a microplate reader.[5]

Part 2: Tier 2 - Parallel Screening for Target Biological Activities

With an understanding of each compound's cytotoxicity profile, we can now screen the non-toxic "hits" in parallel assays designed to probe for specific biological activities suggested by their chemical structures.

A. Kinase Inhibition Screening

Pyridine and pyrimidine cores are privileged structures in kinase inhibitors.[8] A universal, high-throughput kinase assay is the ideal starting point before committing to more complex, specific kinase panels.

Method of Choice: Universal Luminescent Kinase Assay (e.g., Kinase-Glo®)

  • Principle: This assay quantifies the amount of ATP remaining in a solution following a kinase reaction.[9] Kinase activity consumes ATP; therefore, a lower signal (less ATP) indicates higher kinase activity, and a higher signal (more ATP) indicates inhibition.

  • Why it's authoritative: It is a universal assay applicable to virtually any protein kinase, as ATP is a universal substrate.[9] This makes it a cost-effective primary screen before profiling against a large panel of individual kinases.[10]

Experimental Protocol: Universal Kinase Inhibition Assay

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • Kinase buffer.

    • A generic kinase (e.g., PKA or a commercially available screening kinase).

    • A generic substrate (e.g., a peptide substrate for PKA).

    • The test compound (Derivative A, B, or C) at a fixed concentration (e.g., 10 µM).

    • Controls:

      • No Inhibitor Control: Reaction with DMSO vehicle (represents 0% inhibition).

      • No Kinase Control: Reaction mix without the kinase enzyme (represents 100% inhibition).

      • Positive Control: A known broad-spectrum kinase inhibitor (e.g., Staurosporine).

  • Initiation and Incubation: Add an ATP solution to initiate the kinase reaction. Incubate at room temperature for 1 hour.

  • Detection: Add an equal volume of the luminescent detection reagent (which contains luciferase and its substrate). This reagent stops the kinase reaction and initiates the light-producing reaction.

  • Measurement: After a brief incubation (10 minutes), measure luminescence on a plate reader. Percent inhibition is calculated relative to the controls.

B. Anti-inflammatory Screening

Many heterocyclic compounds exhibit anti-inflammatory properties.[11] A robust and widely accepted primary screen is to measure the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).[11]

Method of Choice: Griess Assay for Nitrite

  • Principle: Macrophages, when activated by the inflammatory stimulus LPS, produce NO via the inducible nitric oxide synthase (iNOS) enzyme. NO is rapidly oxidized to nitrite in the culture medium. The Griess reagent reacts with nitrite to form a purple azo compound that can be quantified colorimetrically.

  • Why it's trustworthy: This assay provides a reliable, quantifiable measure of a key inflammatory mediator.[11] It is a well-established proxy for iNOS activity and a hallmark of the inflammatory response.

G cluster_cell Macrophage LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB iNOS iNOS Gene Transcription NFkB->iNOS iNOS_prot iNOS Protein (Enzyme) iNOS->iNOS_prot NO Nitric Oxide (NO) Production iNOS_prot->NO Arginine -> Citrulline

Caption: Simplified LPS-induced inflammatory signaling pathway.

Experimental Protocol: Nitric Oxide Production Assay

  • Cell Seeding: Seed RAW 264.7 murine macrophages into a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing the test compounds (Derivatives A, B, C) at various non-toxic concentrations (determined from the Tier 1 XTT assay). Incubate for 1 hour.

  • Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.

    • Controls:

      • Negative Control: Cells + Media (no LPS, no compound).

      • Vehicle Control: Cells + LPS + DMSO.

      • Positive Control: Cells + LPS + a known iNOS inhibitor (e.g., L-NAME).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well and incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent II (NED solution) to each well and incubate for another 10 minutes in the dark.

  • Measurement: Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

C. Antimicrobial Screening

Hydrazone derivatives are frequently investigated for their antimicrobial potential.[1] The gold-standard method for determining the baseline efficacy of a new antimicrobial agent is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[12][13]

Method of Choice: Broth Microdilution Assay

  • Principle: A standardized inoculum of a bacterium is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible growth after overnight incubation.[12]

  • Why it's authoritative: This method is highly standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of data across different studies. It provides a quantitative measure of potency.

Experimental Protocol: MIC Determination

  • Compound Preparation: In a 96-well plate, perform a 2-fold serial dilution of the test compounds (A, B, C) in cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range should be broad (e.g., 128 µg/mL to 0.25 µg/mL).

  • Bacterial Inoculum Preparation:

    • Prepare a suspension of the test bacterium (e.g., Staphylococcus aureus) in sterile broth, adjusting the turbidity to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[14]

  • Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions.

    • Controls:

      • Growth Control: Wells with bacteria and broth but no compound.

      • Sterility Control: Wells with broth only (no bacteria, no compound).

      • Positive Control: A known antibiotic (e.g., Ciprofloxacin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is determined by visual inspection as the lowest concentration well in which no turbidity (bacterial growth) is observed.[14]

Part 3: Data Synthesis and Comparative Analysis

After completing the Tier 1 and Tier 2 screens, the data can be compiled to build a biological activity profile for each derivative. This comparative analysis is crucial for deciding which compounds to advance.

Table 1: Hypothetical Screening Results for this compound Derivatives

CompoundTier 1: CytotoxicityTier 2: Kinase InhibitionTier 2: Anti-inflammatoryTier 2: AntimicrobialPreliminary Profile & Next Steps
Derivative A IC₅₀ = 25 µM85% inhibition @ 10 µM15% inhibition @ 10 µMMIC > 128 µg/mLPotent Kinase Inhibitor. Low cytotoxicity. Proceed to IC₅₀ determination against a panel of specific kinases.
Derivative B IC₅₀ > 100 µM10% inhibition @ 10 µM92% inhibition @ 10 µMMIC = 8 µg/mLDual Anti-inflammatory/Antimicrobial Agent. No cytotoxicity. Proceed to dose-response studies for NO inhibition and test against a broader panel of bacterial strains.
Derivative C IC₅₀ = 5 µM30% inhibition @ 1 µM45% inhibition @ 1 µMMIC > 128 µg/mLCytotoxic. Moderate, non-specific activity. May have potential as an anti-cancer agent, but requires further deconvolution. Deprioritize for other therapeutic areas.

This table allows for a direct, objective comparison. Derivative A clearly profiles as a selective kinase inhibitor. Derivative B emerges as a non-toxic compound with a desirable dual-activity profile. Derivative C's high cytotoxicity makes it less attractive for general development but could pivot its investigation toward oncology. This data-driven decision process is the core of an effective screening campaign.

Conclusion

The strategic screening of compounds derived from a versatile scaffold like this compound requires a logical, multi-tiered approach. By starting with broad, high-throughput assays for cytotoxicity and then progressing to a parallel series of target-class assays, researchers can efficiently and cost-effectively identify promising lead candidates. The comparison is not merely between the final compounds, but between the experimental choices made at each step of the cascade. This guide provides the rationale and the practical protocols to build such a self-validating system, enabling the translation of synthetic chemistry efforts into meaningful biological insights.

References

A Comparative Guide to Reaction Conditions for Functionalizing Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of fluorinated pyridines is a cornerstone of modern medicinal chemistry. The introduction of fluorine atoms into the pyridine scaffold profoundly alters its electronic properties, enhancing metabolic stability, binding affinity, and bioavailability. However, the very properties that make these motifs desirable also present unique challenges and opportunities in their synthetic manipulation.

This guide provides an in-depth comparative analysis of the primary methodologies for functionalizing fluorinated pyridines: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination. Moving beyond a simple recitation of protocols, we will explore the mechanistic underpinnings of each reaction, providing a rationale for the selection of specific conditions and offering field-proven insights to navigate the complexities of these transformations.

The Strategic Advantage of Fluorine in Pyridine Functionalization

The high electronegativity of fluorine significantly polarizes the C-F bond and activates the pyridine ring towards nucleophilic attack, particularly at positions ortho and para to the fluorine atom. This activation is a key theme that underpins the reaction conditions discussed herein. For instance, in nucleophilic aromatic substitution, the reaction of 2-fluoropyridine with sodium ethoxide is a remarkable 320 times faster than that of its chloro-analogue, allowing for significantly milder reaction conditions.[1][2][3][4] This enhanced reactivity is a critical factor when dealing with complex molecules bearing sensitive functional groups.[2]

Nucleophilic Aromatic Substitution (SNAr): The Direct Approach

The SNAr reaction is a powerful and direct method for introducing a wide array of functionalities onto a fluorinated pyridine ring. It proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[5] The stability of this intermediate is enhanced by the electron-withdrawing nature of both the pyridine nitrogen and the fluorine substituents, making fluoropyridines excellent substrates for this transformation.[5]

Causality Behind Experimental Choices:
  • Leaving Group: Fluorine, despite being a weak leaving group in aliphatic systems, is highly effective in SNAr on electron-deficient rings. Its strong inductive effect powerfully stabilizes the anionic Meisenheimer intermediate, which is the rate-determining step, thus accelerating the reaction.[1][2]

  • Solvent: Polar aprotic solvents like DMF, DMSO, or THF are preferred as they can solvate the cation of the nucleophile's salt without solvating the anionic nucleophile, thereby enhancing its nucleophilicity.[6]

  • Base: A base is often required to generate the active nucleophile from its protonated form (e.g., an alcohol or amine). Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used. For less acidic nucleophiles, a carbonate base may suffice.[5]

  • Temperature: The enhanced reactivity of fluoropyridines often allows for reactions to be conducted at or slightly above room temperature, a significant advantage over less reactive chloro- or bromopyridines which may require high temperatures.[5]

Comparative Data for SNAr on 2-Fluoropyridine:
Nucleophile ClassNucleophile ExampleBaseSolventTemperature (°C)Time (h)Typical Yield
O-Nucleophiles PhenolKOtBuTHF252>95%
N-Nucleophiles MorpholineKOtBut-Amyl Alcohol11012>95%
S-Nucleophiles ThiophenolKOtBuTHF250.5>95%
C-Nucleophiles MalononitrileKOtBuTHF250.5>95%

Data synthesized from representative protocols.[5]

Experimental Protocol: SNAr with an O-Nucleophile

Reaction: Synthesis of 2-phenoxypyridine from 2-fluoropyridine and phenol.

  • Reagent Preparation: To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (e.g., 0.5 M relative to the limiting reagent).

  • Nucleophile Generation: Add phenol (1.2 equivalents) to the solvent. Cool the solution to 0 °C and add potassium tert-butoxide (1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 15 minutes.

  • Substrate Addition: Add 2-fluoropyridine (1.0 equivalent) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling: Expanding the Synthetic Toolbox

While SNAr is excellent for introducing heteroatom nucleophiles, forming C-C and C-N bonds with a broader range of functionalities often requires the use of transition-metal catalysis. The Suzuki-Miyaura and Buchwald-Hartwig reactions are the preeminent methods for this purpose.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction creates a C-C bond between an organohalide and an organoboron species, catalyzed by a palladium complex. For fluorinated pyridines, the fluorine atom typically remains intact, and a different halide (Cl, Br, I) or a triflate serves as the leaving group. The fluoropyridine moiety can be part of either the organohalide or the organoboron component.

Causality Behind Experimental Choices:
  • Catalyst System: The choice of palladium precursor and ligand is critical. Electron-rich and bulky phosphine ligands, such as XPhos or SPhos, are often effective as they promote the rate-limiting oxidative addition and subsequent reductive elimination steps.[7] For challenging couplings, pre-formed catalysts like Pd(PPh₃)₄ can be used.[7]

  • Base: A base is essential for the transmetalation step. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly employed, often in an aqueous solution with an organic solvent. The choice of base can influence the rate of protodeboronation, a common side reaction with heteroaryl boronic acids.[8]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is frequently used to dissolve both the organic substrates and the inorganic base.[8]

  • Microwave Irradiation: Microwave heating can dramatically reduce reaction times, often from hours to minutes, and can improve yields by minimizing side reactions.[9]

Suzuki_Miyaura_Cycle

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Reaction: Synthesis of 2-(4-methoxyphenyl)-3-fluoropyridine.

  • Reagent Preparation: In a 10 mL microwave vial equipped with a stir bar, combine 2-fluoro-3-bromopyridine (1.0 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (3 mol%), and K₂CO₃ (2.0 equivalents).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to achieve a concentration of approximately 0.2 M.

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 15 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by column chromatography on silica gel.

Buchwald-Hartwig Amination

This reaction is a palladium-catalyzed method for forming C-N bonds, coupling an amine with an aryl halide or triflate. It is particularly valuable when the desired amine is not sufficiently nucleophilic for an SNAr reaction or when the SNAr reaction is not regioselective.[10]

Causality Behind Experimental Choices:
  • Catalyst System: The success of the Buchwald-Hartwig amination heavily relies on the use of bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, and BINAP are commonly used.[11][12] They facilitate the reductive elimination step, which is often rate-limiting.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium or lithium alkoxides (e.g., NaOtBu, LiHMDS) are frequently employed.[13]

  • Regioselectivity: In di-halogenated pyridines, the Buchwald-Hartwig reaction can offer complementary regioselectivity compared to SNAr. For example, in 2-fluoro-4-iodopyridine, SNAr typically occurs at the 2-position, while the Buchwald-Hartwig amination can be directed exclusively to the 4-position.[11]

Buchwald_Hartwig_Cycle

Experimental Protocol: Buchwald-Hartwig Amination

Reaction: Synthesis of 4-anilino-2-fluoropyridine from 2-fluoro-4-iodopyridine and aniline.

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, charge a flask with Pd₂(dba)₃ (2.5 mol%), XPhos (7 mol%), and anhydrous toluene. Stir for 10 minutes.

  • Reagent Addition: To the catalyst mixture, add 2-fluoro-4-iodopyridine (1.0 equivalent), aniline (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).

  • Reaction: Heat the mixture to 110 °C and stir for 24 hours, or until the starting material is consumed as monitored by GC-MS or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with dichloromethane, and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.

Comparative Analysis: Which Method to Choose?

The choice of functionalization strategy depends on the desired final product, the nature of the starting material, and the functional groups present in the molecule.

FeatureNucleophilic Aromatic Substitution (SNAr)Suzuki-Miyaura CouplingBuchwald-Hartwig Amination
Bond Formed C-O, C-N, C-S, C-C (with carbanions)C-CC-N
Key Advantage Direct, often metal-free, mild conditions for fluoropyridines.Broad scope for C-C bond formation, high functional group tolerance.Excellent for a wide range of amines, complementary regioselectivity.
Key Limitation Limited to strong nucleophiles, regioselectivity dictated by ring electronics.Requires pre-functionalized boron reagents, risk of protodeboronation.Requires a palladium catalyst and specific ligands, can be sensitive to air and moisture.
Typical Substrate Fluoropyridine with a good leaving group (F, Cl).Pyridine halide (Br, I) or triflate + organoboron reagent.Pyridine halide (Br, I) or triflate + amine.
Best For... Introducing heteroatom nucleophiles directly onto the pyridine ring.Synthesizing biaryl or alkyl-aryl pyridine derivatives.Accessing a diverse range of aminopyridines, especially with less nucleophilic amines.

Conclusion and Future Outlook

The functionalization of fluorinated pyridines is a dynamic field driven by the demands of medicinal chemistry. While SNAr, Suzuki-Miyaura, and Buchwald-Hartwig reactions represent the current workhorses, the development of new methodologies continues to evolve. The strategic late-stage C-H fluorination of complex pyridines using reagents like AgF₂ can generate the requisite fluoropyridine substrates in situ, opening up new avenues for diversification.[6][14] This tandem approach, combining C-H activation with subsequent functionalization, exemplifies the trend towards more efficient and versatile synthetic strategies.[6][14]

By understanding the causality behind the reaction conditions for each of these powerful methods, researchers can make informed decisions to optimize their synthetic routes, accelerate discovery, and ultimately, develop the next generation of innovative therapeutics.

References

The Strategic Advantage of Methyl 2-Bromo-3-fluoroisonicotinate in Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal and Process Chemists

In the landscape of modern drug discovery and development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Substituted pyridines are a cornerstone of many biologically active molecules, and the precise introduction of functional groups dictates the ultimate pharmacological profile. Methyl 2-Bromo-3-fluoroisonicotinate has emerged as a highly valuable and versatile intermediate for the synthesis of complex, multi-substituted pyridine derivatives. This guide provides an in-depth technical comparison of this reagent against its alternatives, supported by established chemical principles and illustrative experimental data, to inform its application in key synthetic transformations.

The "Fluorine Advantage": Why 3-Fluoro Substitution Matters

The incorporation of fluorine into pharmaceutical candidates is a well-established strategy to enhance key drug-like properties.[1] The presence of the 3-fluoro substituent in this compound imparts several key advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to improved pharmacokinetic profiles and reduced off-target metabolism.

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of the pyridine nitrogen, reducing its basicity. This can improve oral bioavailability by decreasing the likelihood of protonation in the gastrointestinal tract. Furthermore, fluorine substitution can enhance membrane permeability and binding affinity to target proteins.

  • Fine-Tuning of Reactivity: The electron-withdrawing nature of the fluorine atom influences the electron density of the pyridine ring, which can modulate the reactivity of the C2-bromo position in cross-coupling reactions. This can lead to cleaner reactions and higher yields compared to non-fluorinated analogs.

Comparative Performance in Key Cross-Coupling Reactions

The C2-bromo position of this compound is primed for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. Below, we compare its expected performance against other halogenated analogs.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl and heteroaryl-aryl structures. The reactivity of the halide in this reaction generally follows the trend I > Br > Cl >> F.

SubstrateRelative ReactivityTypical ConditionsExpected YieldNotes
This compound High Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-100 °CGood to ExcellentReliable and versatile for a wide range of boronic acids.
Methyl 2-Iodo-3-fluoroisonicotinateVery HighMilder conditions may suffice (e.g., lower temp.)ExcellentOften faster reactions, but iodo-analogs can be less stable and more expensive.
Methyl 2-Chloro-3-fluoroisonicotinateModerateHarsher conditions required (e.g., stronger base, more active catalyst)Moderate to GoodMore economical for large-scale synthesis, but may have a more limited substrate scope.
Methyl 2-Bromoisonicotinate (non-fluorinated)HighSimilar to fluorinated analogGood to ExcellentLacks the electronic and potential biological benefits of the 3-fluoro substituent.

The 3-fluoro group in this compound is expected to increase the electrophilicity of the C2 position, potentially accelerating the rate-determining oxidative addition step in the catalytic cycle. This can lead to higher efficiency and the ability to couple more challenging boronic acids.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • K₂CO₃ (2.0 equiv)

    • 1,4-Dioxane/Water (4:1 mixture)

  • Procedure:

    • To a flame-dried flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Logical Workflow for Suzuki-Miyaura Coupling

start Start: Synthesize 2-Aryl-3-fluoroisonicotinate reagent This compound start->reagent conditions Setup Suzuki Reaction: - Arylboronic acid (1.2 eq) - Pd(PPh3)4 (5 mol%) - K2CO3 (2.0 eq) - Dioxane/H2O (4:1) reagent->conditions reaction Heat at 90°C, 4-12h conditions->reaction workup Workup and Purification reaction->workup product Target Molecule workup->product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is indispensable for the synthesis of aryl alkynes, which are versatile intermediates in their own right.

SubstrateRelative ReactivityTypical ConditionsExpected YieldNotes
This compound Good Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 25-60 °CGoodA reliable substrate for coupling with a variety of terminal alkynes.
Methyl 2-Iodo-3-fluoroisonicotinateExcellentOften proceeds at room temperatureExcellentHigher reactivity can be advantageous, but cost is a factor.
Methyl 2-Chloro-3-fluoroisonicotinateLowGenerally not suitable for standard Sonogashira conditionsPoor to No ReactionRequires specialized, highly active catalyst systems.

The enhanced electrophilicity at the C2 position due to the 3-fluoro substituent makes this compound a superior substrate to its chloro-analog for Sonogashira couplings.

Experimental Protocol: Representative Sonogashira Coupling

This is a general procedure and may require optimization.

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.1 equiv)

    • Pd(PPh₃)₂Cl₂ (3 mol%)

    • CuI (5 mol%)

    • Triethylamine (Et₃N) (3.0 equiv)

    • Anhydrous THF

  • Procedure:

    • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add degassed THF and triethylamine.

    • Add the terminal alkyne dropwise.

    • Stir the reaction at room temperature to 60 °C for 4-24 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial step in the synthesis of many pharmaceuticals, including kinase inhibitors.[2]

SubstrateRelative ReactivityTypical ConditionsExpected YieldNotes
This compound Good Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 80-110 °CGood to ExcellentEffective for a broad range of primary and secondary amines.
Methyl 2-Iodo-3-fluoroisonicotinateExcellentCan often be performed under milder conditionsExcellentThe higher reactivity is beneficial, but the starting material is less common.
Methyl 2-Chloro-3-fluoroisonicotinateModerateRequires more active and often proprietary ligands and higher temperaturesModerateA viable, cost-effective option for large-scale synthesis if conditions are optimized.

The electron-withdrawing effect of the 3-fluoro group can facilitate the oxidative addition step, making this compound a more reactive substrate than its non-fluorinated counterpart in many cases.

Experimental Protocol: Representative Buchwald-Hartwig Amination

This protocol requires an inert atmosphere and anhydrous conditions.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • XPhos (4 mol%)

    • NaOtBu (1.4 equiv)

    • Anhydrous Toluene

  • Procedure:

    • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

    • Add this compound and the amine.

    • Add anhydrous, degassed toluene.

    • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

Application in Kinase Inhibitor Synthesis

The utility of this compound is particularly evident in the synthesis of kinase inhibitors. Many kinase inhibitors feature a substituted pyridine core, and this building block provides a direct route to introduce the necessary diversity at the C2 position while retaining the beneficial properties of the 3-fluoro substituent. Patent literature demonstrates the use of related fluorinated bromopyridines in the synthesis of mTOR kinase inhibitors, highlighting the industrial relevance of this structural motif.[1]

Decision Workflow for Reagent Selection

start Start: Synthesize a 2,3-disubstituted pyridine reactivity Is high reactivity and mild conditions a priority? start->reactivity cost Is cost the primary driver? reactivity->cost No iodo Use Methyl 2-Iodo-3-fluoroisonicotinate reactivity->iodo Yes bromo Use this compound cost->bromo No chloro Use Methyl 2-Chloro-3-fluoroisonicotinate cost->chloro Yes alternative Consider alternative synthetic route (e.g., C-H activation) chloro->alternative If yields are too low

Caption: Decision matrix for selecting a 2-halo-3-fluoroisonicotinate building block.

Conclusion

This compound stands as a superior building block for the synthesis of complex 2,3-disubstituted pyridines. Its balanced reactivity in key cross-coupling reactions, combined with the inherent advantages of fluorine substitution for developing drug candidates, makes it an optimal choice for many applications in medicinal chemistry and drug development. While iodo-analogs may offer higher reactivity and chloro-analogs may be more economical, this compound provides a reliable and versatile balance of these factors. This guide serves to underscore its strategic value and provide a practical framework for its implementation in the synthesis of next-generation therapeutics.

References

A Comparative Guide to the Synthesis of Methyl 2-Bromo-3-fluoroisonicotinate: Standard Protocols vs. Novel Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount tool for modulating pharmacokinetic and pharmacodynamic properties. Methyl 2-Bromo-3-fluoroisonicotinate, a key building block, presents a synthetic challenge in the precise installation of its halogen substituents. This guide provides an in-depth comparison of a representative standard synthetic protocol with an emerging, innovative approach, offering experimental insights to inform strategic synthetic planning.

Introduction: The Significance of this compound

This compound is a valuable intermediate in the synthesis of a variety of bioactive molecules. Its utility stems from the orthogonal reactivity of its functional groups: the methyl ester allows for amide bond formation, the bromine atom is amenable to cross-coupling reactions, and the fluorine atom can enhance metabolic stability and binding affinity of the final compound.[1] The efficient and scalable synthesis of this intermediate is therefore of considerable interest to the chemical research community.

Standard Synthetic Protocol: A Multi-Step Approach via Sandmeyer Reaction

A conventional and well-established route to fluorinated pyridines often relies on the Sandmeyer reaction, a classic transformation that converts an amino group into a variety of functionalities, including fluorine.[2] This multi-step sequence, while reliable, often involves harsh reagents and can present challenges in terms of yield and scalability.

Proposed Standard Synthetic Workflow

Caption: Standard synthetic workflow for this compound.

Experimental Protocol: Standard Method (Adapted from analogous syntheses)

Step 1: Nitration of 2-Amino-3-picoline 2-Amino-3-picoline is treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 4-position of the pyridine ring.

Step 2: Sandmeyer Reaction (Bromination) The resulting 2-amino-3-methyl-4-nitropyridine is then subjected to a Sandmeyer reaction. The amino group is diazotized with sodium nitrite in the presence of hydrobromic acid, followed by decomposition of the diazonium salt with a copper(I) bromide catalyst to yield 2-bromo-3-methyl-4-nitropyridine.

Step 3: Reduction of the Nitro Group The nitro group is reduced to an amine, for example, using iron powder in acetic acid or catalytic hydrogenation, to give 4-amino-2-bromo-3-methylpyridine.

Step 4: Sandmeyer Reaction (Fluorination) A second Sandmeyer reaction is performed on 4-amino-2-bromo-3-methylpyridine. The amino group is converted to a diazonium salt with sodium nitrite in anhydrous hydrogen fluoride, which upon heating, decomposes to install the fluorine atom at the 4-position, yielding 2-bromo-4-cyano-3-fluoropyridine (assuming the precursor was 4-amino-2-bromo-3-methyl-pyridine-4-carbonitrile). A more direct route would involve diazotization in the presence of fluoroboric acid (Balz-Schiemann reaction).[2]

Step 5: Hydrolysis of the Nitrile The cyano group is hydrolyzed to a carboxylic acid under acidic or basic conditions to produce 2-bromo-3-fluoroisonicotinic acid.

Step 6: Esterification Finally, the carboxylic acid is esterified to the methyl ester using methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by conversion to the acid chloride followed by reaction with methanol.

A Novel Synthetic Approach: C-H Fluorination

Recent advances in synthetic methodology have focused on the direct functionalization of C-H bonds, which offers a more atom-economical and potentially shorter synthetic route.[3][4] Direct C-H fluorination of the pyridine ring presents an attractive alternative to the classical Sandmeyer approach.

Proposed New Synthetic Workflow

Caption: A novel, more direct synthetic workflow.

Experimental Protocol: New Method (Conceptual)

Step 1: Synthesis of Methyl 2-bromoisonicotinate The synthesis would begin with commercially available 2-bromoisonicotinic acid, which is then esterified to Methyl 2-bromoisonicotinate.

Step 2: Direct C-H Fluorination The key step involves the regioselective direct C-H fluorination of Methyl 2-bromoisonicotinate. This could potentially be achieved using modern fluorinating reagents, such as Selectfluor, in the presence of a suitable catalyst.[5] Recent literature has described the selective C-H fluorination of pyridines and diazines using silver(II) fluoride (AgF₂) at ambient temperature.[3] This method has shown exclusive selectivity for fluorination adjacent to the nitrogen atom.

Performance Comparison: Standard vs. New Method

MetricStandard Protocol (Sandmeyer Route)New Synthetic Method (Direct C-H Fluorination)Rationale & Insights
Number of Steps 62The direct C-H fluorination approach offers a significantly shorter and more convergent synthesis.
Estimated Overall Yield 10-20%40-60% (projected)The multi-step nature of the Sandmeyer route often leads to lower overall yields. Direct C-H fluorination, if optimized, could provide a more efficient conversion.
Reagents & Conditions Harsh (conc. acids, NaNO₂, HBr, HF)Milder (e.g., AgF₂, Selectfluor, ambient temp.)The standard protocol involves corrosive and potentially hazardous reagents. The new method utilizes modern, often milder, fluorinating agents.[3][5]
Scalability ChallengingPotentially more scalableFewer steps and milder conditions in the new method could translate to a more scalable and cost-effective process in an industrial setting.
Safety & Environmental Impact Higher risk (toxic gases, strong acids)Reduced risk (avoids diazotization)The Sandmeyer reactions can generate unstable diazonium intermediates and toxic byproducts. Direct fluorination avoids these hazards.

In-Depth Discussion: A Senior Application Scientist's Perspective

The choice between a well-established, albeit lengthy, synthetic route and a novel, more direct approach is a common dilemma in process development. The standard protocol, relying on the Sandmeyer reaction, is built upon decades of chemical literature and offers a predictable, though often low-yielding, pathway. The primary drawbacks lie in its multi-step nature, the use of hazardous reagents like anhydrous hydrogen fluoride, and the potential for side reactions, which can complicate purification.

The emerging strategy of direct C-H fluorination represents a paradigm shift in synthetic efficiency. By targeting the C-H bond directly, this approach circumvents the need for pre-functionalization (i.e., the introduction and subsequent conversion of an amino group). The key challenge in this new method is achieving high regioselectivity. For Methyl 2-bromoisonicotinate, fluorination is desired at the 3-position. The directing effects of the existing substituents (the 2-bromo and 4-methoxycarbonyl groups) will play a crucial role in determining the outcome of the reaction.

From an industrial perspective, the appeal of the C-H fluorination route is undeniable. A two-step synthesis from a readily available starting material would significantly reduce manufacturing costs, waste generation, and production time. However, the development and optimization of such a novel transformation require a significant investment in research and process chemistry. Catalyst screening, reaction engineering, and a thorough understanding of the reaction mechanism are essential to translate a promising laboratory-scale reaction into a robust and reliable manufacturing process.

Conclusion

While the standard, multi-step synthesis of this compound via the Sandmeyer reaction remains a viable option, particularly for small-scale research purposes, the future of its production likely lies in the development of more efficient and sustainable methods. Direct C-H fluorination stands out as a particularly promising alternative, offering the potential for a significantly shorter, higher-yielding, and safer synthetic route. As research in this area continues to advance, it is anticipated that such novel transformations will become increasingly integrated into the synthetic chemist's toolkit, enabling more rapid and cost-effective access to valuable chemical intermediates like this compound.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2-Bromo-3-fluoroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Methyl 2-Bromo-3-fluoroisonicotinate (CAS No. 1214385-66-6). As a halogenated pyridine derivative, this compound requires meticulous handling and adherence to specific disposal protocols to ensure laboratory safety, protect environmental health, and maintain regulatory compliance. The procedures outlined below are grounded in federal regulations and best practices for chemical hygiene.

Hazard Identification and Immediate Safety Precautions

Understanding the inherent risks of this compound is the first step in its safe management. This compound is classified as hazardous, and all waste containing it, regardless of concentration, must be treated accordingly.[1]

Chemical Hazard Profile

The following table summarizes the key hazard information for this compound.

Hazard CategoryGHS PictogramSignal WordHazard Statements
Acute Toxicity (Oral) GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed[2]
Skin Irritation GHS07 (Exclamation Mark)Warning H315: Causes skin irritation[2]
Eye Irritation GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation[2]
Respiratory Irritation GHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation[2]
Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, all personnel must be equipped with the appropriate PPE to prevent exposure.[1] The rationale for each piece of equipment is critical for ensuring comprehensive protection.

  • Gloves: Chemical-resistant gloves (e.g., Butyl rubber, Viton®) are mandatory to prevent skin contact and absorption.[1]

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles must be worn to protect the eyes from splashes.[1]

  • Lab Coat: A standard laboratory coat protects clothing and underlying skin from contamination.[1]

  • Respiratory Protection: All handling of this solid compound, especially where dust or aerosols may be generated, must occur in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of vapors or particulates.[1][3]

First Aid and Exposure Response

In the event of accidental exposure, immediate and correct action can significantly mitigate harm.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2]

  • Eye Contact: Rinse cautiously with water for several minutes.[2] If contact lenses are present, remove them if it is easy to do so and continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2] If symptoms occur, seek medical advice.

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[5] Immediately call a poison center or doctor.[2]

Regulatory Framework: Compliance is Non-Negotiable

The disposal of this compound is governed by stringent federal and local regulations. Two primary federal bodies set the standards for laboratory chemical waste.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its generation to its final disposal—a system known as "cradle to grave". Generators are legally responsible for classifying their waste, ensuring it is properly handled, and documenting its journey to a licensed disposal facility.[6][7]

  • Occupational Safety and Health Administration (OSHA): The Laboratory Standard (29 CFR 1910.1450) mandates that employers develop a written Chemical Hygiene Plan (CHP).[8][9] This plan must include standard operating procedures for the safe handling of chemicals and the management of hazardous waste.[9][10]

Step-by-Step Disposal Protocol

The proper disposal of this compound hinges on a systematic and compliant workflow. The most critical aspect is recognizing its identity as a halogenated organic waste .

Step 1: Waste Identification and Segregation

This is the most crucial step in the disposal process. Because this compound contains both bromine and fluorine, it must be classified as halogenated waste .

  • Action: Collect all waste streams containing this compound—including pure or residual solid, solutions, and contaminated materials (e.g., weigh boats, pipette tips, absorbent pads)—in a designated halogenated waste container.[11][12]

  • Causality: Halogenated organic compounds require specific, high-temperature incineration for proper disposal to prevent the formation of environmentally persistent and toxic byproducts like dioxins.[13] They must be kept separate from non-halogenated solvents because co-mingling complicates the disposal process and significantly increases costs.[14][15] Do not mix this waste with acids, bases, or strong oxidizing agents.[15][16]

Step 2: Container Selection and Labeling

Proper containment and communication of hazards are essential for safety.

  • Action: Use a chemically compatible, sealable, and leak-proof container.[17] The container must be clearly labeled as soon as the first drop of waste is added.[11][15]

  • The label must include:

    • The words "Hazardous Waste" .[14]

    • The full chemical name: "Waste this compound" . Do not use abbreviations.[11]

    • A clear indication that it is "Halogenated Waste" .

    • All applicable hazard warnings (e.g., "Toxic," "Irritant") and corresponding GHS pictograms.[1]

Step 3: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[15]

  • Action: Store the waste container in a designated, well-ventilated, and secure area.[1] The container must be kept in secondary containment to control any potential leaks.

  • Causality: Containers must be kept tightly sealed at all times, except when actively adding waste, to prevent the release of harmful vapors into the laboratory environment.[11][14] Storing in a designated SAA ensures the waste is segregated from incompatible materials and is clearly identified for collection.[15]

Step 4: Arranging for Final Disposal

Final disposal must be handled by trained professionals in accordance with federal law.

  • Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.

  • Causality: Hazardous waste must be transported by a certified carrier to a permitted Treatment, Storage, and Disposal Facility (TSDF).[6][18] A hazardous waste manifest system is used to track the waste from your laboratory to its final destination, ensuring a documented and compliant disposal process.[18] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[3]

Spill Management Protocol

Accidents happen, and a clear, rehearsed plan is the best defense.

  • For Small Spills:

    • Evacuate non-essential personnel from the immediate area.[1]

    • Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material like vermiculite or sand.[1][3]

    • Carefully collect the absorbent material and contaminated debris using non-sparking tools.

    • Place the collected material into a sealed, properly labeled hazardous waste container for disposal.[11]

  • For Large Spills:

    • Evacuate the entire laboratory immediately and activate the fire alarm if necessary.[11]

    • Close laboratory doors to contain the area.

    • Call your institution's emergency number and notify the EHS department immediately.[1] Do not attempt to clean up a large spill yourself.

Disposal Decision Workflow

The following diagram outlines the critical decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Generation cluster_process Handling & Segregation cluster_storage Accumulation & Disposal gen Waste Generation (Solid, Solution, or Contaminated Material) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe is_halogen Is it a Halogenated Compound? ppe->is_halogen segregate Segregate as HALOGENATED WASTE is_halogen->segregate  Yes   container Select Compatible, Sealable Container segregate->container labeling Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Hazard Pictograms container->labeling store Store in Designated SAA with Secondary Containment labeling->store contact_ehs Contact EHS for Pickup & Manifesting store->contact_ehs

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 2-Bromo-3-fluoroisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: Methyl 2-Bromo-3-fluoroisonicotinate

As Senior Application Scientists, our primary commitment extends beyond providing high-quality chemical reagents; it encompasses ensuring you can utilize them with the utmost safety and efficacy. This guide provides an in-depth operational plan for handling this compound (CAS No. 1214385-66-6), a halogenated pyridine derivative common in modern drug discovery and agrochemical synthesis. The procedural framework herein is designed to establish a self-validating system of safety, grounded in authoritative standards and practical, field-proven experience.

Hazard Analysis: Understanding the Compound

This compound is a solid, crystalline compound that presents multiple health hazards requiring stringent control measures.[1] A thorough understanding of its toxicological profile is the cornerstone of safe handling.

  • Acute Oral Toxicity (Category 4): The compound is classified as harmful if swallowed (H302).[2] Ingestion can lead to systemic toxicity, and immediate medical attention is required.

  • Skin Irritation (Category 2): Direct contact causes skin irritation (H315).[2] Prolonged exposure can lead to more severe dermal effects.

  • Serious Eye Irritation (Category 2A): The compound is a significant eye irritant (H319), capable of causing serious damage upon contact.[2]

  • Respiratory Irritation (Category 3): As a solid, the primary inhalation risk is from dust. Inhaling dust particles may cause respiratory tract irritation (H335).[2]

Given these hazards, all handling procedures must be designed to eliminate or minimize the possibility of ingestion, skin/eye contact, and dust inhalation.

The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Before relying on PPE, all available engineering and administrative controls must be implemented.

  • Engineering Control - The Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and addition to reaction vessels, must be performed inside a certified chemical fume hood.[3][4] This is non-negotiable. The fume hood provides critical exhaust ventilation to contain and remove dusts and potential vapors, preventing respiratory exposure.[2][3]

  • Administrative Control - Designated Work Area: A specific area within the laboratory should be designated for handling this compound. This prevents cross-contamination of other workspaces and ensures that all necessary safety equipment (e.g., spill kits) is readily accessible.

Personal Protective Equipment (PPE): A Multi-Layered Approach

The selection of PPE must be based on a risk assessment of the procedures being performed. The following table outlines the minimum required PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Safety Glasses with Side ShieldsNitrile GlovesFlame-Resistant Lab CoatNot Required
Weighing & Transfer (in Fume Hood) Chemical Splash Goggles & Face ShieldDouble-Gloved (Nitrile)Flame-Resistant Lab Coat (fully buttoned), ApronN95/P95 Particulate Respirator
Reaction Setup & Workup (in Fume Hood) Chemical Splash Goggles & Face ShieldDouble-Gloved (Nitrile)Flame-Resistant Lab Coat (fully buttoned), Chemical-Resistant ApronAs needed, based on ventilation
Spill Cleanup & Decontamination Chemical Splash Goggles & Face ShieldHeavy-Duty Nitrile or Neoprene GlovesChemical-Resistant Suit or Apron over Lab CoatN95/P95 Particulate Respirator

Rationale for PPE Selection:

  • Eye and Face Protection: Because the compound causes serious eye irritation, robust protection is mandatory.[2] Safety glasses alone are insufficient. Chemical splash goggles provide a complete seal around the eyes.[5][6] A face shield must be worn over the goggles during any operation with a splash or dust generation potential, protecting the entire face.[2][5] All eye and face protection must be ANSI Z87.1 certified.[5][6]

  • Hand Protection: Nitrile gloves are recommended for handling pyridine-based compounds.[7] Double-gloving provides an extra layer of protection against tears and potential permeation. Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected or after a maximum of 30-60 minutes of use.[2][8] Use proper glove removal technique to avoid cross-contamination.[3]

  • Body Protection: A flame-resistant lab coat is standard in all research laboratories.[5] When handling this compound, it must be fully buttoned to protect underlying clothing and skin. For larger quantities or tasks with higher spill potential, a chemical-resistant apron or a full protective suit is necessary.[2]

  • Respiratory Protection: While the fume hood is the primary control, a NIOSH-approved N95 or P95 particulate respirator is required when weighing the solid material to prevent inhalation of fine dust.[2]

Standard Operating Protocol: From Receipt to Reaction

Adherence to a strict, step-by-step protocol minimizes risk and ensures reproducibility.

Step 1: Preparation and Pre-Handling Inspection

  • Verify the fume hood is operational and has a valid certification.

  • Designate and clear the workspace within the hood.

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, waste containers).

  • Don all required PPE as specified in the table above for "Weighing & Transfer."

Step 2: Weighing and Transfer

  • Perform all weighing operations on an analytical balance placed inside the fume hood.

  • Carefully open the container. Avoid creating airborne dust.

  • Use a clean spatula to transfer the desired amount of solid to a weigh boat.

  • Tightly close the main container immediately after dispensing.

  • Carefully add the weighed solid to the reaction vessel. If using a solvent, add the solid to the solvent slowly to prevent splashing.

Step 3: Post-Handling Decontamination

  • Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol or isopropanol) inside the hood. Dispose of the rinsate and contaminated materials into a designated hazardous waste container.

  • Wipe down the work surface inside the fume hood.

  • Carefully remove the outer pair of gloves and dispose of them in the hazardous waste stream.

  • With the inner gloves still on, transport the closed waste containers to the designated satellite accumulation area.

  • Remove all remaining PPE in the correct order (doffing) to prevent self-contamination.

  • Wash hands and forearms thoroughly with soap and water.[2]

Operational Workflow for Safe Handling

The following diagram illustrates the critical path for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_emergency Emergency Response RiskAssessment 1. Conduct Risk Assessment DesignateArea 2. Designate Work Area (Fume Hood) RiskAssessment->DesignateArea DonPPE 3. Don Required PPE DesignateArea->DonPPE Spill Spill Response DesignateArea->Spill Weigh 4. Weigh & Transfer Compound DonPPE->Weigh Exposure First Aid for Exposure DonPPE->Exposure React 5. Perform Synthesis Weigh->React Decon 6. Decontaminate Equipment & Workspace React->Decon Waste 7. Segregate & Dispose of Hazardous Waste Decon->Waste DoffPPE 8. Doff PPE Correctly Waste->DoffPPE Wash 9. Wash Hands Thoroughly DoffPPE->Wash

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures: Immediate Actions

Accidents are preventable but preparedness is essential.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[2] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[2]

  • Spill: Evacuate non-essential personnel.[2] Wearing the appropriate PPE (see table), cover the spill with an inert absorbent material (e.g., sand, vermiculite).[3] Do not create dust.[2] Sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[2][3] Do not allow the material to enter drains.[2]

Disposal Plan: Cradle-to-Grave Responsibility

All waste generated from handling this compound is considered hazardous.

  • Solid Waste: Contaminated PPE (gloves, aprons), weigh boats, and absorbent materials from spills must be placed in a clearly labeled, sealed container designated for solid hazardous waste.

  • Liquid Waste: Solvents used for decontamination or from reaction workups must be collected in a separate, clearly labeled, sealed container for liquid hazardous waste.

  • Disposal Method: Waste must be disposed of through a licensed environmental waste management company. The likely disposal method for halogenated organic compounds is high-temperature incineration.[10] Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[10]

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects researchers and ensures the integrity of your work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-Bromo-3-fluoroisonicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2-Bromo-3-fluoroisonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.